2'-Deoxycytidine-13C9,15N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
239.13 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
CKTSBUTUHBMZGZ-QVZWTWABSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2])[13CH2]O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxycytidine-¹³C₉,¹⁵N₃: Chemical Properties and Synthesis
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2'-Deoxycytidine-¹³C₉,¹⁵N₃, a critical isotopically labeled nucleoside for advanced research applications. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, outlines a common synthetic application, and presents relevant experimental protocols.
Chemical Properties
2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a stable, isotopically labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). In this labeled form, all nine carbon atoms are replaced with the carbon-13 (¹³C) isotope, and all three nitrogen atoms are replaced with the nitrogen-15 (B135050) (¹⁵N) isotope. This labeling provides a distinct mass shift and makes it an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based studies.
The key chemical properties of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and its common derivatives are summarized in the table below. Data for the unlabeled analogue is provided for comparison.
| Property | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ 5'-monophosphate (disodium salt) | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ 5'-triphosphate (free acid) | Unlabeled 2'-Deoxycytidine |
| Molecular Formula | ¹³C₉H₁₃¹⁵N₃O₄[1] | ¹³C₉H₁₂¹⁵N₃Na₂O₇P[2][3] | ¹³C₉H₁₆¹⁵N₃O₁₃P₃[4] | C₉H₁₃N₃O₄[1][5][6] |
| Molecular Weight | 239.33 g/mol [1] | 363.08 g/mol [2][3] | 479.07 g/mol [4] | 227.2 g/mol [6][7] |
| Appearance | Solid | Solid[2] | Supplied as a solution in H₂O with Tris HCl buffer[4] | White powder[7] |
| Melting Point | Not specified; approx. 207-210 °C (unlabeled)[7] | Not specified | Not applicable (solution) | 207 - 210 °C[7] |
| Solubility (in water) | Not specified; >870 mg/mL (unlabeled)[7] | Soluble (supplied as a 100 mM solution)[3] | Soluble (supplied as a 100 mM solution)[4] | 870 mg/mL[7] |
| Storage Temperature | Refrigerated (+2°C to +8°C), desiccated, protected from light[5] | -20°C[2] | -20°C[4] | -20°C[6] |
| Isotopic Purity | Not specified | ≥98 atom %[2][3] | 98 atom % ¹³C, 98 atom % ¹⁵N[4] | Not applicable |
| Chemical Purity | Not specified | ≥95% (CP)[2][3] | 90% (CP)[4] | ≥98%[6] |
Synthesis of 2'-Deoxycytidine-¹³C₉,¹⁵N₃
Detailed, publicly available chemical synthesis protocols for 2'-Deoxycytidine-¹³C₉,¹⁵N₃ are scarce, as the production of such highly labeled compounds is a complex, multi-step process typically performed by specialized commercial vendors. The general approach involves starting with simple, isotopically labeled precursors (e.g., ¹³C-glucose and ¹⁵N-ammonium salts) and employing a combination of microbial fermentation and chemical synthesis to build the labeled nucleoside.
While the de novo synthesis of the labeled nucleoside is proprietary, its application in the enzymatic synthesis of labeled DNA is well-documented and represents its primary use in research. The triphosphate form, dCTP-¹³C₉,¹⁵N₃, serves as a substrate for DNA polymerases to construct DNA strands that are uniformly labeled with ¹³C and ¹⁵N.
The following diagram illustrates the general workflow for the enzymatic synthesis of uniformly labeled DNA for use in applications like NMR spectroscopy.
Experimental Protocol: Enzymatic Synthesis of Uniformly ¹³C, ¹⁵N-Labeled DNA
This protocol is a representative method for producing uniformly ¹³C, ¹⁵N-labeled DNA oligonucleotides for structural studies by NMR, adapted from established procedures. This method utilizes the labeled deoxynucleoside triphosphate, 2'-Deoxycytidine-¹³C₉,¹⁵N₃ 5'-triphosphate, in conjunction with other labeled dNTPs.
Objective: To synthesize milligram quantities of a specific DNA oligonucleotide sequence with uniform ¹³C and ¹⁵N labeling for NMR analysis.
Materials:
-
Uniformly ¹³C, ¹⁵N-labeled dNTPs (dATP, dGTP, dTTP, and dCTP-¹³C₉,¹⁵N₃)
-
Unlabeled DNA template strand
-
Unlabeled DNA primer strand
-
Taq DNA Polymerase
-
10x ThermoPol Reaction Buffer (or equivalent)
-
Nuclease-free water
-
Mineral oil
-
Equipment for PCR (thermocycler), HPLC purification, and sample concentration.
Methodology:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following reagents on ice:
-
10x Reaction Buffer: 1.0 mL
-
Unlabeled DNA Template (100 µM): 1.0 mL
-
Unlabeled DNA Primer (100 µM): 1.0 mL
-
Labeled dNTP mix (25 mM each): 1.6 mL
-
Nuclease-free water: 5.3 mL
-
Taq DNA Polymerase (5 units/µL): 100 µL
-
-
The total reaction volume is 10.0 mL.
-
Overlay the reaction mixture with mineral oil to prevent evaporation.
-
-
PCR Amplification:
-
Place the reaction tube in a thermocycler programmed with the following cycles:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 1 minute.
-
Annealing: 55°C (adjust based on primer Tₘ) for 1 minute.
-
Extension: 72°C for 1.5 minutes.
-
-
Final Extension: 72°C for 10 minutes.
-
Hold: 4°C.
-
-
-
Purification of Labeled DNA:
-
Following amplification, the desired labeled DNA product must be separated from the unlabeled template and primer, and unincorporated dNTPs.
-
Denaturing anion-exchange HPLC is a highly effective method for this purification.
-
The crude PCR product is injected onto an appropriate anion-exchange column.
-
A salt gradient (e.g., NaCl or LiClO₄ in a buffered mobile phase) is used to elute the DNA, separating the strands based on length and charge.
-
Fractions corresponding to the full-length, labeled DNA product are collected.
-
-
Desalting and Sample Preparation:
-
The purified, labeled DNA fractions are desalted using dialysis or a suitable size-exclusion column.
-
The desalted DNA is then lyophilized to a powder.
-
For NMR studies, the lyophilized DNA is re-dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0).
-
This protocol results in a high yield of purified, uniformly ¹³C, ¹⁵N-labeled DNA suitable for advanced heteronuclear NMR experiments to determine its three-dimensional structure and dynamics.
Biological Role and Applications
2'-Deoxycytidine is a fundamental component of DNA. In biological systems, it is phosphorylated to form deoxycytidine monophosphate (dCMP), diphosphate (B83284) (dCDP), and triphosphate (dCTP). dCTP is the precursor that is directly incorporated into a growing DNA strand by DNA polymerases during DNA replication and repair.
The following diagram illustrates the phosphorylation pathway of 2'-deoxycytidine and its subsequent incorporation into DNA.
The primary application of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is in the field of structural biology. By incorporating this and other labeled nucleosides into DNA (or RNA), researchers can utilize multi-dimensional NMR techniques to:
-
Determine the high-resolution three-dimensional structure of nucleic acids.
-
Study the dynamics of DNA and RNA molecules.
-
Investigate the interactions between nucleic acids and other molecules, such as proteins and small molecule drugs.
These studies are crucial for understanding fundamental biological processes and for the rational design of new therapeutic agents.
References
- 1. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.ca [promega.ca]
- 7. researchgate.net [researchgate.net]
Principle of Metabolic Labeling with Isotopic Nucleosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Metabolic Labeling
Metabolic labeling with isotopic nucleosides is a powerful technique to trace the synthesis, processing, turnover, and localization of nucleic acids (RNA and DNA) within a living system.[1][2] The fundamental principle involves introducing nucleosides containing stable isotopes, which are non-radioactive variants of atoms, into cells or organisms.[2][3] These labeled precursors are incorporated into newly synthesized nucleic acids during the natural cellular processes of transcription and replication.[1][4] This allows for the differentiation and quantification of nascent (newly synthesized) nucleic acids from the pre-existing pool.[1]
The most commonly used stable isotopes for labeling nucleosides are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[5][6] The key advantage of using stable isotopes is their safety, as they do not decay and emit radiation, making them suitable for a wide range of in vitro and in vivo studies, including those in humans.[2][7]
Once incorporated, the isotopically labeled nucleic acids can be detected and quantified using various analytical techniques, primarily mass spectrometry (MS) and next-generation sequencing (NGS).[3][8] Mass spectrometry distinguishes between labeled and unlabeled nucleic acids based on the mass difference conferred by the heavy isotopes.[3][8] Sequencing-based methods, often coupled with chemical modifications of non-canonical nucleoside analogs, allow for the transcriptome-wide analysis of RNA synthesis and decay.[9][10]
Key Applications in Research and Drug Development
Metabolic labeling with isotopic nucleosides has a broad range of applications, providing critical insights into cellular physiology and disease.[4]
-
Measuring RNA and DNA Dynamics : This technique is instrumental in determining the synthesis and degradation rates (turnover) of specific RNA transcripts and DNA.[1][11] Understanding these dynamics is crucial for studying gene expression regulation.[4]
-
Metabolic Flux Analysis : By tracing the path of isotopic labels from precursors like glucose into nucleosides, researchers can map and quantify the flow of metabolites through various biochemical pathways, including nucleotide synthesis.[1][8]
-
Drug Discovery and Development :
-
Target Identification and Validation : The effect of a drug candidate on nucleic acid synthesis and turnover can be precisely measured, helping to validate its mechanism of action.[4][7]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies : Isotopic labeling aids in tracking the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analog drugs.[12][13]
-
Toxicity Assessment : The impact of compounds on cellular proliferation and nucleic acid metabolism can be assessed.[12]
-
-
Epitranscriptomics : The study of RNA modifications can be advanced by using labeled precursors to track the dynamics of these modifications.[4]
Experimental Workflow Overview
The general workflow for a metabolic labeling experiment involves several key steps, from introducing the isotopic label to analyzing the labeled nucleic acids.
Caption: A generalized workflow for metabolic labeling experiments.
Key Experimental Protocols
Pulse-Chase Labeling for Measuring RNA Turnover
Pulse-chase analysis is a classic method to determine the stability of RNA molecules.[14] Cells are first incubated for a short period (the "pulse") with a labeled nucleoside, which is incorporated into newly synthesized RNA.[14] The cells are then transferred to a medium containing an excess of the corresponding unlabeled nucleoside (the "chase"), which prevents further incorporation of the label.[14] By measuring the amount of labeled RNA remaining at different time points during the chase, the degradation rate (half-life) of the RNA can be calculated.[15]
Caption: The workflow of a pulse-chase experiment for RNA stability analysis.
Detailed Methodology:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the exponential growth phase during the experiment.
-
Pulse: Remove the standard culture medium and replace it with a medium containing the isotopic nucleoside (e.g., ¹³C-uridine or 4-thiouridine). The duration of the pulse should be optimized based on the transcription rate of the gene of interest.
-
Chase: After the pulse, quickly wash the cells with a pre-warmed medium to remove the labeled nucleoside. Then, add a chase medium containing a high concentration of the corresponding unlabeled nucleoside.
-
Sample Collection: Harvest cells at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).
-
RNA Isolation and Analysis: Isolate total RNA from each time point. The amount of labeled RNA can be quantified using techniques like qRT-PCR, mass spectrometry, or sequencing.
Metabolic Labeling with 4-Thiouridine (4sU) followed by Sequencing (4sU-Seq)
4-thiouridine (4sU) is a non-canonical nucleoside analog that is readily incorporated into newly transcribed RNA in place of uridine.[16][17] The thiol group in 4sU allows for specific chemical modification, which can be used to distinguish and isolate nascent RNA.[18] In one common approach, the thiol group is biotinylated, enabling the purification of 4sU-labeled RNA using streptavidin-coated beads.[10][18] The purified nascent RNA can then be analyzed by high-throughput sequencing.
Detailed Methodology:
-
4sU Labeling: Add 4sU to the cell culture medium and incubate for a defined period. The labeling time can be varied to study different aspects of RNA metabolism.[16]
-
RNA Isolation: Extract total RNA from the cells using a standard protocol.
-
Biotinylation: React the isolated RNA with a biotinylating agent that specifically targets the thiol group of 4sU.
-
Purification of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotinylated, newly transcribed RNA, separating it from the pre-existing, unlabeled RNA.[18]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified nascent RNA and the flow-through (pre-existing RNA) for subsequent analysis.
Another variation, known as SLAM-seq, involves alkylating the 4sU within the total RNA population.[9] During reverse transcription for sequencing library preparation, the alkylated 4sU is read as a cytosine instead of a thymine, introducing a specific T-to-C conversion in the sequencing data that marks the nascent transcripts.[9]
Quantitative Data Presentation
The quantitative data derived from metabolic labeling experiments are crucial for understanding the kinetics of nucleic acid metabolism. Below are tables summarizing typical quantitative parameters obtained from such studies.
Table 1: Comparison of Different Isotopic Labeling Approaches
| Labeling Strategy | Typical Precursor | Detection Method | Key Quantitative Output | Reference |
| Stable Isotope Labeling | ¹³C-Glucose, ¹⁵N-Ammonium Chloride | GC-MS, LC-MS/MS | Isotope enrichment, metabolic flux rates | [8],[19] |
| Non-canonical Nucleoside Analogs | 4-Thiouridine (4sU), 5-Ethynyluridine (EU) | Sequencing, Biotin-Streptavidin Purification | RNA synthesis and decay rates, transcript half-lives | [20],[21] |
| Pulse-Chase with Stable Isotopes | ¹³C-Uridine, ¹⁵N-Guanosine | LC-MS/MS | RNA half-lives, turnover rates | [22] |
Table 2: Representative RNA Half-lives Determined by Metabolic Labeling
| RNA Type | Organism/Cell Line | Measured Half-life | Method | Reference |
| mRNA (average) | Mouse embryonic stem cells | ~7 hours | 4sU-labeling and sequencing | [16] |
| c-myc mRNA | Human cells | ~20-30 minutes | Pulse-chase with 4sU | [17] |
| GAPDH mRNA | Human cells | >8 hours | 4sU-labeling and sequencing | [17] |
| Ribosomal RNA (rRNA) | E. coli | Very stable | ¹⁵N-labeling and MS | [23] |
Signaling Pathways and Logical Relationships
The central dogma of molecular biology provides the foundational framework for understanding how genetic information flows within a cell, a process that can be dissected using metabolic labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 7. metsol.com [metsol.com]
- 8. Mass isotopomer analysis of nucleosides isolated from RNA and DNA using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling and recovery of nascent RNA to accurately quantify mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 14. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 18. youtube.com [youtube.com]
- 19. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Stable Isotopes in DNA Replication Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotopes in the study of DNA replication. From the foundational experiments that elucidated the semi-conservative nature of DNA replication to modern techniques for quantifying cell proliferation and tracing nucleotide metabolism, stable isotopes have proven to be an indispensable tool. This guide details the core principles, experimental protocols, and data interpretation, offering a valuable resource for researchers in basic science and drug development.
The Cornerstone: The Meselson-Stahl Experiment
The groundbreaking experiment by Matthew Meselson and Franklin Stahl in 1958 provided the first direct evidence for the semi-conservative model of DNA replication.[1][2] By using a heavy isotope of nitrogen (¹⁵N), they were able to distinguish between parental and newly synthesized DNA strands.
Experimental Protocol: Meselson-Stahl
This experiment elegantly demonstrated that each new DNA molecule consists of one strand from the parent molecule and one newly synthesized strand.[1][2]
Objective: To determine the mechanism of DNA replication.
Materials:
-
Escherichia coli culture
-
Minimal medium containing ¹⁵NH₄Cl (heavy isotope of nitrogen)
-
Minimal medium containing ¹⁴NH₄Cl (light isotope of nitrogen)
-
Cesium chloride (CsCl) for density gradient centrifugation
-
Ultracentrifuge
Procedure:
-
Labeling with ¹⁵N: E. coli were cultured for several generations in a minimal medium where the sole nitrogen source was ¹⁵NH₄Cl.[3][4] This ensured that the DNA of the bacteria was labeled with the heavy isotope.
-
Shift to ¹⁴N Medium: The ¹⁵N-labeled bacteria were then transferred to a medium containing the lighter ¹⁴N isotope.[2][3]
-
Sample Collection: Samples of bacteria were collected at different time points, corresponding to successive rounds of DNA replication (e.g., after 20 minutes for the first generation and 40 minutes for the second generation in E. coli).[2]
-
DNA Extraction and Centrifugation: DNA was extracted from each sample and subjected to density gradient centrifugation using a cesium chloride (CsCl) solution.[1] The high-speed centrifugation creates a density gradient in the CsCl, and the DNA molecules migrate to the position where their density equals that of the CsCl.
-
Analysis: The position of the DNA bands in the centrifuge tube was determined by UV absorption.
Data Presentation: Expected Results of the Meselson-Stahl Experiment
| Generation | DNA Composition | Expected Band Position in CsCl Gradient |
| 0 (¹⁵N-labeled) | Both strands contain ¹⁵N | A single "heavy" band |
| 1 (after one replication in ¹⁴N) | One strand with ¹⁵N, one with ¹⁴N | A single "hybrid" band of intermediate density |
| 2 (after two replications in ¹⁴N) | Half hybrid, half light (both strands with ¹⁴N) | Two bands of equal intensity: one "hybrid" and one "light" |
Visualization: Meselson-Stahl Experimental Workflow
Modern Applications: Quantifying DNA Synthesis and Cell Proliferation
While the Meselson-Stahl experiment was qualitative, modern techniques utilize stable isotopes to provide quantitative data on DNA replication rates, which is a direct measure of cell proliferation. These methods are particularly valuable in fields like oncology, immunology, and drug development. The use of non-radioactive stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) offers a safer alternative to traditional methods that use radioactive isotopes like ³H-thymidine.
Stable Isotope Labeling with Glucose and Mass Spectrometry
A powerful contemporary method involves labeling the deoxyribose moiety of deoxynucleosides through the de novo nucleotide synthesis pathway using stable isotope-labeled glucose.
Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as [6,6-²H₂]glucose or [U-¹³C]glucose. This labeled glucose enters the pentose (B10789219) phosphate (B84403) pathway to form labeled ribose, a key component of nucleotides. The labeled nucleotides are then incorporated into newly synthesized DNA. The level of isotope enrichment in the DNA is subsequently measured by mass spectrometry, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: ¹³C-Glucose Labeling and GC-MS Analysis
Objective: To quantify the rate of new DNA synthesis in a cell population.
Materials:
-
Cell culture of interest
-
Culture medium
-
[U-¹³C]glucose (or another labeled precursor)
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Derivatization reagents (e.g., for GC-MS analysis)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Labeling: Cells are cultured in a medium where natural glucose is replaced with [U-¹³C]glucose for a specific duration.
-
DNA Extraction: Genomic DNA is isolated from the cells using a standard DNA extraction protocol.
-
DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleosides.
-
Derivatization: The deoxynucleosides are chemically modified (derivatized) to make them volatile for GC-MS analysis.
-
GC-MS Analysis: The derivatized deoxynucleosides are separated by gas chromatography and analyzed by mass spectrometry to determine the ratio of labeled to unlabeled fragments.
-
Data Analysis: The fractional synthesis rate of DNA is calculated based on the isotopic enrichment of the deoxynucleosides and the precursor (labeled glucose in the medium).
Data Presentation: Quantitative Analysis of DNA Synthesis
| Parameter | Description | Typical Unit | Example Value (in vitro) |
| Isotope Enrichment | The percentage of the stable isotope in the DNA or its precursors. | Atom Percent Excess (APE) | 2-10% enrichment in deoxyadenosine (B7792050) after 24h |
| Fractional Synthesis Rate (FSR) | The fraction of the DNA pool that is newly synthesized per unit of time. | % per day | 5-50% per day, depending on cell type and conditions |
| Cell Proliferation Rate | The rate at which the cell population is expanding. | Doublings per day | 0.5-2.0 doublings per day |
Note: Example values are illustrative and can vary significantly based on the cell line, experimental conditions, and the specific stable isotope tracer used.
Visualization: Modern Stable Isotope Tracing Workflow
Tracing the Building Blocks: Nucleotide Metabolism
Stable isotopes are instrumental in tracing the metabolic pathways that provide the building blocks for DNA synthesis. By using labeled precursors like glucose, glutamine, or glycine, researchers can delineate the contributions of the de novo and salvage pathways to the nucleotide pool.
De Novo and Salvage Pathways
-
De Novo Synthesis: Nucleotides are synthesized from simple precursor molecules (amino acids, ribose-5-phosphate, CO₂, NH₃).
-
Salvage Pathway: Pre-formed bases and nucleosides are recycled to generate nucleotides.
Understanding the relative activity of these pathways is crucial, as many cancer therapies target the de novo synthesis pathway.
Visualization: De Novo Purine and Pyrimidine Synthesis Pathways
Conclusion
The application of stable isotopes in DNA replication studies has evolved from a tool to confirm a fundamental biological principle to a sophisticated method for quantitative analysis of cell dynamics and metabolism. For researchers, scientists, and drug development professionals, these techniques offer a safe, reliable, and powerful approach to investigate the intricacies of DNA synthesis, measure cell proliferation, and trace the metabolic pathways that fuel these processes. The continued development of mass spectrometry instrumentation and analytical software promises to further enhance the utility of stable isotopes in advancing our understanding of DNA replication in health and disease.
References
An In-Depth Technical Guide to the Incorporation of 2'-Deoxycytidine-13C9,15N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and data analysis related to the incorporation of the stable isotope-labeled nucleoside, 2'-Deoxycytidine-13C9,15N3, into cellular DNA. This powerful research tool enables precise tracking and quantification of DNA synthesis, making it invaluable for studies in cell proliferation, DNA repair, and the development of novel therapeutics.
The Core Mechanism: The Nucleoside Salvage Pathway
The incorporation of exogenous this compound into a cell's DNA is primarily mediated by the nucleoside salvage pathway . This pathway is a crucial cellular process for recycling nucleosides and nucleobases from the degradation of DNA and RNA, providing an alternative to the energy-intensive de novo synthesis of nucleotides.[1]
The key steps involved in the incorporation of this compound are as follows:
-
Transport: The labeled deoxycytidine is transported across the cell membrane by specific nucleoside transporters.
-
Phosphorylation: Once inside the cell, the enzyme Deoxycytidine Kinase (dCK) catalyzes the first and rate-limiting step: the phosphorylation of this compound to this compound monophosphate (dCMP-13C9,15N3).
-
Further Phosphorylation: Subsequently, other cellular kinases, such as cytidylate kinase and nucleoside diphosphate (B83284) kinase, further phosphorylate dCMP-13C9,15N3 to its diphosphate (dCDP-13C9,15N3) and triphosphate (dCTP-13C9,15N3) forms, respectively.
-
DNA Incorporation: Finally, DNA polymerases utilize this compound triphosphate (dCTP-13C9,15N3) as a substrate for DNA synthesis, incorporating the labeled nucleoside into the newly synthesized DNA strand. It's important to note that deoxycytidine can also be salvaged into phospholipid precursors.[2]
Experimental Protocols
This section outlines the key experimental procedures for labeling cells with this compound, followed by DNA extraction, digestion, and preparation for mass spectrometry analysis.
Cell Culture and Labeling
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency in standard culture medium.
-
Labeling Medium Preparation: Prepare fresh culture medium supplemented with this compound. The final concentration of the labeled deoxycytidine should be empirically determined but typically ranges from 1 to 10 µM.
-
Labeling: Remove the standard culture medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period. The incubation time will depend on the cell doubling time and the desired level of incorporation. For actively dividing cells, a 24- to 48-hour incubation is often sufficient.
-
Cell Harvesting: After incubation, harvest the cells using standard methods (e.g., trypsinization for adherent cells or centrifugation for suspension cells). Wash the cell pellet with phosphate-buffered saline (PBS) to remove any residual labeling medium.
DNA Extraction and Purification
Numerous commercial kits are available for high-quality genomic DNA extraction. A general protocol is outlined below.
-
Cell Lysis: Lyse the harvested cells using a lysis buffer provided in a commercial DNA extraction kit or a standard buffer containing detergents and proteinase K.
-
DNA Purification: Purify the DNA from the cell lysate using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or by using silica-based spin columns, which are common in commercial kits.
-
RNA Removal: Treat the purified DNA with RNase A to remove any contaminating RNA.
-
Final Purification and Quantification: Perform a final purification step (e.g., ethanol precipitation) and resuspend the pure DNA in a suitable buffer (e.g., TE buffer). Quantify the DNA concentration using a spectrophotometer or a fluorometric method.
DNA Digestion to Nucleosides for Mass Spectrometry
To analyze the incorporation of this compound by mass spectrometry, the purified DNA must be digested into its constituent nucleosides.
-
Digestion Reaction Setup:
-
In a microcentrifuge tube, combine up to 1 µg of the purified DNA with a nuclease digestion master mix. A typical mix includes nuclease P1, phosphodiesterase I, and alkaline phosphatase in a suitable reaction buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 24 hours. The optimal incubation time should be determined to ensure complete digestion of the DNA.
-
Sample Preparation for LC-MS/MS: Following digestion, the sample is typically ready for direct analysis by LC-MS/MS. If necessary, a cleanup step using a C18 solid-phase extraction cartridge can be performed to remove enzymes and other potential interferences.
Data Presentation and Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound incorporation into DNA.
Mass Spectrometry Analysis
The analysis is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of both the unlabeled (natural abundance) and the labeled deoxycytidine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2'-Deoxycytidine (dC) | 228.1 | 112.1 |
| This compound | 240.1 | 124.1 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. The precursor ion corresponds to the [M+H]+ of the nucleoside, and the product ion corresponds to the protonated cytosine base after fragmentation.
Quantification of Incorporation
The percentage of incorporation can be calculated by comparing the peak areas of the labeled and unlabeled deoxycytidine.
% Incorporation = [Peak Area (Labeled dC) / (Peak Area (Labeled dC) + Peak Area (Unlabeled dC))] x 100
This calculation provides a direct measure of the extent of new DNA synthesis that has occurred during the labeling period.
Expected Quantitative Data
While specific quantitative data for this compound is not extensively published, based on similar stable isotope labeling studies, researchers can expect to see clear separation of the labeled and unlabeled nucleosides in the mass chromatogram. The degree of incorporation will be dependent on the cell type, its proliferation rate, and the experimental conditions. For rapidly dividing cancer cell lines, significant incorporation (e.g., 10-50% or higher) can be expected after 24-48 hours of labeling. It is important to also consider the potential for incorporation of the labeled deoxycytidine into RNA, although this is generally less extensive than into DNA.
Conclusion
The use of this compound provides a robust and precise method for investigating DNA synthesis and metabolism. By following the outlined experimental protocols and utilizing sensitive LC-MS/MS analysis, researchers can gain valuable insights into fundamental cellular processes and the mechanisms of action of novel therapeutic agents. The ability to directly quantify the incorporation of a specific DNA precursor makes this a superior technique for a wide range of applications in biomedical research and drug development.
References
- 1. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Heavy Isotope-Labeled Nucleosides for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of heavy isotope-labeled nucleosides in in vivo research. It covers the core principles, experimental methodologies, data analysis, and applications of this powerful technique for studying nucleic acid dynamics, cell proliferation, and drug development.
Introduction to Heavy Isotope Labeling in In Vivo Systems
Stable, non-radioactive heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as powerful tracers to monitor the metabolic fate of molecules within a living organism. When incorporated into nucleosides, the building blocks of DNA and RNA, these isotopes allow for the precise and quantitative measurement of dynamic biological processes. Unlike radioactive isotopes, they are safe for use in human studies and do not perturb the biological processes being measured.[1]
The core principle involves introducing a heavy isotope-labeled precursor into the system and tracking its incorporation into newly synthesized DNA and RNA. This provides a direct measure of the rate of synthesis, and by extension, processes like cell division and nucleic acid turnover. The primary analytical methods for detecting and quantifying the incorporated heavy isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Nucleotide Metabolism: The Foundation of Isotope Incorporation
Understanding how cells synthesize nucleotides is critical to designing and interpreting in vivo labeling studies. Cells utilize two primary pathways for nucleotide production: the de novo synthesis pathway and the salvage pathway.
-
De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules like amino acids, carbon dioxide, and formate.[4] It is an energy-intensive process that is particularly active in proliferating cells. Administered precursors like heavy water (²H₂O) or labeled glucose provide isotopes that are incorporated into the ribose or deoxyribose sugar moieties of nucleosides during de novo synthesis.[5][6]
-
Salvage Pathway: This pathway recycles pre-existing bases and nucleosides from the breakdown of DNA and RNA.[7][8] It is a more energy-efficient process and is crucial in tissues that have limited or no de novo synthesis capabilities.[7] When labeled nucleosides (e.g., ¹⁵N-thymidine) are administered, they are primarily utilized through the salvage pathway.[9]
Recent in vivo research has highlighted that both pathways contribute significantly to maintaining nucleotide pools in both normal tissues and tumors, with adenine (B156593) and inosine (B1671953) being particularly effective circulating precursors for the salvage pathway.[10]
Below are diagrams illustrating the simplified de novo and salvage pathways for purine (B94841) and pyrimidine (B1678525) nucleotides.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. De novo synthesis - Wikipedia [en.wikipedia.org]
- 5. Measurement in vivo of proliferation rates of slow turnover cells by 2H2O labeling of the deoxyribose moiety of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 10. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Stable Isotope Labeling of Nucleic Acids for Researchers and Drug Development Professionals
An in-depth exploration of the principles, methodologies, and applications of stable isotope labeling in the study of DNA and RNA.
Stable isotope labeling has emerged as an indispensable tool in the field of nucleic acid research, providing unprecedented insights into the structure, dynamics, and function of DNA and RNA. By replacing naturally abundant light isotopes with their heavier, non-radioactive counterparts (such as ²H, ¹³C, and ¹⁵N), researchers can "tag" and trace nucleic acids within complex biological systems. This technical guide provides a thorough overview of the core principles, experimental protocols, and key applications of stable isotope labeling for nucleic acids, tailored for researchers, scientists, and professionals in drug development.
Core Principles of Stable Isotope Labeling
Stable isotope labeling involves the incorporation of heavy isotopes into nucleic acids, which can then be detected and distinguished from their unlabeled counterparts using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This "molecular tagging" allows for the detailed investigation of a wide range of biological processes, including DNA replication, transcription, RNA folding, and protein-nucleic acid interactions.[1]
The most commonly used stable isotopes in nucleic acid research are:
-
Carbon-13 (¹³C): A heavy isotope of carbon used to label the ribose sugar and nucleobases.
-
Nitrogen-15 (¹⁵N): A heavy isotope of nitrogen primarily incorporated into the nitrogenous bases of nucleic acids.
-
Deuterium (²H or D): A heavy isotope of hydrogen that can be used to label various positions, often to simplify NMR spectra.[1]
These isotopes are non-radioactive, making them safe for in vivo studies and providing long-term stability for experimental analysis.[1]
Methodologies for Stable Isotope Labeling
There are three primary strategies for introducing stable isotopes into nucleic acids: metabolic labeling, in vitro enzymatic synthesis, and chemical synthesis. The choice of method depends on the specific research question, the desired labeling pattern (uniform or site-specific), and the required yield of the labeled nucleic acid.
Metabolic Labeling
In metabolic labeling, living cells or organisms are cultured in a medium where the primary sources of carbon and/or nitrogen are replaced with their heavy isotope-labeled counterparts (e.g., ¹³C-glucose and ¹⁵NH₄Cl).[2] As the cells grow and divide, these heavy isotopes are incorporated into the biomolecules, including DNA and RNA. This approach is particularly useful for studying nucleic acid metabolism and dynamics within a cellular context.[3]
| Parameter | Organism/Cell Line | Isotope(s) | Incorporation Efficiency | Reference |
| Protein Labeling | Escherichia coli | ¹³C, ¹⁵N | 98-100% | [2] |
| Protein Labeling | CRBPII in E. coli | ¹³C, ¹⁵N | ~93% | [4] |
| DNA Labeling | HeLa Cells | ¹³C (from U-¹³C₆-glucose) | ~97% (carbon from glucose) | [5] |
| RNA and DNA Labeling | Human Cell Lines | Not specified | >95% within 7 days | [6] |
In Vitro Enzymatic Synthesis
Enzymatic synthesis, primarily through in vitro transcription, is a widely used method for producing large quantities of isotope-labeled RNA for structural studies by NMR.[7] This technique utilizes bacteriophage RNA polymerases (e.g., T7, T3, or SP6) to transcribe a DNA template into RNA in the presence of ¹³C- and/or ¹⁵N-labeled ribonucleoside triphosphates (NTPs).[6][7] Labeled DNA can be synthesized using DNA polymerases with labeled deoxyribonucleoside triphosphates (dNTPs).[7]
| Product | Method | Isotope(s) | Yield | Reference |
| Labeled NTPs | From E. coli grown on ¹³C-glucose | ¹³C | 180 µmoles per gram of glucose | [8][9] |
| Segmentally Labeled RNA | T4 DNA ligase-mediated ligation | ¹⁵N | ~18-54% | [10] |
| [1′,5′,6-¹³C₃-1,3-¹⁵N₂]-UTP and -CTP | Chemo-enzymatic synthesis | ¹³C, ¹⁵N | 90% and 95%, respectively | [11] |
Chemical Synthesis
Chemical synthesis, particularly solid-phase phosphoramidite (B1245037) chemistry, allows for the precise, site-specific incorporation of stable isotopes into DNA and RNA oligonucleotides.[12][13] This method is ideal for creating custom-labeled probes with specific modifications and for studying the effects of labeling at particular atomic positions. While powerful for short sequences, the yield of chemical synthesis decreases with increasing oligonucleotide length.[14]
| Product | Method | Coupling Efficiency | Reference |
| Oligonucleotides | Phosphoramidite method | >98% per cycle | [15] |
| Oligonucleotides | H-Phosphonate method | 94-95% per cycle | [15] |
Experimental Protocols
Protocol for Metabolic Labeling of RNA in Cell Culture
This protocol is adapted for labeling RNA in human cell lines for analysis by NAIL-MS (Nucleic Acid Isotope Labeling coupled Mass Spectrometry).
Materials:
-
Human cell line of interest (e.g., HEK293)
-
Appropriate cell culture medium (e.g., DMEM) lacking the components to be labeled
-
Stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹⁵N-amino acids)
-
Standard cell culture reagents and equipment
-
RNA extraction kit
Procedure:
-
Cell Culture Preparation: Grow the chosen cell line under standard conditions to the desired confluency.
-
Medium Exchange: Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Labeling Medium Addition: Add the pre-warmed labeling medium containing the stable isotope precursors.
-
Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve high incorporation. For many human cell lines, >95% labeling can be achieved within 7 days.[6]
-
Harvesting: After the labeling period, harvest the cells by trypsinization or scraping.
-
RNA Extraction: Extract total RNA from the labeled cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Downstream Analysis: The labeled RNA is now ready for analysis by mass spectrometry or other techniques.
Protocol for In Vitro Transcription of ¹³C/¹⁵N-Labeled RNA
This protocol describes the synthesis of uniformly labeled RNA for NMR studies.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
¹³C/¹⁵N-labeled NTPs (ATP, CTP, GTP, UTP)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT)
-
RNase inhibitor
-
DNase I
-
Purification system (e.g., HPLC, PAGE)
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free tube, combine the transcription buffer, RNase inhibitor, DTT, spermidine, ¹³C/¹⁵N-labeled NTPs, DNA template, and T7 RNA polymerase.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
RNA Precipitation: Precipitate the RNA by adding ethanol (B145695) and a salt (e.g., sodium acetate) and incubating at -20°C.
-
Purification: Pellet the RNA by centrifugation, wash with 70% ethanol, and air dry. Resuspend the RNA in an appropriate buffer. Further purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification and Storage: Quantify the yield of the labeled RNA and store it at -80°C.
Protocol for Chemical Synthesis of Site-Specifically Labeled DNA
This protocol outlines the general steps for solid-phase synthesis of a DNA oligonucleotide with a site-specific label.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support with the first nucleoside attached
-
Standard phosphoramidites (A, C, G, T)
-
Isotope-labeled phosphoramidite
-
Activator (e.g., tetrazole)
-
Capping, oxidation, and detritylation reagents
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesis Initiation: The synthesis begins with the first nucleoside attached to the CPG support.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.
-
Coupling: The next phosphoramidite in the sequence (either standard or isotope-labeled) is activated and coupled to the 5'-hydroxyl of the previous nucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the CPG support, and all protecting groups are removed.
-
Purification: The final product is purified by HPLC or PAGE to remove any truncated sequences.
Applications and Workflows
Stable isotope labeling of nucleic acids has a broad range of applications in molecular biology and drug development.
Structural Biology
NMR spectroscopy of ¹³C- and ¹⁵N-labeled RNA and DNA provides detailed structural information at atomic resolution.[7] Isotope labeling helps to overcome the spectral overlap that is common in the NMR spectra of large nucleic acids, enabling the determination of their three-dimensional structures and the study of their conformational dynamics.[10][11]
Metabolic Flux Analysis
By tracing the incorporation of stable isotopes from metabolic precursors into nucleotides, researchers can quantify the activity of nucleotide biosynthesis and salvage pathways.[3][16] This metabolic flux analysis is crucial for understanding cellular metabolism in normal and disease states, such as cancer.[17]
DNA Replication and Repair
Stable isotope labeling can be used to measure the rates of DNA synthesis and cell proliferation.[12] This has significant applications in cancer research and in studying the efficacy of anti-proliferative drugs. Additionally, it can be used to study DNA repair mechanisms by monitoring the incorporation of labeled nucleotides during the repair process.[1]
RNA Dynamics and Modification
Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) is a powerful technique for studying the dynamics of RNA modifications.[6][7] By labeling newly synthesized RNA, NAIL-MS can distinguish between pre-existing and new transcripts, allowing for the analysis of the kinetics of RNA modification and demodification.[6][7]
Protein-Nucleic Acid Interactions
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used proteomic technique that can be adapted to study protein-nucleic acid interactions.[15] By comparing the proteins that co-purify with a specific RNA from cells grown in "light" versus "heavy" isotope-containing media, specific binding partners can be identified and quantified.[15][18]
Visualizing Workflows and Pathways
Conclusion
Stable isotope labeling is a versatile and powerful technology that has revolutionized our ability to study nucleic acids. From elucidating the intricate three-dimensional structures of RNA to quantifying the dynamics of DNA replication and repair, the applications of this technique continue to expand. For researchers and drug development professionals, a thorough understanding of the principles and methodologies of stable isotope labeling is essential for designing and interpreting experiments that can unlock new insights into the fundamental processes of life and pave the way for novel therapeutic interventions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimised fermentation strategy for 13C/15N recombinant protein labelling in Escherichia coli for NMR-structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.ca [promega.ca]
- 5. Visualization of DNA Replication in Single Chromosome by Stable Isotope Labeling [jstage.jst.go.jp]
- 6. Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 7. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Nucleotide Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 17. Frontiers | Targeting energy, nucleotide, and DNA synthesis in cancer [frontiersin.org]
- 18. Quantitative mass spectrometry and PAR-CLIP to identify RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of 2'-Deoxycytidine-¹³C₉,¹⁵N₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for 2'-Deoxycytidine-¹³C₉,¹⁵N₃, a stable isotope-labeled nucleoside analog. Due to the limited availability of specific safety data for this isotopically labeled compound, this document extrapolates information from the parent compound, 2'-Deoxycytidine (B1670253), and its other analogs. Standard laboratory precautions for handling chemicals with unknown toxicological properties should always be observed.
Hazard Identification and Toxicological Profile
While 2'-Deoxycytidine and its labeled forms are generally not classified as hazardous substances, comprehensive toxicological studies for 2'-Deoxycytidine-¹³C₉,¹⁵N₃ are not publicly available. Therefore, it should be handled with the care afforded to all research chemicals with unknown toxicological properties.
Potential routes of exposure include inhalation, ingestion, and skin or eye contact. Symptoms of exposure may include irritation to the skin, eyes, and respiratory tract. Some analogs of deoxycytidine have been shown to cause myelosuppression and intestinal toxicity at high doses in animal studies.
Note: The toxicological properties of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ have not been thoroughly investigated.
Physical and Chemical Properties
A summary of the known physical and chemical properties of the parent compound, 2'-Deoxycytidine, is provided below. These properties are expected to be very similar for the isotopically labeled analogue.
| Property | Value |
| Molecular Formula | C₉H₁₃N₃O₄ |
| Molecular Weight | 227.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 209-211 °C |
| Solubility | Soluble in water and DMSO |
| Storage Temperature | -20°C or as recommended by the supplier |
Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
| Precaution | Guideline |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Wear a laboratory coat and ensure skin is not exposed. |
| Respiratory Protection | If handling as a powder and dust formation is likely, use a NIOSH-approved respirator. |
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Guideline |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the supplier's recommendation, which is typically -20°C. Protect from light. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance. |
Metabolic Pathway of 2'-Deoxycytidine
2'-Deoxycytidine is a fundamental component of DNA and is metabolized through the nucleoside salvage pathway. This pathway recycles nucleosides from the degradation of DNA and RNA. The isotopically labeled 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is expected to follow the same metabolic route, making it an excellent tracer for studying DNA synthesis and repair.
Caption: Deoxycytidine Salvage Pathway.
Representative Experimental Protocol: Quantitation of DNA Metabolism using LC-MS/MS
2'-Deoxycytidine-¹³C₉,¹⁵N₃ is primarily used as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is invaluable for studying DNA metabolism, damage, and repair.
Objective
To quantify the levels of 2'-deoxycytidine in a biological sample (e.g., cultured cells or tissue) to assess DNA synthesis or damage.
Materials
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
DNA extraction kit
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃ (as internal standard)
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS grade water, acetonitrile (B52724), and formic acid
-
LC-MS/MS system with a suitable C18 column
Methodology
Caption: LC-MS/MS Experimental Workflow.
Step-by-Step Procedure:
-
DNA Extraction: Isolate genomic DNA from the biological sample using a commercial DNA extraction kit according to the manufacturer's instructions. Quantify the extracted DNA.
-
Internal Standard Spiking: To a known amount of extracted DNA, add a precise amount of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ to serve as an internal standard for quantification.
-
Enzymatic Digestion: Digest the DNA sample to its constituent nucleosides by adding an enzymatic cocktail (e.g., nuclease P1 and alkaline phosphatase) and incubating at the optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 2-4 hours).
-
Sample Cleanup: After digestion, centrifuge the sample to pellet any undigested material and proteins. Collect the supernatant containing the nucleosides.
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the parent and fragment ions of both unlabeled 2'-deoxycytidine and the ¹³C₉,¹⁵N₃-labeled internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (unlabeled 2'-deoxycytidine) and the internal standard (2'-Deoxycytidine-¹³C₉,¹⁵N₃).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled 2'-deoxycytidine and a fixed concentration of the internal standard.
-
This technical guide provides a foundational understanding of the safety, handling, and application of 2'-Deoxycytidine-¹³C₉,¹⁵N₃. Researchers should always consult the specific safety data sheet provided by the supplier and adhere to their institution's safety protocols.
Natural abundance of 13C and 15N in biological samples
An In-Depth Technical Guide to the Natural Abundance of ¹³C and ¹⁵N in Biological Samples
The elements carbon (C) and nitrogen (N) are fundamental building blocks of life. Each exists in nature as a mixture of stable isotopes. For carbon, the two stable isotopes are ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%). For nitrogen, the stable isotopes are ¹⁴N (approximately 99.6%) and ¹⁵N (approximately 0.4%). While these light/heavy isotopes are chemically identical, their slight mass difference causes them to behave differently in kinetic processes, leading to isotopic fractionation.
This guide explores the principles of natural ¹³C and ¹⁵N abundance, the analytical methods used for their measurement, and their applications for researchers, scientists, and drug development professionals. The analysis of natural variations in these isotopes provides a powerful tool to trace metabolic pathways, reconstruct diets, and understand ecosystem processes.
Core Principles: The Delta (δ) Notation and Isotopic Fractionation
The subtle variations in isotopic composition are measured using Isotope Ratio Mass Spectrometry (IRMS). Results are expressed in delta (δ) notation in parts per thousand (per mil, ‰), which represents the deviation of a sample's isotopic ratio from that of an international standard.[1]
The formula for calculating delta values is:
δX (‰) = [(R_sample / R_standard) - 1] * 1000
Where:
-
X is the heavy isotope (¹³C or ¹⁵N).
-
R_sample is the ratio of the heavy to light isotope (e.g., ¹³C/¹²C) in the sample.
-
R_standard is the corresponding ratio in the international standard.
The internationally accepted standards are Vienna Pee Dee Belemnite (VPDB) for carbon and atmospheric air (AIR) for nitrogen.[2][3][4][5]
Isotopic Fractionation is the process that alters the relative abundance of isotopes during physical, chemical, or biological processes. Lighter isotopes (¹²C, ¹⁴N) have lower bond energies and tend to react faster, leading to products that are "depleted" in the heavier isotope and residual substrates that are "enriched". This predictable fractionation is the foundation of stable isotope analysis in biological systems.[6][7]
Analysis of ¹³C and ¹⁵N: Experimental Protocol
The primary technique for measuring natural abundance of ¹³C and ¹⁵N is Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS).[4][8] For compound-specific analysis, Gas Chromatography-Combustion-IRMS (GC-C-IRMS) is employed.[2][9][10]
Detailed Methodology: EA-IRMS
A typical workflow for bulk tissue analysis involves the following steps:
-
Sample Preparation:
-
Homogenization: Solid samples (e.g., tissues, cells) are freeze-dried to remove water and then ground into a fine, homogenous powder.
-
Lipid Removal: Lipids are often depleted in ¹³C compared to proteins and carbohydrates. For studies focusing on protein metabolism, lipids are removed via solvent extraction (e.g., using a 2:1 chloroform:methanol solution).
-
Encapsulation: A precise mass of the dried, homogenized sample (typically 0.5-1.0 mg) is weighed into a small tin capsule.[4]
-
-
Combustion and Reduction:
-
The tin capsule is dropped into a combustion reactor heated to over 1000°C.[8] The tin catalyzes a flash combustion in the presence of oxygen.
-
All carbon and nitrogen in the sample are quantitatively converted to CO₂, N₂, and NOx gases.
-
These gases then pass through a reduction furnace (typically packed with copper wires at ~650°C) to convert NOx to N₂ gas.[8]
-
-
Gas Separation and Analysis:
-
The resulting CO₂ and N₂ gases are separated using a gas chromatography column.[8]
-
The purified gases are introduced sequentially into the ion source of the mass spectrometer in a continuous flow of helium carrier gas.[4]
-
The IRMS measures the ratios of ¹³C/¹²C (as mass-to-charge ratios 45/44 for CO₂) and ¹⁵N/¹⁴N (as mass-to-charge ratios 29/28 for N₂).
-
-
Calibration and Data Correction:
-
To ensure accuracy and comparability, samples are analyzed alongside well-characterized international and in-house reference materials (e.g., USGS40, USGS41, IAEA-600).[2][3][8][11]
-
The raw data is corrected for instrument drift, linearity, and size effects based on the measurements of these standards.[4] The final δ¹³C and δ¹⁵N values are reported relative to VPDB and AIR, respectively.[4]
-
Natural Abundance of ¹³C in Biological Systems
The primary driver of δ¹³C variation at the base of most food webs is photosynthesis.
-
C3 vs. C4 Photosynthesis: Plants are broadly categorized into two groups based on their photosynthetic pathway, which results in distinct δ¹³C values.[1]
-
C3 Plants (e.g., wheat, rice, potatoes, trees) discriminate more against ¹³C, resulting in more negative δ¹³C values.
-
C4 Plants (e.g., corn, sugarcane, sorghum) are less discriminatory, leading to less negative δ¹³C values.[1]
-
This fundamental difference allows researchers to trace the ultimate carbon sources through an ecosystem or diet. For example, an animal's tissues will reflect the δ¹³C value of the C3 or C4 plants it consumes, with a slight enrichment of ~1‰.
Applications in Metabolism and Disease
Metabolic processes can also alter δ¹³C values. For instance, lipids are typically depleted in ¹³C relative to proteins and carbohydrates from the same diet due to fractionation during pyruvate (B1213749) dehydrogenase activity.[12] Recent studies have shown that cancerous tissues can be enriched in ¹³C compared to adjacent healthy tissue.[1][12] This enrichment may be linked to changes in lipid metabolism and anaplerotic pathways, offering a potential avenue for metabolic research in drug development.[1][12]
Table 1: Typical δ¹³C Values in Biological Materials
| Sample Type | Photosynthetic Pathway | Typical δ¹³C Value (‰ vs. VPDB) | References |
| C3 Plants (Beets, Potato) | C3 | -22 to -30 | [1] |
| C4 Plants (Corn, Sugarcane) | C4 | -10 to -14 | [1] |
| Marine Algae | - | -18 to -22 | |
| Animal Muscle (C3 Diet) | - | -24 to -26 | |
| Animal Muscle (C4 Diet) | - | -10 to -12 | |
| Animal Lipids | - | Depleted by 2-5‰ relative to diet | [6] |
| Human Tumor Tissue | - | Enriched by ~3‰ relative to adjacent tissue | [1] |
Natural Abundance of ¹⁵N in Biological Systems
The δ¹⁵N value of a consumer is primarily determined by its diet. During metabolic processing of nitrogen-containing compounds (primarily proteins), the lighter ¹⁴N is preferentially excreted (e.g., in urea), while the heavier ¹⁵N is retained and incorporated into tissues. This results in a stepwise enrichment in ¹⁵N with each increase in trophic level.
-
Trophic Enrichment: On average, an organism is enriched in ¹⁵N by 3-5‰ relative to its food source. This predictable enrichment allows scientists to determine an organism's position in the food web.[6]
Applications in Diet and Nitrogen Cycling
Because different sources of nitrogen (e.g., plant-based proteins vs. fish meal) can have distinct δ¹⁵N signatures, this analysis is a powerful tool for tracing the origin of dietary protein.[6] In soil science, the microbial biomass is consistently found to be enriched in ¹⁵N relative to the total soil nitrogen, providing insights into nitrogen cycling and soil organic matter formation.[13][14] Furthermore, different tissues within an animal can have varying δ¹⁵N values, often related to their protein content and metabolic turnover rate. For example, tissues with higher protein content tend to have higher δ¹⁵N values.[6]
Table 2: Typical δ¹⁵N Values in Biological Materials
| Sample Type | Trophic Level | Typical δ¹⁵N Value (‰ vs. AIR) | References |
| N₂-Fixing Plants | Producer | ~0 | |
| Terrestrial Plants (non-fixing) | Producer | 0 to 5 | |
| Herbivores | Primary Consumer | 3 to 8 | |
| Carnivores | Secondary/Tertiary Consumer | 6 to 15+ | |
| Soil Microbial Biomass | Decomposer | Enriched by ~3.2‰ relative to total soil N | [13][14] |
| Fish Muscle | Varies | 3.8 to 11.1 (diet dependent) | [6] |
| Bivalve Gills | Filter Feeder | ~4.05 | [15] |
| Bivalve Muscle | Filter Feeder | ~3.51 | [15] |
Applications in Research and Drug Development
The analysis of natural ¹³C and ¹⁵N abundance is a versatile tool with broad applications:
-
Ecological Research: Tracing energy flow, defining food web structures, and studying animal migration patterns.
-
Environmental Science: Identifying sources of pollution and tracking the fate of nutrients in ecosystems.
-
Metabolic Research: Probing metabolic shifts in disease states, such as cancer, where changes in nutrient utilization lead to isotopic shifts in tumor biomass.[1][12] This can provide insights into pathway dysregulation without the need for isotopic tracers.
-
Drug Development: While less direct, understanding baseline metabolic fluxes through natural abundance can inform the design of studies using isotopically labeled compounds. It can also be used to assess the metabolic impact of a therapeutic agent by observing shifts in the natural isotopic composition of various tissues or biofluids. Furthermore, natural abundance 2D NMR techniques are emerging for characterizing the higher-order structure of protein therapeutics.[16][17]
Conclusion
The measurement of natural ¹³C and ¹⁵N abundance provides a powerful, integrated signal of metabolic and ecological processes. By leveraging the principles of isotopic fractionation, researchers can gain deep insights into the flow of carbon and nitrogen through biological systems. From defining the diet of an organism to identifying metabolic reprogramming in cancer cells, stable isotope analysis is an indispensable tool for scientists in a wide range of disciplines, including drug discovery and development.
References
- 1. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. researchgate.net [researchgate.net]
- 4. Instrument method [isotope.ucsc.edu]
- 5. Reference materials for stable isotope analysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Isotope fractionation and 13C enrichment in soil profiles during the decomposition of soil organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two new organic reference materials for delta13C and delta15N measurements and a new value for the delta13C of NBS 22 oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 13C and 15N natural abundance of the soil microbial biomass – Ecoss [ecoss.nau.edu]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Application of Natural Isotopic Abundance 1H-13C- and 1H-15N-Correlated Two-Dimensional NMR for Evaluation of the Structure of Protein Therapeutics | NIST [nist.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in Cell Culture for DNA Synthesis Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a non-radioactive, heavy-isotope-labeled nucleoside used to study DNA synthesis and cell proliferation. When introduced into cell culture media, it is taken up by cells and incorporated into newly synthesized DNA. The heavy isotopes (¹³C and ¹⁵N) act as tracers that can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise measurement of DNA replication rates and the study of cellular responses to various stimuli, including drug candidates.
This document provides detailed protocols for the application of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in cell culture, from labeling of cells to the analysis of labeled DNA.
Key Applications
-
Measurement of DNA Synthesis Rates: Quantify the rate of new DNA synthesis as an indicator of cell proliferation.
-
Metabolic Flux Analysis: Trace the pathways of nucleoside metabolism and DNA synthesis.[1][2]
-
Drug Efficacy Studies: Evaluate the effect of cytotoxic or cytostatic drugs on DNA replication in cancer cells and other disease models.
-
Biomarker Discovery: Identify changes in DNA synthesis rates that may serve as biomarkers for disease progression or drug response.
Experimental Workflow Overview
The overall experimental workflow for using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in cell culture involves several key stages:
Caption: A high-level overview of the experimental workflow.
Experimental Protocols
Cell Culture and Labeling with 2'-Deoxycytidine-¹³C₉,¹⁵N₃
This protocol describes the metabolic labeling of mammalian cells in culture. The optimal concentration of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and the incubation time should be empirically determined for each cell line and experimental condition.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃ (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting solution (e.g., Trypan blue)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase during the labeling period.
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of 2'-Deoxycytidine-¹³C₉,¹⁵N₃. A starting concentration in the range of 1-10 µM is recommended, but this may need to be optimized.
-
Labeling:
-
For adherent cells, remove the existing medium and wash the cells once with sterile PBS. Add the prepared labeling medium.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the labeling medium.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired duration. The incubation time can range from a few hours to several cell cycles, depending on the experimental goals. For studies measuring DNA synthesis rates, a 24-hour incubation is a common starting point.
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Cell Counting and Viability: Determine the cell number and viability using a hemocytometer and Trypan blue exclusion.
-
Cell Pellet Storage: Wash the cell pellet twice with ice-cold PBS and store at -80°C until DNA extraction.
Genomic DNA Extraction
This protocol outlines a standard procedure for extracting high-quality genomic DNA from cultured cells. Commercial kits are also widely available and can be used according to the manufacturer's instructions.
Materials:
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Cell Lysis: Resuspend the cell pellet in cell lysis buffer and add Proteinase K. Incubate at 55°C overnight with gentle agitation.
-
RNase Treatment: Add RNase A to the lysate and incubate at 37°C for 1 hour.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, mix thoroughly, and centrifuge. Carefully transfer the upper aqueous phase to a new tube. Repeat this step.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, mix, and centrifuge. Transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently until a precipitate is visible.
-
DNA Pelleting: Centrifuge at high speed to pellet the DNA.
-
Washing: Wash the DNA pellet with 70% ethanol and air-dry briefly.
-
Resuspension: Resuspend the DNA in nuclease-free water.
-
Quantification and Purity Check: Determine the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Enzymatic Digestion of DNA to Deoxyribonucleosides
This protocol describes the complete enzymatic hydrolysis of DNA into its constituent deoxyribonucleosides for subsequent analysis.[3]
Materials:
-
Purified genomic DNA
-
Nuclease P1
-
Alkaline Phosphatase
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 20 mM MgCl₂)
-
Ultrafiltration units (e.g., 3 kDa MWCO)
Procedure:
-
Digestion Reaction Setup: In a microcentrifuge tube, combine the purified DNA with the reaction buffer, Nuclease P1, and Alkaline Phosphatase.
-
Incubation: Incubate the reaction mixture at 37°C for at least 6 hours, or overnight, to ensure complete digestion.
-
Enzyme Removal: Remove the enzymes by passing the digest through an ultrafiltration unit.
-
Sample Preparation for Analysis: The resulting filtrate, containing the deoxyribonucleosides, can be directly analyzed or dried down and reconstituted in a suitable solvent for LC-MS/MS or NMR analysis.
Data Presentation
Table 1: Recommended Starting Concentrations for Cell Labeling
| Cell Type | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ Concentration (µM) | Incubation Time (hours) | Reference |
| Cancer Cell Lines (General) | 1 - 10 | 24 - 72 | General Recommendation |
| Chinese Hamster Ovary (CHO) | 25 mg/L (~90 µM) of deoxycytidine | Not specified for labeled | [4] |
| Human MCF-7 Breast Carcinoma | Not specified for labeled | Not specified for labeled | [5] |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental objective.
Visualization of Key Processes
Deoxycytidine Salvage Pathway and Incorporation into DNA
The following diagram illustrates the metabolic pathway by which 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is incorporated into cellular DNA.
Caption: Metabolic incorporation of labeled deoxycytidine into DNA.
Experimental Workflow for Quantitative Analysis
This diagram details the logical flow from sample preparation to data acquisition for quantifying the incorporation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
Caption: Workflow for quantitative analysis of labeled DNA.
Concluding Remarks
The use of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ provides a robust and sensitive method for studying DNA synthesis in cell culture. The protocols outlined in this document serve as a comprehensive guide for researchers. It is crucial to optimize labeling conditions for each specific experimental system to ensure accurate and reproducible results. The quantitative data obtained from these experiments can provide valuable insights into cell proliferation, metabolism, and the mechanisms of action of novel therapeutic agents.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of 5-fluorodeoxycytidine and metabolites into nucleic acids of human MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Quantification using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of DNA is fundamental in numerous biological and biomedical research areas, including diagnostics, drug development, and molecular biology. Mass spectrometry (MS) coupled with stable isotope dilution is the gold standard for the precise and accurate quantification of molecules in complex biological matrices. The use of a stable isotope-labeled internal standard, such as 2'-Deoxycytidine-¹³C₉,¹⁵N₃, is crucial for correcting for variations in sample preparation and analytical procedures, thereby ensuring high-quality, reproducible data.
These application notes provide a comprehensive overview and detailed protocols for the quantification of 2'-deoxycytidine (B1670253), a fundamental component of DNA, using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (2'-Deoxycytidine-¹³C₉,¹⁵N₃) is spiked into a biological sample containing the analyte of interest (2'-deoxycytidine). The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).
During sample preparation, which includes DNA extraction and enzymatic hydrolysis to individual nucleosides, any loss of the analyte will be accompanied by a proportional loss of the internal standard. In the final LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the exact amount of the analyte in the original sample. This approach effectively corrects for matrix effects and variations in extraction efficiency and instrument response.
Applications
The precise quantification of 2'-deoxycytidine can be applied to:
-
Determination of global DNA methylation: By quantifying both 5-methyl-2'-deoxycytidine (B118692) and 2'-deoxycytidine, the overall percentage of methylated cytosine in the genome can be accurately determined. This is a critical epigenetic marker in cancer and developmental biology research.
-
DNA damage and repair studies: Quantification of modified nucleosides, such as oxidative or alkylated adducts, is often normalized to the total amount of the corresponding unmodified nucleoside, like 2'-deoxycytidine, to assess the extent of DNA damage.
-
Pharmacokinetic studies of nucleoside analogue drugs: This method can be adapted to quantify the incorporation of nucleoside analogue drugs into DNA, providing valuable information for drug development.
-
Quantification of total DNA in complex samples: The method allows for the absolute quantification of DNA in various biological samples, including tissues, plasma, and cell cultures.
Experimental Workflow
The overall experimental workflow for the quantification of 2'-deoxycytidine using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is depicted in the following diagram.
Caption: Experimental workflow for DNA quantification.
Quantitative Data
The following tables provide representative quantitative data for the analysis of 2'-deoxycytidine using a stable isotope-labeled internal standard. These values are synthesized from typical LC-MS/MS applications and should be considered as examples. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Parameters for 2'-Deoxycytidine and 2'-Deoxycytidine-¹³C₉,¹⁵N₃
| Parameter | 2'-Deoxycytidine | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ |
| Precursor Ion (m/z) | 228.1 | 240.1 |
| Product Ion (m/z) | 112.1 | 124.1 |
| Collision Energy (eV) | 15 | 15 |
| Retention Time (min) | ~2.5 | ~2.5 |
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 1 | 0.012 ± 0.001 | 102.5 |
| 5 | 0.058 ± 0.004 | 98.7 |
| 10 | 0.115 ± 0.009 | 99.1 |
| 50 | 0.592 ± 0.031 | 101.3 |
| 100 | 1.189 ± 0.065 | 100.8 |
| 500 | 5.981 ± 0.245 | 99.7 |
| Linear Range | 1 - 500 ng/mL | |
| Correlation Coefficient (r²) | > 0.998 |
Table 3: Assay Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | |
| Low QC (5 ng/mL) | < 5% |
| Mid QC (50 ng/mL) | < 4% |
| High QC (400 ng/mL) | < 3% |
| Inter-day Precision (%RSD) | |
| Low QC (5 ng/mL) | < 6% |
| Mid QC (50 ng/mL) | < 5% |
| High QC (400 ng/mL) | < 4% |
| Accuracy (% Recovery) | 95% - 105% |
| Matrix Effect | Minimal |
Experimental Protocols
DNA Extraction
Standard commercial kits (e.g., column-based or magnetic bead-based) can be used for DNA extraction from cells or tissues. It is crucial to quantify the initial DNA concentration using a spectrophotometric method (e.g., NanoDrop) to determine the appropriate amount of internal standard to add.
Internal Standard Spiking
-
Prepare a stock solution of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in a suitable solvent (e.g., water or methanol).
-
Based on the estimated amount of DNA in the sample, add a known amount of the internal standard to the DNA solution. The amount of internal standard should be in the mid-range of the calibration curve for optimal accuracy.
Enzymatic Hydrolysis of DNA
-
To the DNA sample containing the internal standard, add the following reagents to the final concentrations:
-
Nuclease P1 (2 units)
-
Alkaline Phosphatase (2 units)
-
A suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
-
Incubate the mixture at 37°C for at least 2 hours (or overnight for complete digestion).
-
After incubation, the sample can be centrifuged to pellet any undigested material, and the supernatant containing the nucleosides is collected for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be adapted for specific instruments.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for nucleoside separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the nucleosides.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for 2'-deoxycytidine and its isotopically labeled internal standard (see Table 1).
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of 2'-deoxycytidine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Logical Relationship of the Isotope Dilution Method
The following diagram illustrates the logical relationship of how the stable isotope-labeled internal standard corrects for variations in the analytical process.
Caption: Isotope dilution correction principle.
Conclusion
The use of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as an internal standard in conjunction with LC-MS/MS provides a highly accurate, sensitive, and specific method for the quantification of 2'-deoxycytidine in a variety of biological samples. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement this robust analytical technique in their work.
Application Notes and Protocols: 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are invaluable tools in modern NMR spectroscopy, enabling detailed structural and dynamic studies of biomolecules. 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a stable isotope-labeled nucleoside where all nine carbon atoms are replaced with ¹³C and all three nitrogen atoms are replaced with ¹⁵N. This full isotopic enrichment provides a powerful probe for a variety of NMR experiments, significantly enhancing signal sensitivity and enabling advanced multi-dimensional NMR techniques for the study of DNA structure, dynamics, and interactions with other molecules.
These application notes provide detailed protocols for the preparation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ samples for NMR spectroscopy, including solubility data, recommended buffer conditions, and stability considerations. Furthermore, we present an experimental workflow for the incorporation of this labeled nucleoside into DNA oligonucleotides for the study of protein-DNA interactions.
Data Presentation
Solubility of 2'-Deoxycytidine (B1670253)
The solubility of 2'-Deoxycytidine in commonly used deuterated solvents for NMR spectroscopy is summarized below. It is recommended to prepare a stock solution in a solvent where the compound is highly soluble and then dilute it into the final NMR buffer.
| Deuterated Solvent | Abbreviation | Solubility (mg/mL) | Molar Concentration (approx. M) | Notes |
| Deuterium Oxide | D₂O | 50[1] | ~0.22 | Soluble, suitable for most biological NMR. |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 50[2] | ~0.22 | High solubility, useful for initial dissolution. |
| Methanol-d₄ | CD₃OD | Slightly Soluble[3] | - | Can be used for certain applications, but solubility is limited. |
Note: The solubility of 2'-Deoxycytidine hydrochloride in D₂O is approximately 41 mg/mL (~0.16 M)[4]. The solubility of related compounds like 5-Methyl-2'-deoxycytidine is ~20 mg/mL in DMSO and ~10 mg/mL in PBS (pH 7.2)[5][6]. 5-(Hydroxymethyl)-2'-deoxycytidine has a solubility of ~20 mg/mL in DMSO and ~10 mg/mL in PBS (pH 7.2)[7].
Recommended Buffer Conditions for NMR Spectroscopy
The choice of buffer is critical for maintaining the stability and integrity of the sample during NMR experiments. For studies of 2'-Deoxycytidine-¹³C₉,¹⁵N₃, particularly when incorporated into DNA, the following buffer conditions are recommended:
| Parameter | Recommended Range | Justification |
| pH | 6.0 - 7.5 | Maintains the physiological relevance of DNA structure and interactions. Acidic conditions below pH 5.5 can lead to protonation of cytosine, which may be desirable for studying specific phenomena like i-motif formation but can also lead to instability[8]. Alkaline conditions can promote degradation[9]. |
| Buffer System | Phosphate (e.g., sodium or potassium phosphate) | Provides good buffering capacity in the desired pH range and is generally non-interfering in ¹H NMR spectra. |
| Buffer Concentration | 10 - 50 mM | Sufficient to maintain a stable pH without introducing excessive salt concentrations that could affect sample solubility or stability. |
| Salt Concentration | 50 - 150 mM (e.g., NaCl or KCl) | Mimics physiological ionic strength, which is important for the structure and stability of DNA and its complexes. |
| Additives | 0.02% (w/v) Sodium Azide (NaN₃) | Recommended to prevent bacterial growth in the sample, especially for long-term experiments. |
Stability of 2'-Deoxycytidine
2'-Deoxycytidine and its analogs can be susceptible to degradation, particularly through hydrolysis. The stability is influenced by pH and temperature.
-
Acidic Conditions: Under acidic conditions, the glycosidic bond of deoxyribonucleosides can become labile, leading to depurination or depyrimidination[10]. While 2'-deoxyxanthosine (B1596513), a related purine (B94841) nucleoside, shows a half-life of about 7.7 hours at pH 2, pyrimidine (B1678525) nucleosides are generally more stable[11].
-
Neutral to Alkaline Conditions: 5-aza-2'-deoxycytidine, an analog of deoxycytidine, is known to be unstable in aqueous solutions at physiological pH and temperature, with a half-life of about 10 hours, undergoing hydrolytic ring-opening and other degradation pathways[9][10]. While 2'-deoxycytidine is more stable than its aza-analog, long-term storage in aqueous buffers at room temperature is not recommended. For optimal stability, it is advisable to prepare fresh samples or store them frozen at -20°C or below.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 2'-Deoxycytidine-¹³C₉,¹⁵N₃
-
Weighing: Accurately weigh the desired amount of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ powder in a clean, dry microcentrifuge tube.
-
Dissolution: Add the appropriate volume of deuterated solvent (e.g., DMSO-d₆ or D₂O) to achieve the desired stock concentration. For example, to prepare a 50 mg/mL stock solution, dissolve 5 mg of the compound in 100 µL of solvent.
-
Vortexing: Vortex the tube thoroughly to ensure complete dissolution. Gentle heating or sonication may be applied if necessary, but care should be taken to avoid degradation.
-
Storage: Store the stock solution at -20°C or below in a tightly sealed container to prevent solvent evaporation and moisture absorption.
Protocol 2: Preparation of an NMR Sample of 2'-Deoxycytidine-¹³C₉,¹⁵N₃
-
Buffer Preparation: Prepare the desired NMR buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 7.0 in 99.9% D₂O). If working with exchangeable protons, a mixture of 90% H₂O and 10% D₂O can be used.
-
Sample Dilution: From the stock solution, transfer the required volume to a clean microcentrifuge tube.
-
Solvent Evaporation (if necessary): If the stock solution was prepared in a non-aqueous solvent like DMSO-d₆ and the final sample needs to be in an aqueous buffer, the DMSO can be removed by lyophilization.
-
Final Dissolution: Add the prepared NMR buffer to the tube containing the 2'-Deoxycytidine-¹³C₉,¹⁵N₃ to achieve the final desired concentration (typically 0.1 - 1.0 mM for many NMR experiments).
-
pH Adjustment: If necessary, adjust the pH of the final sample using small volumes of dilute DCl or NaOD.
-
Transfer to NMR Tube: Transfer the final solution to a clean, high-quality NMR tube (e.g., Shigemi or equivalent).
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known concentration of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.
Mandatory Visualization
Experimental Workflow: Studying Protein-DNA Interactions using Labeled Oligonucleotides
The following diagram illustrates a typical workflow for utilizing 2'-Deoxycytidine-¹³C₉,¹⁵N₃ to study the interaction between a protein and a DNA oligonucleotide by NMR spectroscopy. This process involves the synthesis of an isotopically labeled DNA strand, formation of the protein-DNA complex, and subsequent NMR analysis.
Caption: Workflow for studying protein-DNA interactions using NMR.
Logical Relationship: Advantages of Full Isotopic Labeling
The full isotopic labeling of 2'-Deoxycytidine with ¹³C and ¹⁵N provides several key advantages for NMR spectroscopy, which are logically interconnected to enable advanced structural and dynamic analyses.
Caption: Benefits of full isotopic labeling for advanced NMR studies.
References
- 1. chembk.com [chembk.com]
- 2. 2'-Deoxycytidine | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. 2'-Deoxycytidine | 207121-53-7 [chemicalbook.com]
- 4. 2'-Deoxycytidine hydrochloride | 3992-42-5 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 5-Methyl-2'-deoxycytidine CAS#: 838-07-3 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Influence of pH on the conformation and stability of mismatch base-pairs in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 2'-Deoxycytidine-¹³C₉,¹⁵N₃ into Cellular DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled nucleosides are powerful tools in biomedical research and drug development for tracing the metabolic fate of nucleosides and their analogs. 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a non-radioactive, heavy-isotope-labeled version of the natural nucleoside 2'-deoxycytidine (B1670253). Its incorporation into cellular DNA allows for the precise quantification of DNA synthesis, repair, and the effects of therapeutic agents on these processes. This document provides detailed protocols for the incorporation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ into cellular DNA, subsequent analysis by mass spectrometry, and relevant metabolic pathway information.
Metabolic Pathway of 2'-Deoxycytidine Incorporation
2'-Deoxycytidine-¹³C₉,¹⁵N₃ enters the cell and is metabolized through the nucleoside salvage pathway. It is sequentially phosphorylated by cellular kinases to its triphosphate form, 2'-deoxycytidine-¹³C₉,¹⁵N₃-5'-triphosphate (dCTP-¹³C₉,¹⁵N₃). This labeled triphosphate then serves as a substrate for DNA polymerases, which incorporate it into newly synthesized DNA strands during replication or repair.
Caption: Metabolic salvage pathway of 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
Experimental Protocols
The following protocols provide a general framework for cell culture, labeling with 2'-Deoxycytidine-¹³C₉,¹⁵N₃, DNA extraction, and analysis. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Cell Culture and Labeling
This protocol describes the process of labeling cultured mammalian cells with 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃ stock solution (1 mM in sterile water or PBS)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and enter logarithmic growth phase. The seeding density should be optimized to ensure cells are actively dividing during the labeling period.
-
Preparation of Labeling Medium: Prepare the labeling medium by adding the 2'-Deoxycytidine-¹³C₉,¹⁵N₃ stock solution to the complete culture medium to achieve the desired final concentration (refer to Table 1 for suggested ranges).
-
Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 72 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the cell doubling time and the desired level of incorporation.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated labeled nucleoside. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
Protocol 2: Genomic DNA Extraction and Hydrolysis
This protocol details the extraction of genomic DNA from labeled cells and its enzymatic hydrolysis into individual deoxynucleosides for mass spectrometry analysis.
Materials:
-
Cell pellet from Protocol 1
-
Genomic DNA extraction kit (e.g., column-based or phenol-chloroform extraction)
-
Nuclease P1
-
Alkaline Phosphatase
-
Reaction buffers for enzymes
-
Ultra-pure water
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellet using a commercial kit or a standard method like phenol-chloroform extraction, following the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 ratio).
-
Enzymatic Hydrolysis: a. In a microcentrifuge tube, combine 10-20 µg of genomic DNA with the appropriate buffer and Nuclease P1. b. Incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside 5'-monophosphates. c. Add alkaline phosphatase and its corresponding buffer to the reaction mixture. d. Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into deoxynucleosides.
-
Sample Cleanup: The resulting mixture of deoxynucleosides can be used directly for LC-MS/MS analysis or further purified using solid-phase extraction (SPE) if necessary to remove enzymes and other contaminants.
Protocol 3: LC-MS/MS Analysis for Quantification
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ incorporation into DNA.
Materials:
-
Hydrolyzed DNA sample from Protocol 2
-
Unlabeled 2'-deoxycytidine standard
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃ standard
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled 2'-deoxycytidine and 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
-
LC Separation: Inject the hydrolyzed DNA sample and calibration standards onto the C18 column. Separate the deoxynucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
MS/MS Detection: Analyze the eluent using a mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled and labeled deoxycytidine.
-
Quantification: Determine the peak areas for both unlabeled and labeled deoxycytidine in the samples and standards. Calculate the percentage of incorporation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in the genomic DNA.
Data Presentation
The following tables provide representative quantitative data for the incorporation of stable isotope-labeled deoxycytidine analogs into cellular DNA. These values can serve as a starting point for experimental design.
Table 1: Recommended Labeling Conditions
| Cell Line | Labeled Nucleoside Concentration (µM) | Incubation Time (hours) | Expected Incorporation (% of total dC) |
| HeLa | 1 - 10 | 24 - 48 | 0.5 - 5% |
| A549 | 5 - 20 | 48 - 72 | 1 - 8% |
| Jurkat | 1 - 5 | 24 | 0.2 - 3% |
Note: These are example ranges. Optimal conditions should be determined empirically for each cell line and experimental setup.
Table 2: Example LC-MS/MS Parameters for Deoxycytidine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-Deoxycytidine (dC) | 228.1 | 112.1 | 15 |
| 2'-Deoxycytidine-¹³C₉,¹⁵N₃ | 240.1 | 124.1 | 15 |
Note: Specific m/z values and collision energies may vary depending on the instrument and isotopic purity of the standard.
Experimental Workflow Diagram
The overall experimental workflow for incorporating and analyzing 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in cellular DNA is summarized below.
Caption: Overall experimental workflow.
Measuring DNA Synthesis Rates with Labeled Deoxynucleosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of DNA synthesis is fundamental to understanding cell proliferation, a process central to numerous biological phenomena, including development, tissue regeneration, and the progression of diseases such as cancer. Labeled deoxynucleosides, which are synthetic analogs of the natural building blocks of DNA, serve as powerful tools for quantifying the rate of DNA replication. By incorporating these analogs into newly synthesized DNA, researchers can effectively tag and subsequently detect cells undergoing the S phase of the cell cycle. This application note provides detailed protocols and comparative data for two of the most widely used labeled deoxynucleosides: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
These methods are invaluable in various research and drug development contexts, from basic cell biology studies to preclinical assessment of novel therapeutics that target cell cycle progression. Understanding the principles, advantages, and limitations of each technique is crucial for selecting the appropriate assay and for the accurate interpretation of experimental results.
Principles of Deoxynucleoside Labeling
Cells preparing for division actively synthesize DNA. Labeled deoxynucleosides, when added to the cellular environment, are taken up by cells and incorporated into their genomic DNA in place of their natural counterparts. The detection of these incorporated analogs then allows for the identification and quantification of proliferating cells. The two primary pathways for nucleotide synthesis are the de novo and salvage pathways.
dot
Caption: Deoxynucleoside Synthesis Pathways.
Comparison of BrdU and EdU Assays
BrdU and EdU are both analogs of thymidine (B127349) and are incorporated into DNA during the S phase. However, their detection methods differ significantly, leading to variations in protocol complexity, speed, and compatibility with other cellular markers.[1]
| Feature | BrdU Assay | EdU Assay |
| Principle of Detection | Antibody-based detection of incorporated BrdU. | Copper-catalyzed "click" chemistry reaction between the alkyne group of EdU and a fluorescent azide (B81097).[2] |
| DNA Denaturation | Required (e.g., acid or heat treatment) to expose the BrdU epitope for antibody binding. | Not required, preserving cellular morphology and epitope integrity.[2] |
| Protocol Time | Longer, often requiring an overnight antibody incubation step.[1] | Shorter, with the click reaction typically completed in 30 minutes.[3] |
| Multiplexing | Can be challenging as the harsh denaturation step may destroy epitopes of other target proteins. | More compatible with multiplexing due to the mild reaction conditions. |
| Sensitivity | High, but can be influenced by the efficiency of DNA denaturation. | High, with a robust signal-to-noise ratio. |
| Reagents | Requires a specific primary antibody against BrdU and a labeled secondary antibody. | Requires a fluorescent azide and a copper catalyst. |
Experimental Protocols
BrdU Incorporation Assay
This protocol describes the in vitro labeling and detection of BrdU in cultured cells.
Caption: EdU Experimental Workflow.
Materials:
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) [2]* Click reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate) [2]* Nuclear counterstain (e.g., DAPI, Hoechst)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to attach and grow.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10-20 µM. Incubate for a period appropriate for the cell line, typically 2-4 hours. [4]3. Fixation: Following labeling, remove the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. [2]4. Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes. [2]5. Click Reaction: Wash the cells with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light. [2]6. Washing: After the click reaction, wash the cells with PBS.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI or Hoechst. The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for in vitro BrdU and EdU assays. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.
Table 1: Labeling and Fixation/Permeabilization
| Parameter | BrdU Assay | EdU Assay |
| Labeling Concentration | 10 µM [5] | 10-20 µM [4] |
| Labeling Incubation Time | 1-24 hours [5] | 2-4 hours [4] |
| Fixative | 4% Paraformaldehyde [1] | 4% Paraformaldehyde [2] |
| Fixation Time | 15 minutes [1] | 15 minutes [2] |
| Permeabilization Agent | 0.1-0.5% Triton X-100 [1] | 0.5% Triton X-100 [2] |
| Permeabilization Time | 20 minutes [1] | 20 minutes [2] |
Table 2: Detection Steps
| Parameter | BrdU Assay | EdU Assay |
| DNA Denaturation | 1-2.5 M HCl for 10-60 min [5] | Not required |
| Primary Antibody Dilution | Varies by manufacturer | Not applicable |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | Not applicable |
| Secondary Antibody Incubation | 1 hour at RT | Not applicable |
| Click Reaction Time | Not applicable | 30 minutes at RT [2] |
Applications in Drug Development
The measurement of DNA synthesis rates is a critical component of drug discovery and development, particularly for oncology and other therapeutic areas where cell proliferation is a key factor. These assays can be employed to:
-
Screen for anti-proliferative compounds: High-throughput screening of compound libraries to identify molecules that inhibit DNA synthesis.
-
Determine the mechanism of action: Elucidate whether a drug candidate arrests the cell cycle at a specific phase.
-
Assess drug efficacy in preclinical models: Evaluate the in vivo effects of a therapeutic on tumor cell proliferation in animal models.
-
Toxicity studies: Determine the off-target effects of a drug on the proliferation of normal, healthy cells.
Conclusion
The use of labeled deoxynucleosides, particularly BrdU and EdU, provides robust and reliable methods for the quantification of DNA synthesis rates. The choice between the BrdU and EdU assays will depend on the specific experimental needs, including the requirement for multiplexing, the desired speed of the assay, and the importance of preserving cellular morphology. The detailed protocols and comparative data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement these powerful techniques in their studies of cell proliferation.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. abcam.cn [abcam.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Note: Quantitative Analysis of 2'-Deoxycytidine-13C9,15N3 using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxycytidine (dC) is a fundamental component of deoxyribonucleic acid (DNA). The accurate quantification of dC and its isotopically labeled analogues is crucial in various research areas, including DNA metabolism, drug development, and toxicology studies. Stable isotope-labeled internal standards are essential for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they effectively compensate for matrix effects and variations during sample preparation and analysis.[1][2] This application note presents a detailed and robust LC-MS/MS method for the sensitive and selective quantification of 2'-Deoxycytidine-13C9,15N3, using its unlabeled counterpart as a reference.
Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
Experimental Protocols
Sample Preparation
This protocol is a general guideline and may require optimization based on the specific matrix.
Materials:
-
Biological matrix (e.g., plasma, cell lysate, tissue homogenate)
-
2'-Deoxycytidine (for calibration standards)
-
This compound (analyte or internal standard)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add the internal standard solution.
-
For protein precipitation, add 300 µL of cold methanol.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of nucleosides.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient can be optimized as follows:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The transition for 2'-Deoxycytidine is well-established, and the transition for the labeled analogue is calculated based on the fragmentation pattern of the unlabeled compound.[3] A common fragmentation for deoxycytidine is the loss of the deoxyribose sugar, leaving the protonated cytosine base.[3][4]
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| 2'-Deoxycytidine | 228.1 | 112.1 |
| This compound | 240.1 | 119.1 |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Data
The method should be validated for linearity, sensitivity, accuracy, and precision. The following tables provide representative data that can be expected from a validated assay.
Table 1: Calibration Curve Parameters
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.5 - 500 | > 0.995 |
Table 2: Sensitivity, Accuracy, and Precision
The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[5][6]
| Analyte | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%RSD) |
| This compound | 0.5 | 95 - 105 | < 15 |
Accuracy and Precision at Different Concentrations:
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 1.5 (Low QC) | 97.8 | 6.2 |
| 75 (Mid QC) | 101.2 | 4.5 | |
| 400 (High QC) | 99.5 | 3.8 |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. The provided protocols and data serve as a comprehensive guide for the implementation of this analytical method.
References
Application Notes and Protocols for Metabolic Flux Analysis Using 2'-Deoxycytidine-¹³C₉,¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions in biological systems.[1][2][3] The use of stable isotope-labeled substrates allows for the tracing of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism.[4][5] 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a stable isotope-labeled analog of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). As a component of deoxyribonucleic acid (DNA), 2'-deoxycytidine plays a critical role in cellular proliferation and the transmission of genetic information.[3][6] By tracing the metabolism of 2'-Deoxycytidine-¹³C₉,¹⁵N₃, researchers can gain insights into nucleotide salvage pathways, de novo nucleotide synthesis, and DNA metabolism. These insights are invaluable in various fields, including cancer biology, virology, and the development of novel therapeutics.[6][7][8]
This document provides detailed application notes and experimental protocols for the use of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in metabolic flux analysis.
Application Note 1: Tracing the Nucleotide Salvage Pathway
The nucleotide salvage pathway is a crucial metabolic route that recycles nucleosides and nucleobases from the degradation of DNA and RNA.[9][10] This pathway is particularly important in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides. 2'-Deoxycytidine-¹³C₉,¹⁵N₃ can be used to directly measure the flux through the deoxycytidine salvage pathway.
Upon entering the cell, 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is phosphorylated by deoxycytidine kinase (dCK) to form 2'-deoxycytidine monophosphate (dCMP)-¹³C₉,¹⁵N₃.[3][11] Subsequently, dCMP is further phosphorylated to 2'-deoxycytidine diphosphate (B83284) (dCDP)-¹³C₉,¹⁵N₃ and 2'-deoxycytidine triphosphate (dCTP)-¹³C₉,¹⁵N₃, which is then incorporated into DNA. By measuring the isotopic enrichment in these downstream metabolites, the rate of deoxycytidine salvage can be quantified.
Additionally, 2'-deoxycytidine can be deaminated by cytidine (B196190) deaminase (CDA) to form 2'-deoxyuridine, which can then enter the thymidine (B127349) synthesis pathway.[9][12] Tracing the ¹³C and ¹⁵N labels from 2'-Deoxycytidine-¹³C₉,¹⁵N₃ into deoxyuridine and its downstream metabolites can provide valuable information about the interplay between different nucleotide synthesis pathways.
Signaling Pathway: Metabolism of 2'-Deoxycytidine-¹³C₉,¹⁵N₃
Caption: Metabolic fate of 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
Experimental Protocol: Metabolic Flux Analysis using 2'-Deoxycytidine-¹³C₉,¹⁵N₃
This protocol outlines the key steps for a typical metabolic flux experiment using 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest in their appropriate growth medium to the desired confluence.
-
Prepare labeling medium by supplementing the base medium with 2'-Deoxycytidine-¹³C₉,¹⁵N₃ at a final concentration typically ranging from 10-100 µM. The unlabeled deoxycytidine should be removed from the medium.
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells and incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the tracer into metabolites.
2. Metabolite Extraction:
-
After the desired labeling period, rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
3. Sample Analysis by LC-MS/MS:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6][8]
-
Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate the polar metabolites, including deoxycytidine and its phosphorylated derivatives.[5]
-
Employ a triple quadrupole or high-resolution mass spectrometer for the detection and quantification of the labeled and unlabeled metabolites.
-
Develop a multiple reaction monitoring (MRM) method for a triple quadrupole mass spectrometer or an extracted ion chromatogram (XIC) method for a high-resolution mass spectrometer to specifically detect the mass transitions of the metabolites of interest.
4. Data Analysis and Flux Calculation:
-
Integrate the peak areas for each labeled and unlabeled metabolite.
-
Calculate the fractional isotopic enrichment for each metabolite at each time point.
-
Use metabolic modeling software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic network model.
-
The software will estimate the metabolic fluxes that best explain the observed labeling patterns.
Data Presentation: Quantitative Isotopic Enrichment Data
The following table provides an example of how to present the quantitative data from a metabolic flux experiment using 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
| Metabolite | Isotopic Label | 2 hours | 8 hours | 24 hours |
| 2'-Deoxycytidine | ¹³C₉,¹⁵N₃ | 95.2% | 96.1% | 95.8% |
| dCMP | ¹³C₉,¹⁵N₃ | 68.4% | 85.3% | 90.1% |
| dCDP | ¹³C₉,¹⁵N₃ | 45.7% | 72.9% | 85.6% |
| dCTP | ¹³C₉,¹⁵N₃ | 30.1% | 65.8% | 82.3% |
| 2'-Deoxyuridine | ¹³C₉,¹⁵N₂ | 15.2% | 25.6% | 35.4% |
| dUMP | ¹³C₉,¹⁵N₂ | 10.8% | 18.9% | 28.7% |
Application Note 2: Investigating Drug Effects on Nucleotide Metabolism in Cancer Cells
Many chemotherapeutic agents target nucleotide metabolism to inhibit cancer cell proliferation.[13] 2'-Deoxycytidine-¹³C₉,¹⁵N₃ can be a valuable tool to study the mechanism of action of such drugs. For example, a researcher could investigate how a novel deoxycytidine kinase (dCK) inhibitor affects the deoxycytidine salvage pathway.
In such an experiment, cancer cells would be treated with the dCK inhibitor or a vehicle control, followed by labeling with 2'-Deoxycytidine-¹³C₉,¹⁵N₃. By comparing the isotopic enrichment in dCMP, dCDP, and dCTP between the treated and control groups, the researcher can quantify the extent to which the drug inhibits dCK activity. A significant reduction in the incorporation of the ¹³C and ¹⁵N labels into these downstream metabolites would indicate effective target engagement by the inhibitor.
Furthermore, by analyzing the isotopic enrichment in the deoxyuridine pathway, the researcher could investigate potential metabolic rewiring in response to dCK inhibition. For instance, cells might upregulate de novo pyrimidine (B1678525) synthesis to compensate for the blocked salvage pathway.
Experimental Workflow: Drug Efficacy Study
Caption: Workflow for a drug efficacy study.
Logical Relationship: Interpreting Experimental Outcomes
Caption: Interpreting experimental outcomes.
Conclusion
2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a powerful tool for researchers studying nucleotide metabolism. The application notes and protocols provided here offer a framework for designing and conducting metabolic flux analysis experiments to investigate the deoxycytidine salvage pathway and the effects of drugs targeting this pathway. The ability to quantitatively trace the fate of deoxycytidine provides a deeper understanding of cellular metabolism and can accelerate the discovery and development of new therapeutic agents.
References
- 1. Mechanism of degradation of 2'-deoxycytidine by formamide: implications for chemical DNA sequencing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Deoxycytidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - MetwareBio [metwarebio.com]
- 7. Deoxycytidine and 2',3'-dideoxycytidine metabolism in human monocyte-derived macrophages. A study of both anabolic and catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 9. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Human Metabolome Database: Showing metabocard for Deoxycytidine (HMDB0000014) [hmdb.ca]
- 12. Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
Application Notes and Protocols for Stable Isotope Tracing in Genomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology used to track the metabolic activity of cells and organisms by introducing molecules labeled with non-radioactive, heavy isotopes. In the context of genomics, this technique, often referred to as Stable Isotope Probing (SIP), allows researchers to identify active microorganisms within a complex community and link their metabolic functions to their genomic information. By providing a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), scientists can trace the incorporation of these isotopes into biomolecules such as DNA, RNA, and proteins. Subsequent analysis of these labeled biomolecules can reveal which organisms are actively metabolizing the substrate, providing critical insights into microbial ecology, biogeochemical cycles, and host-microbe interactions. This is particularly valuable in drug development for understanding the metabolic adaptations of microorganisms to therapeutics and identifying novel drug targets.[1][2][3]
This document provides detailed application notes and protocols for designing and conducting stable isotope tracing experiments in genomics, with a focus on DNA-SIP, RNA-SIP, and Protein-SIP.
Core Principles of Experimental Design
A successful stable isotope tracing experiment in genomics requires careful planning and consideration of several key factors:
-
Choice of Isotope and Substrate: The selection of the stable isotope and the labeled substrate is dictated by the biological question. Commonly used stable isotopes in biological research include ¹³C, ¹⁵N, and ²H (deuterium).[4] The substrate should be a molecule that is readily metabolized and incorporated by the organisms of interest. Examples include ¹³C-glucose for studying carbon assimilation or ¹⁵N-ammonium salts for nitrogen fixation.[5][6]
-
Labeling Strategy: The concentration of the labeled substrate and the duration of the incubation period are critical parameters. Insufficient labeling may result in a signal that is too weak to detect, while excessive labeling or prolonged incubation can lead to cross-feeding, where unlabeled organisms incorporate isotopes from the metabolic byproducts of labeled organisms.
-
Controls: Appropriate controls are essential for data interpretation. A key control is a parallel experiment using an identical, but unlabeled (e.g., ¹²C) substrate to distinguish between the labeled and unlabeled biomolecules during analysis.[7]
-
Biomarker of Interest: The choice of biomarker (DNA, RNA, or protein) depends on the desired information. DNA-SIP identifies organisms that have replicated using the labeled substrate.[2] RNA-SIP, particularly targeting rRNA, can identify metabolically active organisms without necessarily requiring cell division, offering a more immediate snapshot of activity.[8][9] Protein-SIP provides a direct link to functional activity by identifying the proteins being synthesized.[10][11]
-
Analytical Techniques: The primary method for separating labeled from unlabeled biomolecules is isopycnic ultracentrifugation, which separates molecules based on their buoyant density.[7][12] Following separation, fractions are collected and the nucleic acids or proteins are analyzed using techniques like quantitative PCR (qPCR), next-generation sequencing (NGS), or mass spectrometry (MS).[2][13][14]
Experimental Workflows
The general workflow for a stable isotope probing experiment involves several key stages, from labeling to data analysis.
Caption: General experimental workflow for Stable Isotope Probing (SIP).
Detailed Protocols
DNA Stable Isotope Probing (DNA-SIP) Protocol
DNA-SIP is a robust method to identify microorganisms that have assimilated a labeled substrate into their genomic DNA, indicating growth and replication.[2]
1. Incubation:
- Prepare microcosms with the environmental sample (e.g., soil, sediment, or microbial culture).
- Add the ¹³C-labeled substrate (e.g., glucose, acetate) to the experimental microcosms and the corresponding ¹²C-unlabeled substrate to the control microcosms. The concentration will depend on the specific research question and the microbial community.
- Incubate under controlled conditions (temperature, light, oxygen) that mimic the natural environment for a duration determined by preliminary experiments to allow for sufficient incorporation of the label.[5]
2. DNA Extraction:
- At the end of the incubation period, extract total DNA from both the labeled and control samples using a suitable commercial kit or a standard protocol that yields high molecular weight DNA.[7]
3. Isopycnic Ultracentrifugation:
- Prepare a cesium chloride (CsCl) or cesium trifluoroacetate (B77799) (CsTFA) gradient solution.[15]
- Add the extracted DNA to the gradient solution in an ultracentrifuge tube.
- Centrifuge at high speed (e.g., >100,000 x g) for an extended period (e.g., 48-72 hours) to allow the DNA to migrate to its corresponding buoyant density.[16] "Heavy" DNA containing ¹³C will form a band at a higher density than "light" ¹²C-DNA.
4. Fractionation and DNA Recovery:
- Carefully fractionate the gradient by collecting small, sequential volumes from the top or bottom of the centrifuge tube.
- Measure the refractive index of each fraction to determine the buoyant density.
- Precipitate the DNA from each fraction, wash with ethanol, and resuspend in a suitable buffer.
5. Analysis:
- Quantify the DNA in each fraction using a fluorescent dye-based assay (e.g., PicoGreen).
- Identify the fractions containing DNA in both the labeled and control gradients. A shift in the DNA peak to a denser fraction in the labeled sample indicates successful incorporation.
- Analyze the DNA from the "heavy" fractions using 16S rRNA gene sequencing or shotgun metagenomics to identify the active microorganisms.[13][17]
RNA Stable Isotope Probing (RNA-SIP) Protocol
RNA-SIP targets RNA, which has a higher turnover rate than DNA, providing a more immediate measure of metabolic activity.[8][9]
1. Incubation:
- Similar to DNA-SIP, incubate the sample with a labeled substrate. However, incubation times are generally shorter due to the rapid turnover of RNA.
2. RNA Extraction:
- Extract total RNA from the samples. It is crucial to use RNase inhibitors throughout the process to prevent RNA degradation.[1]
3. Isopycnic Ultracentrifugation:
- Prepare a CsTFA gradient, which is more suitable for RNA separation.[15][18]
- Load the RNA into the gradient and centrifuge at high speed.
4. Fractionation and RNA Recovery:
- Fractionate the gradient and precipitate the RNA from each fraction.
5. Analysis:
- Quantify the RNA in each fraction.
- Perform reverse transcription of the RNA to cDNA.
- Analyze the cDNA using qPCR of target genes (e.g., 16S rRNA) or next-generation sequencing of the transcriptome.[8]
Protein Stable Isotope Probing (Protein-SIP) Protocol
Protein-SIP directly links metabolic function to the expressed proteome of a microbial community.[10][11]
1. Incubation:
- Incubate the sample with a labeled substrate (e.g., ¹³C-labeled amino acids or a ¹⁵N-labeled nitrogen source).[11]
2. Protein Extraction:
- Extract total protein from the samples using a suitable lysis buffer and mechanical disruption method.
3. Protein Separation and Digestion:
- Separate the proteins using one- or two-dimensional gel electrophoresis (1D or 2D-PAGE) or liquid chromatography.
- Excise protein bands or spots of interest and perform in-gel or in-solution digestion with a protease (e.g., trypsin) to generate peptides.
4. Mass Spectrometry Analysis:
- Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass shift in the peptide fragments will indicate the incorporation of the stable isotope.
5. Data Analysis:
- Identify the proteins from the MS/MS data using database searching.
- Quantify the level of isotope incorporation to identify proteins that were actively synthesized during the incubation period.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for designing and performing SIP experiments.
Table 1: Common Stable Isotopes and Substrates
| Isotope | Common Substrates | Typical Enrichment | Application |
| ¹³C | Glucose, Acetate, Methanol, CO₂ | >98 atom % | Carbon cycling, substrate utilization[11][19] |
| ¹⁵N | Ammonium chloride, Nitrate, Amino acids | >98 atom % | Nitrogen fixation, amino acid metabolism[11] |
| ²H (D) | Heavy water (D₂O) | Varies (e.g., 5-50%) | General metabolic activity, biosynthesis[20][21] |
Table 2: Ultracentrifugation Parameters for Nucleic Acid SIP
| Parameter | DNA-SIP | RNA-SIP |
| Gradient Medium | Cesium Chloride (CsCl) | Cesium Trifluoroacetate (CsTFA)[15][18] |
| Initial Density | ~1.72 g/mL | ~1.78 g/mL |
| Centrifugation Speed | 100,000 - 175,000 x g | 120,000 - 180,000 x g |
| Centrifugation Time | 48 - 72 hours | 60 - 80 hours |
| Temperature | 18 - 20 °C | 18 - 20 °C |
Data Analysis Workflow
The analysis of SIP data requires a bioinformatics pipeline to process the sequencing or mass spectrometry data and identify the labeled organisms or proteins.
Caption: Bioinformatic workflow for analyzing SIP-metagenomics data.[22]
Recent advancements in data analysis include quantitative SIP (qSIP) and high-resolution SIP (HR-SIP), which provide more accurate estimates of isotope incorporation and can identify even weakly labeled organisms.[23] The SIPmg R package is a useful tool for analyzing SIP metagenomic data.[22]
Applications in Drug Development
Stable isotope tracing in genomics offers several applications in the field of drug development:
-
Mechanism of Action Studies: By tracing the metabolic fate of a drug or its impact on substrate utilization, researchers can elucidate its mechanism of action.
-
Identifying Drug Targets: SIP can identify essential metabolic pathways in pathogenic microorganisms, revealing potential new drug targets.[1]
-
Understanding Drug Resistance: This technique can be used to study the metabolic adaptations of microorganisms that lead to drug resistance.[1]
-
Prebiotic and Probiotic Research: SIP can be used to track the metabolism of prebiotics by gut microbes and to assess the metabolic activity of probiotic strains in a complex community.
Conclusion
Stable isotope tracing in genomics is a versatile and powerful technique for linking microbial identity to metabolic function. Careful experimental design, rigorous execution of protocols, and sophisticated data analysis are essential for obtaining reliable and insightful results. The application of these methods will continue to advance our understanding of microbial communities and their roles in health, disease, and the environment, with significant implications for the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA stable-isotope probing (DNA-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope probing in the metagenomics era: a bridge towards improved bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling in proteomics and metabolomics [biosyn.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | 13C-DNA-SIP Distinguishes the Prokaryotic Community That Metabolizes Soybean Residues Produced Under Different CO2 Concentrations [frontiersin.org]
- 7. Video: DNA Stable-Isotope Probing DNA-SIP [jove.com]
- 8. RNA Stable Isotope Probing (RNA-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA Stable Isotope Probing (RNA-SIP) | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Performing Protein Stable Isotope Probing (Protein-SIP) Experiments | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein-based stable isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA stable-isotope probing (DNA-SIP). | Semantic Scholar [semanticscholar.org]
- 13. A standardized quantitative analysis strategy for stable isotope probing metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. RNA-Stable Isotope Probing [protocols.io]
- 19. Frontiers | Genome-Resolved Proteomic Stable Isotope Probing of Soil Microbial Communities Using 13CO2 and 13C-Methanol [frontiersin.org]
- 20. Tracking heavy water (D2O) incorporation for identifying and sorting active microbial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. A standardized quantitative analysis strategy for stable isotope probing metagenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Quantification of De Novo Nucleotide Synthesis with Isotopic Labels
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo nucleotide synthesis is a fundamental metabolic process essential for cell growth, proliferation, and survival. This pathway synthesizes purine (B94841) and pyrimidine (B1678525) nucleotides from simple precursors like amino acids, bicarbonate, and ribose-5-phosphate.[1] Given its critical role, particularly in rapidly dividing cells such as cancer cells, the de novo synthesis pathway is a key target for therapeutic intervention.[2] The quantification of metabolic flux through this pathway provides invaluable insights into cellular physiology and the mechanism of action of drugs targeting nucleotide metabolism.
Stable isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful method for tracing the incorporation of labeled precursors into newly synthesized nucleotides.[3] This technique allows for the precise quantification of de novo synthesis rates, providing a dynamic view of metabolic activity that cannot be achieved by measuring static metabolite pools alone.[4] These application notes provide detailed protocols for quantifying de novo purine and pyrimidine synthesis using stable isotope tracers.
De Novo Nucleotide Synthesis Pathways
De novo nucleotide synthesis is comprised of two distinct pathways: one for purines (adenosine and guanosine (B1672433) nucleotides) and one for pyrimidines (uridine, cytidine, and thymidine (B127349) nucleotides).
De Novo Purine Synthesis: The synthesis of the purine ring begins with phosphoribosyl pyrophosphate (PRPP) and involves a series of ten enzymatic steps to form inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP).[5][6] Key precursors that contribute atoms to the purine ring include glycine (B1666218), aspartate, glutamine, and one-carbon units from the folate cycle.[5]
De Novo Pyrimidine Synthesis: The pyrimidine ring is synthesized from bicarbonate, aspartate, and glutamine.[7] The initial steps lead to the formation of orotate, which is then attached to PRPP to form orotidine (B106555) 5'-monophosphate (OMP). OMP is subsequently decarboxylated to uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[7]
Signaling Pathway Regulating De Novo Nucleotide Synthesis
The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway is a central regulator of cell growth and metabolism, including de novo nucleotide synthesis.[1][7][8] Activation of mTORC1 signaling promotes both purine and pyrimidine synthesis to meet the increased demand for RNA and DNA in proliferating cells.[7][8] It stimulates pyrimidine synthesis through post-translational mechanisms and purine synthesis via the transcriptional control of key enzymes.[9]
Caption: mTORC1 signaling pathway regulating de novo nucleotide synthesis.
Experimental Workflow for Isotopic Labeling
The general workflow for quantifying de novo nucleotide synthesis using stable isotope labeling involves several key stages, from cell culture and labeling to sample analysis and data interpretation.[5][10]
Caption: General experimental workflow for stable isotope tracing.
Detailed Experimental Protocols
Protocol 1: Quantification of De Novo Pyrimidine Synthesis using ¹⁵N-Aspartate
This protocol describes the use of [U-¹⁵N₂]-Aspartate to trace nitrogen incorporation into the pyrimidine ring.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
DMEM medium lacking L-aspartate
-
[U-¹⁵N₂]-L-Aspartate
-
6-well cell culture plates
-
80% Methanol (pre-chilled to -80°C)
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Centrifuge
-
Vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.[5]
-
Preparation of Labeling Medium: Prepare DMEM lacking aspartate and supplement it with 10% dFBS and other necessary components. Add [U-¹⁵N₂]-L-Aspartate to the desired final concentration (e.g., the same as physiological aspartate concentration).
-
Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with PBS, and add the pre-warmed ¹⁵N-labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the rate of label incorporation.
-
Quenching and Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with cold PBS.
-
Immediately add 1 mL of pre-chilled 80% methanol to each well to quench metabolic activity.[5]
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
For a more complete extraction, a biphasic extraction using methanol, chloroform, and water can be performed.
-
-
Sample Preparation for Analysis: Dry the metabolite extract using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).[5]
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of pyrimidine nucleotides (UMP, UDP, UTP, CMP, CDP, CTP, dTMP). Monitor the mass transitions for both the unlabeled (M+0) and labeled (M+1, as one nitrogen from aspartate is incorporated) isotopologues.
-
Data Analysis: Calculate the fractional enrichment of ¹⁵N in each pyrimidine nucleotide at each time point. The rate of incorporation can be used to determine the de novo synthesis flux.
Protocol 2: Quantification of De Novo Purine Synthesis using ¹³C-Glycine
This protocol uses [U-¹³C₂, ¹⁵N]-Glycine to trace the incorporation of both carbon and nitrogen atoms into the purine ring.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
DMEM medium lacking glycine
-
[U-¹³C₂, ¹⁵N]-Glycine
-
6-well cell culture plates
-
80% Methanol (pre-chilled to -80°C)
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Centrifuge
-
Vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Preparation of Labeling Medium: Follow steps 1 and 2 from Protocol 1, but use glycine-free DMEM and supplement with [U-¹³C₂, ¹⁵N]-Glycine.
-
Labeling and Incubation: Follow steps 3 and 4 from Protocol 1.
-
Quenching and Metabolite Extraction: Follow step 5 from Protocol 1.
-
Sample Preparation for Analysis: Follow step 6 from Protocol 1.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for purine nucleotides (IMP, AMP, ADP, ATP, GMP, GDP, GTP). Monitor the mass transitions for the unlabeled (M+0) and labeled (M+3, as two carbons and one nitrogen from glycine are incorporated) isotopologues.[11]
-
Data Analysis: Calculate the fractional enrichment of ¹³C₂¹⁵N in each purine nucleotide. The rate of incorporation reflects the de novo purine synthesis flux.[12]
Data Presentation
The quantitative data obtained from stable isotope labeling experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Fractional Enrichment of ¹⁵N in Pyrimidine Nucleotides in HeLa Cells
| Time (hours) | UMP (M+1) Fractional Enrichment (%) | CTP (M+1) Fractional Enrichment (%) |
| 0 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 2 | 15.2 ± 1.8 | 10.5 ± 1.2 |
| 4 | 28.9 ± 2.5 | 21.3 ± 2.0 |
| 8 | 45.1 ± 3.1 | 38.7 ± 2.8 |
| 24 | 70.3 ± 4.5 | 65.4 ± 4.1 |
Data are representative and presented as mean ± standard deviation.
Table 2: De Novo Purine Synthesis Flux in Control vs. Drug-Treated Cells
| Cell Line | Treatment | IMP (M+3) Fractional Enrichment at 8h (%) | De Novo Flux (Relative to Control) |
| MCF-7 | Control (DMSO) | 55.6 ± 4.2 | 1.00 |
| MCF-7 | Drug X (10 µM) | 22.1 ± 2.9 | 0.40 |
| A549 | Control (DMSO) | 62.3 ± 5.1 | 1.00 |
| A549 | Drug X (10 µM) | 45.8 ± 3.8 | 0.73 |
Data are representative and presented as mean ± standard deviation.
De Novo Synthesis Pathway Diagrams
Caption: De novo purine synthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 couples nucleotide synthesis to nucleotide demand resulting in a targetable metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTORC1 stimulates nucleotide synthesis through both transcriptional and post-translational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTORC1 Induces Purine Synthesis Through Control of the Mitochondrial Tetrahydrofolate Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 11. imtm.cz [imtm.cz]
- 12. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as a Robust Internal Standard for Bioanalysis
Introduction
In the field of quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is paramount for achieving accurate and reproducible results.[1][2][3][4] An internal standard helps to correct for variability that can be introduced during sample preparation, as well as fluctuations in instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS/MS-based quantification.[1][3] 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a SIL derivative of the naturally occurring nucleoside, 2'-deoxycytidine (B1670253). Due to its identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects, making it an ideal internal standard for a variety of bioanalytical applications.[3][5]
Applications
2'-Deoxycytidine-¹³C₉,¹⁵N₃ serves as a crucial tool for researchers in drug development and clinical diagnostics. Its primary applications include:
-
Quantification of Endogenous 2'-Deoxycytidine: Accurate measurement of endogenous nucleosides is critical in various research areas, including the study of DNA metabolism and certain disease states.
-
DNA Methylation Analysis: A key application is in the field of epigenetics, specifically in the quantification of global DNA methylation. This is achieved by measuring the ratio of 5-methyl-2'-deoxycytidine (B118692) to 2'-deoxycytidine. The use of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as an internal standard for the quantification of 2'-deoxycytidine ensures high accuracy in determining these ratios.
-
Pharmacokinetic Studies of Nucleoside Analogs: It is an invaluable internal standard for quantifying the concentration of nucleoside analog drugs, such as Gemcitabine (an anticancer agent), in biological matrices like plasma and tissue.[6] Its structural similarity ensures that it effectively mimics the behavior of the drug during the analytical process.
Advantages of 2'-Deoxycytidine-¹³C₉,¹⁵N₃
The use of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as an internal standard offers several key advantages:
-
Minimizes Analytical Variability: It effectively compensates for variations in sample extraction, recovery, and injection volume.[1][4]
-
Corrects for Matrix Effects: In complex biological matrices such as plasma, co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As the SIL internal standard is affected by these matrix effects to the same extent as the analyte, their ratio remains constant, ensuring data accuracy.[3][5]
-
Improves Precision and Accuracy: By accounting for various sources of error, the use of this internal standard significantly enhances the precision and accuracy of the analytical method.[1][6]
-
Co-elution with Analyte: Having nearly identical physicochemical properties to 2'-deoxycytidine, it co-elutes from the liquid chromatography column, which is a critical characteristic for an ideal internal standard.[5]
Quantitative Data
The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing stable isotope-labeled 2'-deoxycytidine as an internal standard.
Table 1: Typical Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 19 nM (for Gemcitabine) | [6] |
| 22 nM (for 2'-Deoxycytidine) | [6] | |
| Accuracy | 99.8% - 100.0% | [6] |
| Precision (RSD) | < 15% | |
| Inter- and Intra-assay Variation | < 2.5% |
Table 2: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 2'-Deoxycytidine | 228.1 | 112.1 | ESI+ | [6] |
| 2'-Deoxycytidine-¹⁵N₃ | 231.1 | 115.1 | ESI+ | [6] |
| 2'-Deoxycytidine-¹³C₉,¹⁵N₃ | 240.1 | 121.1 | ESI+ | Predicted |
Note: The m/z values for 2'-Deoxycytidine-¹³C₉,¹⁵N₃ are predicted based on the addition of 9 Carbon-13 and 3 Nitrogen-15 isotopes. The product ion corresponds to the cytosine base fragment.
Experimental Protocols
Protocol 1: Quantification of 2'-Deoxycytidine in Human Plasma
This protocol is adapted for the analysis of 2'-deoxycytidine in plasma samples.
1. Materials and Reagents
-
Human plasma (collected in K₂EDTA tubes)
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃ internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 2'-Deoxycytidine-¹³C₉,¹⁵N₃ internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantification of 2'-Deoxycytidine from Genomic DNA
This protocol describes the enzymatic hydrolysis of DNA to nucleosides for LC-MS/MS analysis.
1. Materials and Reagents
-
Isolated genomic DNA (quantified)
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃ internal standard solution
-
Nuclease P1
-
Alkaline Phosphatase (Calf Intestinal)
-
Ammonium acetate (B1210297) buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
-
Water (LC-MS grade)
2. DNA Hydrolysis
-
In a microcentrifuge tube, combine 1-5 µg of genomic DNA with 10 µL of the 2'-Deoxycytidine-¹³C₉,¹⁵N₃ internal standard solution.
-
Add 5 µL of Nuclease P1 (1 U/µL) and 20 µL of 10x Nuclease P1 buffer.
-
Adjust the total volume to 200 µL with nuclease-free water.
-
Incubate at 37°C for 2 hours.
-
Add 20 µL of 10x Alkaline Phosphatase buffer and 5 µL of Alkaline Phosphatase (1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (General)
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions: As listed in Table 2.
Visualizations
Caption: General experimental workflow for bioanalysis using an internal standard.
Caption: Workflow for enzymatic hydrolysis of DNA to nucleosides.
Caption: Workflow for protein precipitation of plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃
Welcome to the technical support center for troubleshooting issues related to the low incorporation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in your cell culture experiments. This guide provides a structured approach to identifying and resolving common problems, ensuring the success of your metabolic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxycytidine-¹³C₉,¹⁵N₃, and what is it used for?
A1: 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a stable isotope-labeled version of deoxycytidine, a natural component of DNA. The carbon and nitrogen atoms in its structure are replaced with heavier isotopes (¹³C and ¹⁵N). This "heavy" deoxycytidine is used in metabolic labeling experiments to trace the synthesis of new DNA within cells. By incorporating this labeled nucleoside, researchers can distinguish newly synthesized DNA from pre-existing DNA using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Q2: What are the potential reasons for low incorporation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃?
A2: Several factors can contribute to low incorporation rates. These can be broadly categorized as issues with cell health and metabolism, problems with the labeling media and reagent, or procedural inefficiencies. Specific causes can include:
-
High levels of unlabeled deoxycytidine in the culture medium.
-
Cell cycle arrest or low proliferation rates.
-
Cytotoxicity of the labeling compound at high concentrations or with prolonged exposure.[3][4]
-
Enzymatic conversion of deoxycytidine to other nucleosides.[5]
-
Suboptimal culture conditions (e.g., pH, temperature, CO₂ levels).[6]
-
Degradation of the labeled compound.
Q3: How does the cell cycle affect incorporation?
A3: 2'-Deoxycytidine is incorporated into DNA during the S-phase (synthesis phase) of the cell cycle. If a large percentage of your cells are not actively dividing (i.e., are quiescent or arrested in other phases like G0/G1 or G2/M), the incorporation of the labeled deoxycytidine will be inherently low.[7][8]
Q4: Can the labeled deoxycytidine be toxic to the cells?
A4: While stable isotope-labeled compounds are generally considered non-toxic, high concentrations or prolonged exposure to nucleoside analogues can sometimes impact cell health and proliferation, which in turn would reduce incorporation.[3][4] It is always recommended to perform a toxicity assay to determine the optimal concentration for your specific cell line.
Q5: Is it possible that the 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is being chemically or enzymatically altered in my experiment?
A5: Yes. For instance, cellular enzymes like cytidine (B196190) deaminase can convert deoxycytidine to deoxyuridine.[5] This could lead to the labeled isotopes being incorporated as deoxyuridine instead of deoxycytidine, which might affect your downstream analysis if you are specifically looking for labeled deoxycytidine.
Troubleshooting Guide
If you are experiencing low incorporation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃, follow these steps to diagnose and resolve the issue.
Step 1: Assess Cell Health and Proliferation
The first step is to ensure that your cells are healthy and actively dividing.
-
Action:
-
Check cell morphology under a microscope.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion).
-
Analyze the cell cycle distribution using flow cytometry after staining with a DNA dye like propidium (B1200493) iodide.
-
-
Interpretation & Solution:
-
Poor Morphology/Low Viability: If cells appear unhealthy or viability is low, troubleshoot your general cell culture conditions, including media, serum, and incubator settings (temperature, CO₂, humidity).[6]
-
Low Percentage of Cells in S-Phase: If a low percentage of cells are in the S-phase, consider synchronizing your cells to enrich for the S-phase population before adding the labeling medium.
-
Step 2: Optimize Labeling Conditions
The concentration of the labeled deoxycytidine and the composition of the labeling medium are critical.
-
Action:
-
Perform a dose-response experiment to determine the optimal concentration of 2'-Deoxycytidine-¹³C₉,¹⁵N₃. Test a range of concentrations.
-
Ensure your culture medium is depleted of unlabeled deoxycytidine. Dialyzed serum is highly recommended to remove endogenous nucleosides.
-
Vary the duration of the labeling period.
-
-
Interpretation & Solution:
-
Concentration-Dependent Toxicity: If higher concentrations lead to decreased cell viability or proliferation, choose the highest non-toxic concentration for your experiments.
-
Competition from Unlabeled Deoxycytidine: If using non-dialyzed serum, endogenous unlabeled deoxycytidine will compete with the labeled version for incorporation, leading to lower enrichment. Switching to dialyzed serum is a crucial step for efficient labeling.
-
Step 3: Verify the Integrity of the Labeled Compound
Ensure that the 2'-Deoxycytidine-¹³C₉,¹⁵N₃ you are using is of high quality and has not degraded.
-
Action:
-
Check the expiration date and storage conditions of the compound.
-
If possible, confirm the identity and purity of the compound using analytical methods like mass spectrometry.
-
-
Interpretation & Solution:
-
Degraded Compound: If the compound is degraded, it will not be incorporated efficiently. Obtain a fresh, high-quality batch of the labeled nucleoside.
-
Quantitative Data Summary
| Parameter | Potential Problem | Recommended Range/Value |
| Cell Viability | Low viability reduces the number of cells available for incorporation. | > 90% |
| Percentage of Cells in S-Phase | A low percentage of cells in the S-phase leads to low overall incorporation. | Cell line dependent, but aim to maximize through synchronization if necessary. |
| Concentration of Labeled Deoxycytidine | Suboptimal concentration can lead to low incorporation or toxicity. | Typically in the µM range, but requires empirical determination. |
| Concentration of Unlabeled Deoxycytidine | Competition from unlabeled nucleosides significantly reduces incorporation efficiency. | As low as possible; use of dialyzed serum is recommended. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in the S-phase of the cell cycle.
Methodology:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Optimizing the Concentration of Labeled Deoxycytidine
Objective: To determine the optimal concentration of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ that provides good incorporation without causing cytotoxicity.
Methodology:
-
Plate cells at a consistent density in a multi-well plate.
-
Prepare a series of labeling media with varying concentrations of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Replace the standard growth medium with the prepared labeling media. Include a control with no labeled deoxycytidine.
-
Incubate for a standard labeling period (e.g., 24 hours).
-
At the end of the incubation, assess cell viability using a method like an MTS or MTT assay.
-
In parallel, harvest cells from a duplicate plate and extract genomic DNA to quantify the incorporation of the labeled deoxycytidine by mass spectrometry.
-
Select the concentration that gives the highest incorporation with minimal impact on cell viability.
Visualizations
References
- 1. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 7. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 8. cytologicsbio.com [cytologicsbio.com]
Technical Support Center: Optimizing 2'-Deoxycytidine-¹³C₉,¹⁵N₃ Labeling
Welcome to the technical support center for optimizing the use of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve efficient and reproducible labeling of DNA for your downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during DNA labeling experiments with 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
Question: Why am I observing low incorporation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ into my cells?
Answer: Low incorporation of the labeled deoxycytidine can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Optimize Concentration: The concentration of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is critical. A concentration that is too low will result in insufficient labeling, while a concentration that is too high can be cytotoxic.[1][2][3][4] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a range of concentrations and assess both labeling efficiency and cell viability.
-
Incubation Time: Ensure the incubation time is sufficient for the cells to uptake and incorporate the labeled nucleoside. The optimal time can vary between cell types. A time-course experiment is recommended to identify the ideal labeling duration.
-
Cell Health and Density: Healthy, actively dividing cells will incorporate the label more efficiently. Ensure your cells are in the logarithmic growth phase and are not overly confluent. Stressed or senescent cells will have lower rates of DNA synthesis.
-
Media Composition: The presence of unlabeled deoxycytidine in the culture medium will compete with the labeled analog, reducing its incorporation.[1][2] Consider using a custom medium with a defined, low concentration of unlabeled deoxycytidine or dialyzed fetal bovine serum to minimize competition.
-
Salvage Pathway Activity: Cells can synthesize dCTP de novo. If the de novo synthesis pathway is highly active, it can dilute the pool of labeled dCTP.
Question: I am observing significant cytotoxicity after adding 2'-Deoxycytidine-¹³C₉,¹⁵N₃. What should I do?
Answer: Cytotoxicity is a common concern when using nucleoside analogs.[3][4][5] Here’s how to address it:
-
Reduce Concentration: The most likely cause of cytotoxicity is a high concentration of the labeling reagent.[3][4] Refer to the dose-response data to select a concentration that provides adequate labeling with minimal impact on cell viability.
-
Shorten Incubation Time: Extended exposure to the labeled compound can be detrimental to cells. A shorter incubation period may be sufficient to achieve the desired labeling without causing excessive cell death.
-
Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs.[4] If your current cell line is particularly sensitive, consider whether a more robust cell line could be used for your experiment.
-
Monitor for Apoptosis: Use assays such as Annexin V staining or caspase activity assays to determine if the observed cytotoxicity is due to apoptosis. Understanding the mechanism of cell death can help in optimizing the experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for 2'-Deoxycytidine-¹³C₉,¹⁵N₃?
A1: Based on studies with similar deoxycytidine analogs, a starting concentration range of 1 µM to 50 µM is recommended for initial optimization experiments.[1][2] The optimal concentration will be cell-type dependent.
Q2: How can I confirm the incorporation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ into DNA?
A2: The most common method is mass spectrometry. After isolating the DNA, it can be hydrolyzed to individual nucleosides, and the isotopic enrichment of deoxycytidine can be measured by LC-MS/MS.
Q3: Can I use 2'-Deoxycytidine-¹³C₉,¹⁵N₃ for in vivo labeling studies?
A3: While in vivo labeling with stable isotopes is a powerful technique, direct extrapolation from in vitro concentrations is not advisable. The pharmacokinetics and metabolism of the compound in the whole organism need to be considered. Specific studies would be required to determine appropriate dosing and administration routes for in vivo applications.
Q4: Does the isotopic label on 2'-Deoxycytidine-¹³C₉,¹⁵N₃ affect its biological activity?
A4: Stable isotopes are generally considered not to significantly alter the chemical properties of a molecule. Therefore, 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is expected to be metabolized and incorporated into DNA similarly to its unlabeled counterpart. However, subtle isotope effects cannot be entirely ruled out in sensitive biological systems.
Data Presentation
Table 1: Recommended Starting Concentrations for Optimizing 2'-Deoxycytidine-¹³C₉,¹⁵N₃ Labeling
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 50 µM | Cell-type dependent. Perform a dose-response curve. |
| Incubation Time | 6 - 48 hours | Dependent on cell doubling time. |
| Cell Density | 50 - 70% confluence | Ensure cells are in logarithmic growth phase. |
Table 2: Troubleshooting Summary for Low Incorporation and Cytotoxicity
| Issue | Potential Cause | Recommended Action |
| Low Incorporation | Sub-optimal concentration | Perform a dose-response experiment to find the optimal concentration. |
| Insufficient incubation time | Perform a time-course experiment. | |
| Poor cell health | Ensure cells are healthy and actively dividing. | |
| Competition with unlabeled dC | Use low-dC medium or dialyzed serum. | |
| High Cytotoxicity | Concentration too high | Reduce the concentration of the labeled compound. |
| Prolonged exposure | Shorten the incubation time. | |
| High cell line sensitivity | Test different cell lines if possible. |
Experimental Protocols
Protocol: Optimizing 2'-Deoxycytidine-¹³C₉,¹⁵N₃ Concentration for Cellular Labeling
-
Cell Seeding: Plate cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase (50-70% confluency) at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ in a suitable solvent (e.g., sterile water or DMSO). Prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Assessment of Cell Viability: After incubation, assess cell viability using a standard method such as an MTT assay or Trypan Blue exclusion.
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit or standard protocol.
-
Sample Preparation for Mass Spectrometry: Hydrolyze the DNA to individual nucleosides using a suitable enzymatic or chemical method.
-
LC-MS/MS Analysis: Analyze the hydrolyzed samples by LC-MS/MS to determine the percentage of ¹³C₉,¹⁵N₃-labeled deoxycytidine relative to the total deoxycytidine pool.
-
Data Analysis: Plot the percentage of incorporation and cell viability against the concentration of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ to determine the optimal concentration that provides the highest incorporation with the lowest cytotoxicity.
Visualizations
References
- 1. The effect in vitro of 2'-deoxycytidine on the metabolism and cytotoxicity of 2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Potentiation of cytotoxicity and radiosensitization of (E)-2-deoxy-2'-(fluoromethylene) cytidine by pentoxifylline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytostatic and cytotoxic effects of (E)-2'-deoxy-2'-(fluoromethylene)-cytidine on a solid tumor and a leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stable Isotope Labeling of Nucleic Acids
Welcome to the technical support center for stable isotope labeling of nucleic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during stable isotope labeling of nucleic acids, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Incorporation Efficiency of Stable Isotopes
Q1: My mass spectrometry results show low incorporation of the heavy isotope into my nucleic acids. What are the potential causes and how can I improve it?
A1: Low incorporation efficiency is a common challenge in stable isotope labeling experiments. Several factors can contribute to this issue, from suboptimal cell culture conditions to inefficient enzymatic reactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Ensure the incubation period with the labeled substrate is long enough for sufficient incorporation. This is a critical parameter in Stable Isotope Probing (SIP) studies.[1] |
| Suboptimal Cell Growth | Monitor cell health and growth rate. Slow-growing or unhealthy cells will have lower rates of nucleic acid synthesis and, consequently, lower isotope incorporation. Optimize cell culture conditions, including media composition, temperature, and CO2 levels. |
| Incorrect Labeled Precursor Concentration | The concentration of the labeled precursor (e.g., ¹³C-glucose, ¹⁵N-ammonium chloride) in the medium is critical. Too low a concentration will result in insufficient labeling, while excessively high concentrations can sometimes be toxic to cells. Titrate the precursor concentration to find the optimal level for your specific cell line or organism. |
| Metabolic Dilution | Cells can synthesize nucleotides de novo from unlabeled sources present in the medium or from intracellular pools, diluting the labeled precursor. To minimize this, use minimal media supplemented with the labeled isotope as the sole source of that element. |
| Inefficient Enzymatic Labeling (In Vitro) | For in vitro labeling methods like in vitro transcription, the activity of the polymerase is crucial. Ensure the T7 RNA polymerase (or other polymerase) is active and stored correctly at -20°C in a non-frost-free freezer to avoid freeze-thaw cycles.[2] Always include a positive control to verify enzyme activity.[2] |
| Suboptimal Reagent Concentrations (In Vitro) | The concentrations of Mg²⁺ and NTPs are critical for T7 RNA polymerase activity.[2] The ratio of Mg²⁺ to NTPs is a key factor, with optimal Mg²⁺ concentrations often being higher than the total NTP concentration.[2] High NTP concentrations can be inhibitory.[2] |
Issue 2: Degradation of Labeled RNA and DNA
Q2: My labeled RNA appears degraded on a gel. What are the likely causes and how can I prevent this?
A2: RNA is notoriously susceptible to degradation by RNases, which are ubiquitous in laboratory environments. DNA is generally more stable but can also be degraded by DNases or harsh experimental conditions.
Potential Causes and Solutions for RNA Degradation:
| Potential Cause | Troubleshooting Steps |
| RNase Contamination | This is the most common cause of RNA degradation.[2] RNases can be introduced through tips, tubes, water, reagents, or the general lab environment.[2] Use certified RNase-free water, reagents, and labware.[2] Always wear gloves and change them frequently.[2] Work in a designated RNase-free area and consider using an RNase inhibitor in your reactions.[2] |
| Hydrolysis During Incubation | Prolonged incubation at elevated temperatures can lead to non-enzymatic hydrolysis of RNA.[2] Optimize the incubation time for your transcription reaction; a typical duration is 2-4 hours at 37°C.[2] |
| Harsh Purification Conditions | Vigorous vortexing or the use of low-quality phenol (B47542) during purification can cause RNA shearing and degradation.[2] Handle RNA solutions gently.[2] |
| Autoclaving Instability | Some reagents can become unstable and contribute to RNA degradation after autoclaving. Use DEPC-treated water to prepare solutions when possible and use certified RNase-free reagents. |
Q3: I am observing smearing or a loss of high molecular weight bands for my labeled DNA. What could be the cause?
A3: DNA degradation can occur during extraction, purification, or subsequent handling, leading to inaccurate results in downstream applications.
Potential Causes and Solutions for DNA Degradation:
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Incomplete cell lysis can lead to the co-extraction of DNases that degrade the DNA. Optimize your DNA extraction protocol, considering mechanical disruption (e.g., bead-beating) for organisms that are difficult to lyse.[1] |
| Mechanical Shearing | Excessive vortexing or sonication can shear high molecular weight DNA. Handle DNA solutions gently, using wide-bore pipette tips for transferring viscous solutions. |
| DNase Contamination | Similar to RNases, DNases can be introduced from various sources. Use DNase-free reagents and consumables. |
| Oxidative Damage | Exposure to oxidizing agents or UV radiation can cause DNA damage and fragmentation.[3] Minimize exposure of your samples to these conditions. |
Issue 3: Challenges in Mass Spectrometry Analysis
Q4: My mass spectrometry data for labeled nucleic acids is complex and difficult to interpret. What are some common issues?
A4: Mass spectrometry of nucleic acids, especially when isotopically labeled, can present several analytical challenges.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Salt Adducts | The negatively charged phosphate (B84403) backbone of nucleic acids has a high affinity for cations like sodium and ammonium (B1175870), leading to the formation of salt adducts.[4] This increases spectral complexity by dispersing the analyte signal across multiple m/z values.[4] Effective desalting of the sample is crucial. |
| Multiple Charge States | Oligonucleotides can ionize into multiple charge states, which can lead to overlapping signals from different charge states of the analyte and its metabolites, increasing interference.[5] |
| Inefficient Fragmentation | The fragmentation of oligonucleotides in tandem mass spectrometry can be inefficient or yield common fragment ions, compromising selectivity.[5] |
| Ion Suppression | Ion-pairing reagents like TEA and HFIP, used to improve chromatographic retention of highly polar oligonucleotides, can suppress ionization in the mass spectrometer, reducing sensitivity.[5] |
| Incomplete Isotope Incorporation | If isotope incorporation is not complete, it will result in a mixed population of labeled and unlabeled molecules, complicating the mass spectra and quantification. Optimize labeling conditions to achieve maximum incorporation. |
FAQs
This section provides answers to frequently asked questions about stable isotope labeling of nucleic acids.
Q1: What are stable isotopes and why are they used for labeling nucleic acids?
A1: Stable isotopes are non-radioactive forms of elements that contain a different number of neutrons in their nucleus, resulting in a different atomic mass.[6] Commonly used stable isotopes in molecular biology include ²H, ¹³C, and ¹⁵N.[6] They are used to "tag" molecules like DNA and RNA to trace their metabolic pathways, study their structure and dynamics, and understand their interactions with other molecules.[6][] Unlike radioactive isotopes, stable isotopes are safe to handle and do not decay over time.[6][]
Q2: What are the main applications of stable isotope labeling of nucleic acids?
A2: Stable isotope labeling of nucleic acids is a versatile technique with a wide range of applications, including:
-
Studying RNA and DNA dynamics: By incorporating labeled precursors, researchers can track the synthesis and degradation rates of nucleic acids.[6]
-
Structural analysis: Isotope labeling is essential for nuclear magnetic resonance (NMR) spectroscopy studies to determine the 3D structure of nucleic acids and their complexes.[8][9]
-
Metabolomics research: Labeled nucleotides can be used to trace the biosynthetic and degradation pathways of DNA and RNA.[]
-
Protein-nucleic acid interaction studies: Labeled nucleic acids help in identifying and characterizing the binding sites and kinetics of protein-DNA and protein-RNA interactions.[6]
-
Stable Isotope Probing (SIP): In microbial ecology, SIP is used to identify active microorganisms in a community by tracing the incorporation of a labeled substrate into their DNA or RNA.[10]
Q3: What are the different methods for labeling nucleic acids with stable isotopes?
A3: There are two primary approaches for labeling nucleic acids with stable isotopes:
-
In Vivo Labeling (Metabolic Labeling): This involves growing cells or organisms in a medium where a standard nutrient (like glucose or an ammonium salt) is replaced with its isotopically labeled counterpart (e.g., ¹³C-glucose or ¹⁵N-NH₄Cl).[11] The organisms then incorporate these heavy isotopes into their biomolecules, including DNA and RNA, during synthesis.
-
In Vitro Labeling: This method involves the enzymatic or chemical synthesis of nucleic acids using isotopically labeled precursors.
-
In Vitro Transcription: RNA can be labeled by using T7, T3, or SP6 RNA polymerase to transcribe a DNA template in the presence of labeled nucleotide triphosphates (NTPs).[8][12]
-
PCR Labeling: DNA can be labeled during a polymerase chain reaction (PCR) by including labeled deoxynucleotide triphosphates (dNTPs) in the reaction mixture.[12]
-
Chemical Synthesis: For short oligonucleotides, chemical synthesis is a versatile method to incorporate specific stable isotopes at defined positions.[8]
-
Q4: How can I purify my labeled nucleic acids?
A4: The purification method depends on the type of nucleic acid, its size, and the downstream application. Common methods include:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method suitable for purifying large quantities of RNA and DNA, especially for NMR studies.[8] However, it can be laborious and requires subsequent desalting and refolding of the nucleic acids.[8]
-
Phenol:Chloroform Extraction and Ethanol Precipitation: This is a classic method for purifying DNA and RNA from enzymatic reactions.[2]
-
Commercial Kits: Various commercial kits are available for the purification of DNA and RNA, often utilizing spin columns with silica-based membranes. These kits are generally fast and provide high-purity nucleic acids.
Experimental Protocols
Protocol 1: ¹⁵N Labeling of Nucleic Acids in E. coli
This protocol is adapted for expressing ¹⁵N-labeled proteins, which results in the labeling of the entire cellular machinery, including nucleic acids.
Materials:
-
M9 minimal medium
-
¹⁵NH₄Cl (as the sole nitrogen source)
-
Glucose (or other carbon source)
-
Trace elements solution
-
MgSO₄ and CaCl₂ solutions
-
Appropriate antibiotics
-
E. coli strain transformed with the desired plasmid
Procedure:
-
Prepare 1 liter of M9 minimal medium, initially omitting the nitrogen source.
-
Autoclave the M9 medium.
-
Separately prepare and sterilize (by autoclaving or filtration) stock solutions of ¹⁵NH₄Cl (1 g/L final concentration), 20% glucose, 1 M MgSO₄, 1 M CaCl₂, and trace elements.[13][14]
-
Aseptically add the sterile stock solutions to the cooled M9 medium. Also, add the appropriate antibiotic.
-
Inoculate 5 mL of a rich medium (like 2xTY) with a single colony of the transformed E. coli and grow to a high optical density (OD₆₀₀).[13]
-
In the late afternoon, inoculate a 10 mL pre-culture of the ¹⁵N-M9 medium with a 1:100 dilution of the rich media culture.[13]
-
The next day, inoculate the 1-liter main culture of ¹⁵N-M9 medium with the 10 mL overnight pre-culture (a 1:100 inoculum).[13]
-
Grow the main culture at the appropriate temperature until the OD₆₀₀ reaches the desired level for induction (typically ~0.6-0.8).
-
Induce protein expression (if applicable for your experiment) and continue to culture for the desired period.
-
Harvest the cells by centrifugation.
-
Proceed with your standard protocol for nucleic acid extraction.
Protocol 2: In Vitro Transcription of Isotopically Labeled RNA
This protocol describes the synthesis of isotopically labeled RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
Isotopically labeled NTPs (e.g., ¹³C, ¹⁵N-labeled)
-
Unlabeled NTPs
-
T7 RNA Polymerase
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, spermidine)
-
RNase inhibitor
-
DNase I (RNase-free)
-
RNA purification supplies (e.g., denaturing PAGE gel, elution buffer, ethanol)
Procedure:
-
Set up the transcription reaction on ice. For a typical 20 µL reaction, combine the transcription buffer, DTT, spermidine, labeled and unlabeled NTPs, DNA template, RNase inhibitor, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.[2]
-
Add RNase-free DNase I to the reaction mixture and incubate for another 15 minutes at 37°C to digest the DNA template.
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing loading buffer).
-
Purify the labeled RNA using denaturing PAGE.
-
Add an equal volume of RNA loading buffer to the transcription reaction, heat at 95°C for 3-5 minutes, and then place on ice.[2]
-
Load the sample onto a denaturing polyacrylamide gel and run the electrophoresis.[2]
-
Visualize the RNA band by UV shadowing and excise the band from the gel.[2]
-
Elute the RNA from the gel slice using an appropriate elution buffer (e.g., overnight at 4°C with gentle agitation).[2]
-
Precipitate the RNA from the eluate with ethanol, wash the pellet with 70% ethanol, air-dry, and resuspend in an appropriate buffer.[2]
Visualizations
Caption: Troubleshooting flowchart for low isotope incorporation.
Caption: General workflows for in vivo and in vitro RNA labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ojp.gov [ojp.gov]
- 4. A High-Throughput Workflow for Mass Spectrometry Analysis of Nucleic Acids by Nanoflow Desalting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. RNA Stable Isotope Probing, a Novel Means of Linking Microbial Community Function to Phylogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
Technical Support Center: Enhancing Signal-to-Noise in 15N-Labeled NMR Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in their 15N-labeled NMR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 15N HSQC spectrum has a very low signal-to-noise ratio. What are the first things I should check?
A1: Low S/N in 15N HSQC spectra can arise from several factors. Here’s a troubleshooting workflow to address the most common issues:
Caption: Initial troubleshooting workflow for low S/N in 15N HSQC experiments.
Start by ensuring your sample is properly prepared. The protein concentration should be adequate, and the buffer conditions optimized. Keep the ionic strength as low as possible to improve the coupling of the RF signal, ideally below 100mM.[1] For amide protons, a pH below 6.5 is recommended to reduce the exchange rate with the solvent.[1] After confirming your sample is in good condition, systematically check your acquisition parameters and hardware performance.
Q2: How much can I improve my S/N by increasing the number of scans?
A2: The signal-to-noise ratio improves with the square root of the number of scans (N).[2] Therefore, to double the S/N, you need to quadruple the number of scans. This leads to a significant increase in experiment time. While effective, it's often more practical to first optimize other parameters or use advanced techniques if experiment time is a limiting factor.
Q3: What is the impact of using a cryoprobe on my S/N?
A3: A cryoprobe, which cools the probe coil and preamplifiers to cryogenic temperatures (around 20K), significantly reduces thermal noise.[3][4] This can lead to a substantial increase in S/N, typically by a factor of 3 to 4 compared to a room-temperature probe.[3][4][5] In principle, this allows for experiments to be run in 1/16th of the time for the same S/N.[3] For samples in aqueous buffers, the gain is typically around 2 to 2.5 times.[5]
Quantitative Comparison of Probes
| Probe Type | Typical S/N Improvement Factor | Reduction in Experiment Time | Reference |
|---|---|---|---|
| Room Temperature Probe | 1x (Baseline) | 1x (Baseline) | N/A |
| Cryoprobe (non-polar solvents) | ~3-4x | ~9-16x | [5] |
| Cryoprobe (aqueous/buffered samples) | ~2-2.5x | ~4-6.25x | [5] |
| Cryoprobe (general) | up to 4x | up to 16x |[3][4][6] |
Q4: My protein is large (>25 kDa) and the signals are broad, leading to poor S/N. What techniques can help?
A4: For large proteins, transverse relaxation (T2) is faster, leading to broader lines and lower S/N. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful technique to address this.[7] TROSY experiments select for the most slowly relaxing component of the multiplet, resulting in narrower linewidths and improved resolution and sensitivity, especially at high magnetic fields.[7][8][9] Combining TROSY with deuteration of your protein can further enhance spectral quality by reducing dipolar relaxation pathways.[10]
Caption: Logical diagram illustrating the problem of broad signals in large proteins and the TROSY solution.
Q5: Can I reduce my experiment time without sacrificing the signal-to-noise ratio?
A5: Yes, several techniques can achieve this. Non-Uniform Sampling (NUS) is an acquisition method where only a fraction of the data points in the indirect dimensions are collected.[11][12][13] The missing points are then reconstructed using various algorithms.[13] This can significantly reduce experiment time.[11][12] For a comparable acquisition time, NUS can provide a significant increase in S/N by allowing for more scans per increment.[14] For example, a 2D ¹H-¹⁵N HSQC spectrum recorded with 10% non-uniform sampling and 10 times more scans per increment showed a 3.5-fold improvement in the S/N ratio.[14]
Another approach is to use paramagnetic relaxation enhancement (PRE) agents. These agents reduce the T1 relaxation times of the nuclei, allowing for shorter recycle delays between scans.[15] This increases the number of scans that can be acquired in a given amount of time, thus improving the S/N per unit time.[15][16]
Q6: How can I optimize my data processing to improve the S/N?
A6: Proper data processing is crucial for maximizing the S/N of your final spectrum.[17][18] Applying a matched exponential window function to the FID before Fourier transformation can improve the S/N, although this comes at the cost of some resolution. The choice of window function determines the compromise between resolution and S/N.[17] Additionally, techniques like zero-filling and linear prediction in the indirect dimension can improve the appearance of the spectrum. More advanced methods, such as deconvolution techniques, aim to computationally separate overlapping signals and reduce noise.[19]
Experimental Protocols
Protocol 1: Basic 15N HSQC Experiment
This protocol outlines the fundamental steps for acquiring a standard 2D ¹H-¹⁵N HSQC spectrum.
-
Sample Preparation:
-
Prepare a sample of your 15N-labeled protein in a suitable buffer. Ensure the sample is free of particulate matter by centrifugation or filtration.[20]
-
Add D₂O to a final concentration of 5-10% for the lock signal.[1][20]
-
Adjust the pH to below 6.5 to minimize amide proton exchange.[1]
-
Transfer the sample to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the magnet.
-
Lock onto the D₂O signal and shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
-
Acquisition Parameters:
-
Load a standard 15N HSQC pulse sequence.
-
Set the spectral widths for both ¹H and ¹⁵N dimensions to cover all expected resonances.
-
Calibrate the 90° pulses for both ¹H and ¹⁵N.
-
Set the number of scans (NS) based on the sample concentration and desired S/N. A good starting point for a moderately concentrated sample is 8 or 16 scans.
-
Set the recycle delay (d1) to approximately 1.2 to 1.5 times the average T1 of the amide protons.
-
Optimize the receiver gain (RG) to maximize the signal without clipping the FID.
-
-
Data Acquisition:
-
Start the acquisition.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., squared sine-bell) to the FID in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum in both dimensions.
-
Perform baseline correction if necessary.
-
Protocol 2: Non-Uniform Sampling (NUS) for Enhanced S/N
This protocol describes how to set up a 2D ¹H-¹⁵N HSQC experiment using NUS to improve the S/N for a given experiment time.
-
Follow Steps 1 and 2 from the Basic 15N HSQC Protocol.
-
Acquisition Parameters:
-
Load a 15N HSQC pulse sequence that supports NUS.
-
Set the desired resolution in the indirect (¹⁵N) dimension. This determines the maximum evolution time.
-
Choose a sampling density (e.g., 25%). This means only 25% of the total increments will be acquired.
-
Increase the number of scans per increment by a factor corresponding to the inverse of the sampling density (in this case, 4 times) to maintain a similar total experiment time.
-
Set other parameters (spectral widths, pulse widths, recycle delay) as in the standard HSQC.
-
-
Data Acquisition and Reconstruction:
-
Acquire the sparsely sampled data.
-
Use appropriate software (e.g., hmsIST) to reconstruct the full FID from the non-uniformly sampled data.[14]
-
-
Data Processing:
-
Process the reconstructed FID as you would a standard, uniformly sampled dataset (Fourier transform, phasing, baseline correction).
-
Summary of S/N Enhancement Techniques
| Technique | Principle of S/N Improvement | Typical Improvement Factor | Key Considerations |
| Increase Scans | Signal averages coherently, noise incoherently.[2] | Proportional to the square root of the number of scans.[2] | Increases experiment time significantly. |
| Cryoprobe | Reduces thermal noise from the probe electronics.[3][4] | 3-4x vs. room temperature probe.[3][4][5] | Hardware dependent. |
| TROSY | Selects for the narrowest, most slowly relaxing signal component.[7] | Significant for large molecules (>25 kDa) at high fields. | Most effective at high magnetic fields. |
| Deuteration | Reduces ¹H-¹H dipolar relaxation pathways.[10] | Enhances the performance of TROSY experiments. | Requires protein expression in D₂O-based media.[10] |
| NUS | Allows for more scans per unit time for a given resolution.[14] | Can be several-fold depending on sampling density and number of scans.[14] | Requires reconstruction software; potential for artifacts at very low sampling densities.[13] |
| PRE Agents | Shortens T1, allowing for faster pulsing and more scans per unit time.[15] | Up to 1.9-fold reported.[16] | Can cause line broadening if not used at an optimal concentration.[15] |
| Data Processing | Mathematical manipulation of the FID to enhance signal relative to noise.[17] | Varies with the method used. | Often involves a trade-off with spectral resolution.[17] |
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. CHAPTER-8 [cis.rit.edu]
- 3. Cryoprobe - NMR Wiki [nmrwiki.org]
- 4. University of Ottawa NMR Facility Blog: Thermal Noise in NMR Data [u-of-o-nmr-facility.blogspot.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Cryoprobes [nmr.chem.ucsb.edu]
- 7. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 8. Nitrogen detected TROSY at high field yields high resolution and sensitivity for protein NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Field TROSY 15N NMR and Protein Structure | Bruker [bruker.com]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 13. Non Uniform Sampling | NUS | 2D Correlation Experiments [jeolusa.com]
- 14. Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paramagnetic relaxation enhancement to improve sensitivity of fast NMR methods: application to intrinsically disordered proteins - ProQuest [proquest.com]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 19. Reduce Noise in NMR Spectra with Deconvolution Techniques [eureka.patsnap.com]
- 20. Sample requirement - Plateforme de biologie structurale - Université de Montréal - Confluence [wiki.umontreal.ca]
Technical Support Center: Correcting for Matrix Effects with 2'-Deoxycytidine-¹³C₉,¹⁵N₃
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my 2'-Deoxycytidine (B1670253) analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as 2'-Deoxycytidine, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[2] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and endogenous metabolites.[3]
Q2: Why is 2'-Deoxycytidine-¹³C₉,¹⁵N₃ considered an ideal internal standard for this analysis?
A2: 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically and structurally identical to the analyte of interest.[4] This means it will have nearly identical extraction recovery, chromatographic retention time, and ionization response as the endogenous 2'-Deoxycytidine.[5] By co-eluting with the analyte, it experiences the same degree of matrix effects, allowing for reliable correction and more accurate quantification.[5]
Q3: Can 2'-Deoxycytidine-¹³C₉,¹⁵N₃ completely eliminate matrix effects?
A3: While 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is the gold standard for correcting matrix effects, it may not completely eliminate them in all situations.[6] Significant chromatographic peak shape distortion or extreme levels of ion suppression can still impact the analyte and internal standard differently. Therefore, it is crucial to optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible before relying on the internal standard for correction.
Q4: How do I quantitatively assess the extent of matrix effects in my 2'-Deoxycytidine assay?
A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[7] The formula is:
MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: High variability in the 2'-Deoxycytidine/2'-Deoxycytidine-¹³C₉,¹⁵N₃ peak area ratio across replicate injections of the same sample.
-
Potential Cause: Inconsistent matrix effects due to a "dirty" sample extract. Co-eluting interferences can vary between injections, affecting the ionization of both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method. If you are using protein precipitation, consider adding a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to remove more interfering components like phospholipids.[8]
-
Optimize Chromatography: Modify your LC method to improve the separation of 2'-Deoxycytidine from matrix components. This can involve trying a different column chemistry (e.g., a phenyl column as described for 2'-deoxycytidine analysis), adjusting the mobile phase composition, or optimizing the gradient elution profile.[9]
-
Check for Carryover: Inject a blank solvent sample after a high-concentration sample to ensure that there is no carryover affecting subsequent injections.
-
Issue 2: The peak for 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is significantly broader or shows splitting compared to the 2'-Deoxycytidine peak.
-
Potential Cause: This is uncommon for a SIL-IS but could indicate an issue with the internal standard itself or the analytical column.
-
Troubleshooting Steps:
-
Verify Internal Standard Purity: Ensure the isotopic and chemical purity of your 2'-Deoxycytidine-¹³C₉,¹⁵N₃ stock solution. Prepare a fresh working solution.
-
Inspect the LC Column: The column may be degraded or contaminated. Flush the column according to the manufacturer's instructions or replace it if necessary.
-
Optimize Mobile Phase: Ensure the mobile phase is properly prepared and degassed. Incompatibilities between the sample solvent and the mobile phase can sometimes lead to peak distortion.
-
Issue 3: The calculated Matrix Factor (MF) is consistently very low (e.g., <0.2), indicating severe ion suppression, even with the internal standard.
-
Potential Cause: The level of co-eluting matrix components is too high for the mass spectrometer's ion source to handle efficiently, leading to saturation of the ionization process.
-
Troubleshooting Steps:
-
Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening the severity of ion suppression.[10]
-
Improve Sample Cleanup: As with Issue 1, a more effective sample preparation method is crucial. Protein precipitation followed by liquid-liquid extraction has been shown to be effective for 2'-deoxycytidine analysis in plasma.[9]
-
Modify Chromatographic Separation: Increase the retention time of 2'-Deoxycytidine to move it away from the early-eluting, often highly concentrated, matrix components.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes how to calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 2'-Deoxycytidine and 2'-Deoxycytidine-¹³C₉,¹⁵N₃ into the final mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike 2'-Deoxycytidine and 2'-Deoxycytidine-¹³C₉,¹⁵N₃ into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike 2'-Deoxycytidine and 2'-Deoxycytidine-¹³C₉,¹⁵N₃ into the blank biological matrix before the extraction process at the same concentration as Set A. This set is used to determine extraction recovery.
-
-
Analyze the Samples: Inject all prepared samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (Analyte): MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
Matrix Factor (IS): MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Recovery: Recovery % = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) * 100
-
Protocol 2: Sample Preparation of Plasma for 2'-Deoxycytidine Analysis
This protocol is adapted from a method for the analysis of 2'-deoxycytidine in human plasma.[9]
-
Protein Precipitation: To 100 µL of plasma sample, add 20 µL of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ working solution (as internal standard) and vortex briefly. Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute. Centrifuge at 14,000 rpm for 5 minutes.
-
Back Extraction: Discard the upper organic layer. To the remaining aqueous layer, add 500 µL of water and vortex.
-
Evaporation and Reconstitution: Freeze the samples and lyophilize to dryness. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Illustrative Matrix Effect and Recovery Data for 2'-Deoxycytidine
| Parameter | Without Internal Standard Correction | With 2'-Deoxycytidine-¹³C₉,¹⁵N₃ Correction | Acceptance Criteria |
| Matrix Factor (MF) | |||
| Lot 1 | 0.65 | 0.98 | |
| Lot 2 | 0.72 | 1.01 | |
| Lot 3 | 0.59 | 0.95 | |
| Mean MF | 0.65 | 0.98 | 0.8 - 1.2 |
| %CV of MF | 10.2% | 3.1% | < 15% |
| Recovery (%) | |||
| Mean Recovery | 85.2% | - | Consistent and precise |
| %CV of Recovery | 6.8% | - | < 15% |
This table presents illustrative data to demonstrate the effectiveness of the SIL-IS in correcting for matrix effects.
Visualizations
Caption: Experimental workflow for 2'-Deoxycytidine analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantifying Low Isotopic Enrichment in DNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low levels of isotopic enrichment in DNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of isotopic enrichment in DNA?
Quantifying low levels of isotopic enrichment in DNA, particularly in complex samples, presents several key challenges:
-
Insufficient Isotope Incorporation: The level of isotope incorporation into microbial DNA may be too low for detection if the incubation time is too short, the labeled substrate is not readily metabolized by the target organisms, or the substrate concentration is suboptimal.[1]
-
Low DNA Yield: Samples with low biomass, such as those from soil or sediment, often yield insufficient amounts of DNA for accurate quantification and downstream analysis.[1][2]
-
Poor Separation of Labeled and Unlabeled DNA: In Stable Isotope Probing (SIP) experiments, achieving a clear separation between 'heavy' (labeled) and 'light' (unlabeled) DNA in a density gradient can be difficult. This can be due to minimal isotope incorporation or variations in the GC content of DNA from different organisms.[1]
-
Mass Spectrometry Sensitivity and Interference: When using mass spectrometry, low signal intensity, background noise, and interference from contaminant ions can make it difficult to detect and accurately measure low-level enrichment.[3][4][5]
-
Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., 1.1% for ¹³C) must be corrected for to accurately determine the level of enrichment from the labeled substrate.[6]
Q2: My DNA-SIP experiment failed to show significant enrichment. What are the likely causes?
Failure to detect significant isotopic enrichment can stem from several factors in your experimental design and execution:
-
Sub-optimal Incubation Conditions: The incubation time may have been too short for significant incorporation of the isotope into the DNA of the active microorganisms.
-
Substrate Concentration: The concentration of the labeled substrate might be too low for sufficient uptake or, conversely, too high, leading to toxicity and inhibition of microbial activity.[1]
-
Choice of Isotope: The type of isotope used can affect the degree of separation. For instance, ¹⁵N-DNA SIP is often more challenging than ¹³C-DNA SIP because the maximum achievable buoyant density shift is smaller.[1]
-
Low Microbial Activity: The target microbial community may not have been actively metabolizing the provided substrate under the experimental conditions.
Q3: How can I improve the separation of 'heavy' and 'light' DNA in a cesium chloride (CsCl) gradient?
Poor separation in density gradients is a common issue in DNA-SIP.[1] To improve resolution, consider the following:
-
Optimize Isotope Incorporation: Ensure sufficient incubation time and optimal substrate concentration to maximize the density shift.[1]
-
Adjust Gradient Conditions: Fine-tune the ultracentrifugation speed and duration. These parameters may need to be optimized for your specific experimental setup.[1]
-
Avoid Overloading the Gradient: Loading an excessive amount of DNA can lead to smeared bands and poor resolution.[1]
-
Account for GC Content: Be aware that high GC-content DNA can have a similar density to partially labeled low GC-content DNA, potentially causing co-migration.[1]
Q4: What are common mass spectrometry issues when analyzing low-level DNA enrichment, and how can I troubleshoot them?
Mass spectrometry is a powerful tool for quantifying isotopic enrichment, but it is not without its challenges, especially at low levels. Common issues include:
-
Poor Signal Intensity: This can result in weak or undetectable peaks.[3] To address this, ensure your sample is appropriately concentrated and that your mass spectrometer is regularly tuned and calibrated.[3]
-
Mass Accuracy and Resolution Problems: Incorrect mass calibration can lead to errors in mass measurements. Regular calibration with appropriate standards is crucial.[3]
-
High Background Noise: A high background can obscure low-abundance signals. Check for leaks in your system, ensure high-quality gas, and consider using gas filters.[7]
-
Ion Suppression/Matrix Effects: Components of the sample matrix can interfere with the ionization of the target analyte, reducing its signal.[8] Proper sample cleanup and chromatographic separation are essential to minimize these effects.[8]
Troubleshooting Guides
Guide 1: Low DNA Yield from Environmental Samples
Low DNA yield is a frequent problem, particularly with samples like soil or sediment.[1]
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Optimize your DNA extraction protocol. For organisms that are difficult to lyse, consider incorporating mechanical disruption (e.g., bead-beating) in addition to chemical and enzymatic lysis.[2] |
| DNA Loss During Purification | Use a DNA purification kit specifically designed for low-input samples. These kits often use carrier RNA to minimize DNA binding to plastic surfaces and columns.[2] |
| Presence of PCR Inhibitors | Ensure your DNA extraction method includes steps for removing inhibitors, which are common in environmental samples.[2] |
| DNA Degradation | Minimize nuclease activity by working quickly, keeping samples on ice, and using sterile, nuclease-free reagents. The inclusion of EDTA in buffers can also help.[1] |
Guide 2: Mass Spectrometry Troubleshooting for Isotopic Analysis
| Issue | Possible Cause | Troubleshooting Step |
| No Peaks or Poor Signal Intensity | Sample Preparation: The sample may be improperly prepared or too dilute.[3][9] | Ensure proper sample concentration and preparation. |
| Instrument Not Working Correctly: There could be an issue with the autosampler, syringe, or detector.[9] | Verify that the autosampler and syringe are functioning correctly. Check that the detector is on and that gases are flowing properly.[9] | |
| Leaks: Gas leaks can lead to a loss of sensitivity.[9] | Use a leak detector to check the gas supply, filters, shutoff valves, and column connectors.[9] | |
| High Background Noise | Contaminated Gas Supply: The carrier gas may be contaminated with air or other impurities.[7] | Verify that gas fittings are leak-free. Use high-purity gases and install gas filters.[7] |
| System Not Equilibrated: The instrument may not have had sufficient time to pump down and stabilize. | Allow adequate time for the system to pump down after maintenance or gas cylinder changes.[7] | |
| Inaccurate Mass Values | Calibration Drift: The mass spectrometer's calibration may have drifted.[10] | Perform regular mass calibration using appropriate standards.[3] Recalibrate after any system reboot or maintenance.[11] |
| System Contamination: The system may be contaminated, affecting mass accuracy.[10] | Run blank samples to check for contamination and clean the ion source if necessary. |
Experimental Protocols
Protocol 1: Phenol-Chloroform DNA Extraction and Precipitation
This protocol is a widely used method for purifying and concentrating DNA from various samples.[12]
Materials:
-
Extraction buffer
-
Proteinase K
-
Phenol-chloroform-isoamyl alcohol (PCI)
-
Chloroform-isoamyl alcohol (CI)
-
Ice-cold 100% ethanol (B145695)
-
70% ethanol
-
TE buffer or ultrapure water
Procedure:
-
Tissue/Cell Digestion: Lyse the sample in an extraction buffer containing proteinase K. Incubate at 55°C until the sample is clear.[12]
-
Phenol-Chloroform Extraction: Add an equal volume of PCI to the digested DNA solution, mix gently, and centrifuge. This step removes protein contaminants.[12]
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the DNA to a new tube. Repeat the PCI extraction if a white precipitate is present at the interface.[12]
-
Chloroform Extraction: Add an equal volume of CI, mix gently, and centrifuge. Transfer the upper aqueous phase to a new tube.[12]
-
Ethanol Precipitation: Add 2 to 2.5 volumes of ice-cold 100% ethanol to precipitate the DNA.[12] Place at -20°C overnight or -70°C for 1 hour.[12]
-
Pelleting and Washing: Centrifuge at maximum speed to pellet the DNA. Wash the pellet with 70% ethanol to remove salts.[12]
-
Resuspension: Air-dry the pellet and dissolve it in an appropriate volume of TE buffer or ultrapure water.[12]
Protocol 2: High-Throughput Stable Isotope Probing (HT-SIP) Workflow
This protocol provides a summary of a semi-automated HT-SIP pipeline, which is beneficial for processing a large number of samples, including those with low biomass.[2]
-
DNA Extraction: Extract DNA from your samples using a validated method that maximizes yield and minimizes contamination.[2]
-
Gradient Preparation: Prepare the cesium chloride (CsCl) gradient in ultracentrifuge tubes.
-
Ultracentrifugation: Load the DNA onto the gradient and centrifuge at high speed for an extended period to allow the DNA to band at its buoyant density.
-
Automated Fractionation: Use a liquid handling robot to fractionate the gradient by collecting small volume fractions from the bottom of the tube into a 96-well plate.[2]
-
DNA Cleanup and Quantification: Perform automated DNA cleanup of each fraction using magnetic beads. Quantify the DNA in each fraction using a fluorescent dye-based assay.[2]
-
Downstream Analysis: Pool fractions of interest for subsequent analyses such as amplicon sequencing or shotgun metagenomics.[2]
Visualizations
Caption: A typical workflow for a DNA Stable Isotope Probing (DNA-SIP) experiment.[1][13]
Caption: A logical flowchart for troubleshooting common issues leading to low enrichment signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gentechscientific.com [gentechscientific.com]
- 10. alliancebioversityciat.org [alliancebioversityciat.org]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. public.gettysburg.edu [public.gettysburg.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Preventing Contamination in Stable Isotope Labeling Studies
Welcome to the Technical Support Center for preventing contamination in stable isotope labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common contamination issues that can impact the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about contamination in stable isotope labeling studies.
Q1: What are the most common sources of contamination in stable isotope labeling studies?
A1: Contamination can arise from various sources throughout the experimental workflow. The most common contaminants include:
-
Keratins: These proteins are abundantly found in human skin, hair, and nails, as well as in dust. Keratin (B1170402) contamination is a major concern as it can obscure the signals of low-abundance proteins of interest.[1][2]
-
Chemical Contaminants:
-
Polymers: Polyethylene glycol (PEG) and polysiloxanes are frequently introduced from lab consumables such as detergents, plasticware, and some wipes. These can suppress the ionization of target peptides and dominate mass spectra.[3][4]
-
Plasticizers: Chemicals like phthalates can leach from plastic labware, especially when organic solvents are used.[3]
-
-
Biological Contaminants:
-
Bacteria, Fungi, and Mycoplasma: These microorganisms can be introduced through non-sterile reagents, equipment, or poor aseptic technique during cell culture.[5][6] They can alter cellular metabolism and protein expression, leading to inaccurate results.
-
Cross-contamination from other cell lines: The unintentional introduction of another cell line into your culture can lead to misleading results.[7]
-
Q2: How can I minimize keratin contamination in my samples?
A2: Minimizing keratin contamination requires a meticulous approach to sample handling and laboratory environment maintenance. Key practices include:
-
Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet. Avoid touching your face, hair, or clothing during sample preparation.[2]
-
Clean Workspace: Whenever possible, perform sample preparation in a laminar flow hood. Regularly clean work surfaces, pipettes, and other equipment with 70% ethanol (B145695) and water.[1][2]
-
Dedicated Reagents and Consumables: Use high-purity, certified protein-free reagents and sterile, individually wrapped plasticware.[2] Avoid using communal lab chemicals.[4]
-
Proper Sample Handling: Keep all sample tubes and plates covered as much as possible. When performing gel electrophoresis, use pre-cast gels and clean all equipment thoroughly.[1]
Q3: What is incomplete labeling in SILAC, and how can I prevent it?
A3: Incomplete labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) occurs when cells in the "heavy" culture do not fully incorporate the stable isotope-labeled amino acids. This results in a mixture of light and heavy proteins within the same sample, leading to an underestimation of protein abundance changes.[8]
To prevent incomplete labeling:
-
Sufficient Cell Doublings: Ensure cells undergo at least five to six doublings in the SILAC medium to achieve near-complete incorporation of the heavy amino acids.[8]
-
Correct Media Formulation: Double-check that the SILAC medium completely lacks the "light" version of the amino acid you are labeling with. Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[8]
-
Check Labeling Efficiency: Before conducting the main experiment, it is crucial to verify the incorporation efficiency of the heavy amino acids. A labeling efficiency of over 97% is recommended for accurate quantification.[9]
Q4: What is arginine-to-proline conversion in SILAC, and how can it be addressed?
A4: Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline. This is problematic because it leads to the appearance of heavy proline in peptides that do not contain arginine, complicating data analysis and leading to inaccurate protein quantification.[10][11]
To address this issue:
-
Supplement with Proline: Adding unlabeled proline to the SILAC medium (e.g., 200 mg/L) can suppress the conversion of arginine to proline.[10]
-
Use Arginine-to-Proline Conversion Deficient Cell Lines: If possible, use cell lines that are genetically modified to lack the enzymes responsible for this conversion.[12]
-
Computational Correction: Software tools can be used to computationally correct for the effects of arginine-to-proline conversion during data analysis.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your stable isotope labeling experiments.
Issue 1: High Background Signal in Mass Spectrometry Data
Symptoms:
-
Mass spectra are dominated by non-peptide signals.
-
Poor signal-to-noise ratio for peptides of interest.
-
Presence of repeating mass-to-charge (m/z) patterns.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Contamination (e.g., PEG, Polysiloxanes) | 1. Identify the source: Review all reagents, solvents, and plasticware used. Common sources include detergents, hand creams, and certain types of pipette tips and tubes.[3][4] 2. Clean labware thoroughly: Use a rigorous cleaning protocol for all glassware and plasticware (see Experimental Protocol 3). 3. Use high-purity reagents: Switch to HPLC or mass spectrometry-grade solvents and reagents. |
| Keratin Contamination | 1. Review handling procedures: Ensure strict adherence to keratin-free sample preparation protocols (see Experimental Protocol 1). 2. Clean the work area: Thoroughly clean the laminar flow hood and all equipment with 70% ethanol.[1] |
| High Salt Concentration | 1. Desalt samples: Use appropriate desalting techniques, such as C18 ZipTips or solid-phase extraction (SPE), before mass spectrometry analysis.[4] 2. Use volatile buffers: If buffers are necessary, use volatile options like ammonium (B1175870) bicarbonate or ammonium formate.[4] |
Issue 2: Inaccurate or Inconsistent SILAC Ratios
Symptoms:
-
SILAC ratios are not consistent across multiple peptides from the same protein.
-
Unexpectedly low or high SILAC ratios for known control proteins.
-
High variability in SILAC ratios between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Labeling | 1. Verify labeling efficiency: Perform a preliminary experiment to confirm >97% incorporation of heavy amino acids (see Experimental Protocol 2). 2. Increase cell doublings: Ensure cells have undergone at least 5-6 doublings in SILAC media.[8] |
| Arginine-to-Proline Conversion | 1. Diagnose the issue: Analyze your data for the presence of heavy proline in peptides that should only contain light proline. 2. Implement mitigation strategies: Supplement your SILAC media with unlabeled proline or use a cell line deficient in the conversion pathway (see Detailed Protocol for Arginine-to-Proline Conversion).[10][12] |
| Sample Mixing Errors | 1. Accurate protein quantification: Use a reliable protein quantification assay (e.g., BCA assay) to ensure equal amounts of "light" and "heavy" protein lysates are mixed. |
| Contamination with Light Amino Acids | 1. Use dialyzed FBS: Ensure that the fetal bovine serum used in your SILAC media is dialyzed to remove unlabeled amino acids.[8] 2. Check media components: Verify that all other media components are free from contaminating amino acids. |
Data Presentation
Table 1: Common Chemical Contaminants and their Characteristic m/z Values
This table summarizes common chemical contaminants observed in mass spectrometry and their characteristic repeating mass-to-charge ratios, which can aid in their identification.
| Contaminant | Common Source(s) | Characteristic Repeating m/z |
| Polyethylene Glycol (PEG) | Detergents (e.g., Triton X-100, Tween), hand creams, some plasticware | 44.0262 |
| Polysiloxanes | Silicone-based products, some labware | 74.0188 |
| Phthalates | Plasticizers in plastic tubing and containers | Varies (e.g., Dibutylphthalate [M+H]+ at m/z 279.1596)[13] |
| n-butyl benzenesulfonamide | Plasticizer | [M+H]+ at m/z 214.0902[13] |
| Didodecyl 3,3'-thiodipropionate (DDTDP) | Antioxidant in synthetic polymers | [M+H]+ at m/z 515.4129[14] |
| Tinuvin 770 | Additive in laboratory plastics | Doubly charged ion at m/z 241, singly charged at m/z 481.5[15] |
Experimental Protocols
Experimental Protocol 1: Keratin-Free Sample Preparation
This protocol outlines the steps to minimize keratin contamination during sample preparation for mass spectrometry.
-
Work Area Preparation:
-
Thoroughly clean a laminar flow hood with 70% ethanol, followed by ultrapure water.
-
Wipe down all equipment (pipettes, tube racks, etc.) with 70% ethanol before placing them in the hood.[1]
-
-
Personal Protective Equipment (PPE):
-
Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.
-
Change gloves frequently, especially after touching any surface outside of the laminar flow hood.[4]
-
-
Reagent and Consumable Handling:
-
Use fresh, high-purity reagents. Aliquot reagents to avoid contaminating stock solutions.
-
Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.
-
-
Sample Handling:
-
Perform all sample preparation steps within the laminar flow hood.
-
Keep all tubes and plates covered as much as possible.
-
When handling gels, use pre-cast gels and handle them with clean, gloved hands, touching only the edges.[1]
-
Use a new, clean scalpel or razor blade for excising each gel band.
-
Experimental Protocol 2: Assessing SILAC Labeling Efficiency
This protocol describes how to determine the percentage of heavy amino acid incorporation in your SILAC-labeled cells.
-
Cell Culture: Culture cells in "heavy" SILAC medium for at least five cell doublings to ensure maximal incorporation of the labeled amino acids.[16]
-
Cell Lysis and Protein Digestion:
-
Harvest a small aliquot of the "heavy" labeled cells.
-
Lyse the cells using a compatible lysis buffer.
-
Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Search the mass spectrometry data against a relevant protein database, specifying the heavy isotope labels as variable modifications.
-
For several abundant and confidently identified peptides, extract the ion chromatograms for both the light and heavy forms.
-
Calculate the labeling efficiency for each peptide using the following formula: % Labeling Efficiency = (Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)) * 100
-
An average labeling efficiency of >97% is recommended for accurate quantification.[9]
-
Experimental Protocol 3: Comprehensive Cleaning of Laboratory Glassware and Plasticware
This protocol provides a general procedure for cleaning labware to remove common contaminants encountered in proteomics experiments.
-
Initial Rinse: Immediately after use, rinse glassware and plasticware with an appropriate solvent to remove the bulk of the residue. For aqueous solutions, use deionized water. For organic residues, use a suitable organic solvent like ethanol or acetone (B3395972).[17]
-
Soaking:
-
Prepare a solution of a laboratory-grade detergent (e.g., Alconox or Liquinox) in warm water.
-
Submerge the labware in the detergent solution and allow it to soak for at least two hours, or overnight for stubborn residues.[17]
-
-
Scrubbing:
-
Use non-abrasive brushes to scrub the interior and exterior of the labware. For glassware, ensure the brush does not have an exposed metal tip that could scratch the glass.[18]
-
-
Rinsing:
-
Acid Wash (for Glassware, Optional): For glassware used in sensitive applications, an acid wash can be performed. Soak the glassware in a 1% solution of hydrochloric or nitric acid for several hours, followed by thorough rinsing with deionized water.
-
Drying:
-
Allow labware to air dry on a clean rack. Avoid using paper towels, as they can leave behind fibers.[17]
-
For faster drying of glassware, you can rinse with a volatile organic solvent like acetone and allow it to evaporate in a fume hood.
-
Alternatively, glassware can be dried in an oven. Plasticware should be dried at a lower temperature to avoid warping.[19]
-
Detailed Protocol for Diagnosing and Mitigating Arginine-to-Proline Conversion in SILAC
This protocol provides a step-by-step guide to identify and address the issue of arginine-to-proline conversion.
Part 1: Diagnosis
-
Perform a Pilot SILAC Experiment: Culture your cells in "heavy" SILAC medium containing labeled arginine for at least five doublings.
-
Sample Preparation and MS Analysis: Harvest the cells, extract proteins, perform a tryptic digest, and analyze the peptides by LC-MS/MS.
-
Data Analysis for Conversion:
-
Search the data against a protein database, allowing for the heavy arginine label as a variable modification.
-
Specifically look for peptides that contain proline but not arginine.
-
Examine the isotopic distribution of these proline-containing peptides. If arginine-to-proline conversion is occurring, you will observe a "heavy" isotopic peak for the proline-containing peptide, corresponding to the mass shift of the labeled arginine that was converted.
-
Part 2: Mitigation
-
Supplement Media with Unlabeled Proline:
-
Prepare your SILAC "heavy" medium as usual, containing the labeled heavy arginine.
-
Add unlabeled L-proline to the medium at a final concentration of 200 mg/L.[10]
-
-
Repeat the Pilot Experiment: Culture your cells in the proline-supplemented heavy SILAC medium for at least five doublings.
-
Re-evaluate for Conversion: Repeat the sample preparation, MS analysis, and data analysis as described in the diagnosis section. The presence of the "heavy" isotopic peak for proline-containing peptides should be significantly reduced or eliminated.
-
Alternative for Genetically Tractable Organisms: For organisms where genetic manipulation is feasible, consider deleting the genes involved in arginine catabolism, such as arginase and ornithine transaminase.[12]
Mandatory Visualization
Figure 1. General Workflow for Preventing Contamination
Figure 2. Troubleshooting Contamination in Mass Spectrometry Data
Figure 3. SILAC Workflow with Potential Contamination Checkpoints
References
- 1. med.unc.edu [med.unc.edu]
- 2. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. ijm.fr [ijm.fr]
- 5. eurobiobank.org [eurobiobank.org]
- 6. gmpplastic.com [gmpplastic.com]
- 7. bionique.com [bionique.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions [agris.fao.org]
- 12. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. massspec.unm.edu [massspec.unm.edu]
- 15. Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. feedhaccp.org [feedhaccp.org]
Technical Support Center: Enhancing Enzymatic Incorporation of Labeled Nucleosides
Welcome to the technical support center for enzymatic incorporation of labeled nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the efficiency of your labeling experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the enzymatic incorporation of labeled nucleosides.
| Problem | Possible Cause | Recommended Solution |
| Low or No Incorporation of Labeled Nucleoside | Suboptimal enzyme concentration. | Optimize the enzyme concentration in the reaction. Titrate the enzyme to find the optimal amount for your specific substrate and reaction conditions.[1][2] |
| Incompatible enzyme for the labeled nucleotide. | Ensure the chosen polymerase or enzyme is compatible with the specific labeled nucleoside. Some polymerases have reduced efficiency with bulky labels. Family B DNA polymerases (e.g., Vent exo-) may be more efficient than Family A polymerases (e.g., Taq) for incorporating modified nucleotides.[3][4] | |
| Incorrect reaction buffer composition (pH, salt concentration). | Use the recommended buffer for the specific enzyme. Ensure the pH and salt concentrations are within the optimal range for enzyme activity.[1] For amine-modified oligonucleotides, a slightly basic pH (e.g., pH 8.5) can improve labeling efficiency.[2] | |
| Presence of inhibitors in the reaction. | Purify the nucleic acid template and labeled nucleosides to remove any potential inhibitors such as salts, EDTA, ethanol, or residual proteins.[5] | |
| Steric hindrance from the label. | The size and position of the label on the nucleoside can affect incorporation. Modifications at the C5 position of pyrimidines and the C7 position of 7-deazapurines are generally better tolerated.[6][7] Consider using a longer linker arm between the nucleoside and the label. | |
| Secondary structure of the nucleic acid template. | For templates with significant secondary structures, consider performing the reaction at a higher temperature if the enzyme is thermostable. The addition of DNA oligonucleotides complementary to the RNA can help disrupt intramolecular structures.[5][8] | |
| High Background Signal | Insufficient removal of unincorporated labeled nucleosides. | Purify the labeled nucleic acid thoroughly after the reaction using methods like spin columns, HPLC, or gel electrophoresis to remove free labeled nucleotides.[2] |
| Non-specific binding of the labeled probe. | Increase the stringency of hybridization and wash steps by increasing temperature or decreasing salt concentration. Increase blocking time and use an appropriate blocking agent.[2] | |
| Altered Mobility of Labeled Nucleic Acid on Gel | Incorporation of bulky labeled nucleosides. | The incorporation of large labels can alter the migration of the nucleic acid during electrophoresis. This is often expected. Use appropriate molecular weight markers and consider the size of the label when analyzing results. |
| Enzyme Inactivation | Incorrect storage or handling of the enzyme. | Store enzymes at the recommended temperature (usually -20°C) in a non-frost-free freezer. Avoid repeated freeze-thaw cycles. |
| Inappropriate reaction temperature. | Ensure the incubation temperature is optimal for the specific enzyme being used. Some enzymes are sensitive to high temperatures, while others require them for activity.[1] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key factors influencing the efficiency of enzymatic incorporation of labeled nucleosides?
A1: The primary factors include the choice of enzyme, the structure and position of the label on the nucleoside, the concentration of both the enzyme and the labeled nucleoside, the ratio of labeled to unlabeled nucleosides, and the reaction conditions such as temperature, pH, and cofactor concentration.[1][2]
Q2: Which type of DNA polymerase is generally better for incorporating modified nucleotides?
A2: Studies have shown that Family B DNA polymerases, such as Vent exo- and Tgo exo-, are often more efficient at incorporating nucleotides with bulky modifications compared to Family A polymerases like Taq polymerase.[3][4]
Q3: How does the position of the label on the nucleobase affect incorporation?
A3: The attachment site of the label is crucial. For efficient incorporation by DNA polymerases, modifications are typically well-tolerated at the C5 position of pyrimidines and the C7 position of 7-deazapurines, as these positions are located in the major groove of the DNA double helix and are less likely to interfere with the polymerase's active site.[6][7]
Enzyme-Specific Questions
Q4: What are the optimal divalent cation cofactors for Terminal deoxynucleotidyl Transferase (TdT)?
A4: While Mg²+ is a common cofactor, TdT can also utilize Co²+, Mn²+, and Zn²+.[9] The choice of cation can influence the enzyme's activity and processivity. For instance, substituting Mg²+ with Co²+ can improve TdT activity on substrates with 3' terminal structures like hairpins.[10]
Q5: Can I use the same capping enzyme for all my mRNA capping reactions?
A5: Not necessarily. Different capping enzymes have different properties. For example, Faustovirus Capping Enzyme (FCE) has a broader temperature range and higher capping efficiency on various substrates compared to Vaccinia Capping Enzyme (VCE). FCE is often recommended for large-scale manufacturing and for templates with complex secondary structures.[11][]
Troubleshooting and Optimization
Q6: My labeling efficiency is low when using a fluorescently labeled nucleotide. What can I do to improve it?
A6: To improve low labeling efficiency, you can try several strategies:
-
Optimize the concentration of the enzyme and the labeled nucleotide.[2]
-
Adjust the ratio of labeled to unlabeled nucleotides.
-
Ensure your DNA polymerase is suitable for incorporating bulky adducts; consider switching to a Family B polymerase.[3]
-
If using PCR, a lower fidelity polymerase might yield higher incorporation rates.[2]
-
Increase the incubation time of the reaction.
Q7: I am observing high background in my FISH experiment using a probe labeled with ChromaTide® nucleotides. What is the likely cause?
A7: High background can be due to insufficient removal of free dye. It is crucial to purify the labeled oligonucleotides effectively using methods like HPLC or gel electrophoresis to ensure all unreacted dye is removed.[2]
Quantitative Data Summary
Table 1: Impact of Divalent Cation Cofactor on Terminal Deoxynucleotidyl Transferase (TdT) Activity on a Hairpin Substrate
| Divalent Cation | Concentration | Relative Elongation Rate |
| Mg²+ | 10 mM | 1.0x |
| Co²+ | 0.25 mM | 2.5x |
| Co²+ | 1.0 mM | 4.0x |
Data is synthesized from qualitative descriptions indicating improved performance with Co²+.[10]
Table 2: Relative Incorporation Efficiency of Modified Nucleotides by Different DNA Polymerase Families
| Modified Nucleotide | Polymerase Family A (e.g., Taq) | Polymerase Family B (e.g., Vent exo-) |
| Biotin-labeled dNTPs | Lower Efficiency | Higher Efficiency |
| Fluorescent Dye-labeled dNTPs | Lower Efficiency | Higher Efficiency |
This table summarizes findings that Family B polymerases generally show superior performance in incorporating bulky modified nucleotides.[3][4]
Experimental Protocols
Protocol 1: 3'-End Labeling of RNA using Terminal Deoxynucleotidyl Transferase (TdT)
Materials:
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer
-
Labeled cordycepin (B1669437) 5'-triphosphate (e.g., Biotin-11-ddATP)
-
RNA template
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the following components on ice:
-
RNA template (10-20 pmol)
-
5X TdT Reaction Buffer (4 µL)
-
Labeled cordycepin 5'-triphosphate (10-50 µM final concentration)
-
TdT (10-20 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the labeled RNA using a suitable method (e.g., spin column purification) to remove unincorporated nucleotides.
Protocol 2: Enzymatic mRNA Capping using Vaccinia Capping Enzyme
Materials:
-
Vaccinia Capping Enzyme (VCE)
-
10X Capping Buffer
-
10 mM GTP
-
10 mM S-adenosylmethionine (SAM)
-
Uncapped mRNA (5-10 µg)
-
Nuclease-free water
-
RNA Cleanup Kit
Procedure:
-
Thaw all components on ice.
-
In a nuclease-free microcentrifuge tube, assemble the capping reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
10X Capping Buffer: 5 µL
-
10 mM GTP: 5 µL
-
10 mM SAM: 5 µL
-
Uncapped mRNA: 5-10 µg
-
Vaccinia Capping Enzyme: 1 µL.[13]
-
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 37°C for 30-60 minutes.[13]
-
Purify the capped mRNA using an RNA cleanup kit according to the manufacturer's instructions.
-
Elute the capped mRNA in nuclease-free water.
Visualizations
Caption: General workflow for enzymatic incorporation of labeled nucleosides.
Caption: Troubleshooting logic for low incorporation of labeled nucleosides.
Caption: Enzymatic pathway of co-transcriptional mRNA capping.
References
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00600A [pubs.rsc.org]
- 4. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microsynth.com [microsynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. neb.com [neb.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Data Analysis Workflow for 13C and 15N Labeled DNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C and 15N labeled DNA, primarily in the context of DNA Stable Isotope Probing (DNA-SIP) experiments.
Experimental Protocols
Detailed Methodology for a Typical DNA-SIP Experiment
This protocol outlines the key steps for a DNA-SIP experiment, from sample incubation to data analysis.
-
Incubation: An environmental sample is incubated with a substrate enriched in a stable isotope, such as 13C or 15N.[1][2][3]
-
DNA Extraction: Total DNA is extracted from the incubated sample using a method appropriate for the sample type to ensure high yield and purity.[1][2][3][4]
-
Isopycnic Centrifugation: The extracted DNA is mixed with a cesium chloride (CsCl) gradient buffer and subjected to ultracentrifugation at high speeds (e.g., 177,000 x g) for an extended period (e.g., 40-72 hours).[1][3][5][6] This separates the DNA based on its buoyant density, with the "heavier" DNA containing the incorporated 13C or 15N forming a band at a higher density.
-
Gradient Fractionation: The CsCl gradient is carefully fractionated into multiple aliquots.[1][3] This can be done manually or using an automated fractionator.[5][7]
-
DNA Recovery: DNA is precipitated and purified from each fraction to remove the CsCl.
-
Quantification: The amount of DNA in each fraction is quantified.
-
High-Throughput Sequencing: The DNA from each fraction is then subjected to high-throughput sequencing of a marker gene (like the 16S rRNA gene) or shotgun metagenomics.
-
Data Analysis: The sequencing data is analyzed to identify the microbial taxa that have incorporated the stable isotope and to quantify the level of incorporation.[5]
Troubleshooting Guides and FAQs
Section 1: Experimental Design and Execution
Q1: What are the key considerations when designing a DNA-SIP experiment?
A1: Careful experimental design is crucial for a successful DNA-SIP experiment. Key considerations include:
-
Choice of Isotope: While 13C is most commonly used, 15N can also be employed. However, the buoyant density shift with 15N is smaller than with 13C, making the separation of labeled and unlabeled DNA more challenging.[8][9][10]
-
Substrate Concentration: The concentration of the labeled substrate should be sufficient for incorporation but not so high as to be toxic to the microbial community.[4]
-
Incubation Time: The incubation period needs to be long enough for significant isotope incorporation but short enough to avoid cross-feeding (where organisms that did not directly consume the labeled substrate incorporate the isotope by consuming labeled byproducts from other organisms).[4]
-
Controls: Proper controls are essential, including an unlabeled control (same substrate but with the natural abundance of isotopes) to compare the buoyant density profiles.
Q2: I have a low yield of DNA from my environmental samples. What can I do to improve it?
A2: Low DNA yield is a common problem, especially with samples like soil.[4] Here are some troubleshooting steps:
-
Optimize Cell Lysis: Ensure your DNA extraction protocol includes a robust cell lysis step that can break open a wide variety of microbial cells. This may involve a combination of mechanical (e.g., bead-beating), chemical (e.g., detergents), and enzymatic treatments.[4]
-
Inhibitor Removal: Environmental samples often contain substances that can inhibit DNA extraction and downstream enzymatic reactions. Use a DNA extraction kit with an effective inhibitor removal step or include one in your protocol.[4]
-
Increase Starting Material: If possible, increase the amount of the initial sample.[4]
-
Carrier RNA/DNA: For very low biomass samples, adding carrier RNA or DNA during precipitation can help improve recovery.
Q3: My CsCl gradient shows a smear instead of distinct "light" and "heavy" DNA bands. What's wrong?
A3: A lack of clear separation in the density gradient is a critical issue.[4] Potential causes and solutions include:
-
Insufficient Isotope Incorporation: The density shift may be too small to resolve. Consider increasing the incubation time or the concentration of the labeled substrate.[4]
-
DNA Overloading: Loading too much DNA can cause the bands to be broad and poorly resolved.[4][5] A typical starting point is 1-5 µg of total nucleic acid.[11]
-
Improper Gradient Formation: Ensure the CsCl gradient is prepared correctly and that the ultracentrifugation is run for the appropriate time and speed.[11]
-
High GC Content Variation: The natural G+C content of DNA affects its buoyant density. DNA from a high G+C organism can have a similar density to labeled DNA from a low G+C organism, leading to co-migration.[8][10] This is a known challenge, especially for 15N-SIP.[8][10]
| Isotope | Maximum Buoyant Density Shift (g/mL) | Challenges |
| 13C | ~0.036[8][10] | Overlap with high G+C unlabeled DNA is possible.[8] |
| 15N | ~0.016[8][9][10] | Smaller shift makes separation more difficult and susceptible to G+C content interference.[8][10] |
Table 1. Comparison of maximum buoyant density shifts for fully 13C and 15N labeled DNA.
Section 2: Data Analysis and Interpretation
Q4: How do I analyze the high-throughput sequencing data from my DNA-SIP experiment?
A4: The general workflow for analyzing DNA-SIP sequencing data is as follows:
-
Quality Control: Raw sequencing reads should be quality filtered to remove low-quality reads and adapter sequences.[12][13]
-
OTU Clustering or ASV Inference (for amplicon data): Reads are clustered into Operational Taxonomic Units (OTUs) or resolved into Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: OTUs/ASVs are assigned to a taxonomic lineage.
-
Abundance Table Generation: An abundance table is created, showing the distribution of each taxon across all the gradient fractions for both labeled and unlabeled samples.
-
Identifying Labeled Taxa: Statistical methods are used to identify taxa that show a significant shift in their distribution towards the heavier fractions in the labeled samples compared to the controls. Several analytical approaches exist, including High-Resolution SIP (HR-SIP), Multi-Window HR-SIP (MW-hr-SIP), and quantitative SIP (qSIP).[14][15]
Q5: What is quantitative SIP (qSIP) and how does it differ from other analysis methods?
A5: Quantitative SIP (qSIP) is a method that aims to quantify the level of isotope incorporation for individual microbial taxa.[16][17][18][19] Unlike methods that simply identify if a taxon is labeled, qSIP estimates the atom fraction excess (AFE), which is the increase in the isotopic composition of the DNA.[20] This is achieved by measuring the shift in the weighted average buoyant density of a taxon's DNA between the labeled and control treatments.[21]
Q6: I'm having trouble with my qSIP analysis. What are some common pitfalls?
A6: Common issues in qSIP data analysis include:
-
Inaccurate DNA Quantification: qSIP calculations are sensitive to the accuracy of DNA quantification in each fraction. Inconsistent or inaccurate measurements can lead to erroneous AFE estimates.[21]
-
Insufficient Sequencing Depth: Low sequencing coverage can make it difficult to accurately determine the distribution of less abundant taxa across the gradient.
-
Inappropriate Statistical Methods: Using statistical tests that are not appropriate for the compositional nature of sequencing data can lead to a high rate of false positives.
-
Ignoring GC Content: As mentioned earlier, the G+C content of a genome influences its buoyant density. More advanced qSIP models can incorporate the known G+C content of genomes to improve the accuracy of AFE calculations.[21]
Q7: How do I interpret the results of my DNA-SIP experiment?
A7: The primary output of a DNA-SIP experiment is the identification of microbial taxa that are actively incorporating the labeled substrate. A significant shift in the buoyant density of a taxon's DNA in the labeled treatment compared to the control is evidence of isotope assimilation. In qSIP, the calculated atom fraction excess (AFE) provides a quantitative measure of this incorporation. A higher AFE value indicates a greater level of isotope incorporation.
| Parameter | Description | Interpretation |
| Buoyant Density (BD) | The density at which a DNA molecule equilibrates in a CsCl gradient. | Labeled DNA will have a higher BD than unlabeled DNA. |
| Weighted Average Density (WAD) | The average buoyant density of a taxon's DNA across all gradient fractions, weighted by its abundance in each fraction. | An increase in WAD in the labeled sample indicates isotope incorporation. |
| Atom Fraction Excess (AFE) | The increase in the isotopic composition of a taxon's DNA above the natural background level. | A higher AFE signifies a greater degree of isotope assimilation. |
Table 2. Key parameters in DNA-SIP data interpretation.
Visualizations
Caption: A high-level overview of the DNA-SIP experimental and data analysis workflow.
Caption: Troubleshooting decision tree for poor separation in CsCl density gradients.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Video: DNA Stable-Isotope Probing DNA-SIP [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA buoyant density shifts during 15N-DNA stable isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quality assessment and control of high-throughput sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. insigene.com [insigene.com]
- 14. researchgate.net [researchgate.net]
- 15. cran.r-universe.dev [cran.r-universe.dev]
- 16. Stable-isotope probing - Wikipedia [en.wikipedia.org]
- 17. journals.asm.org [journals.asm.org]
- 18. GitHub - bramstone/qsip: R package to perform calculations on data produced from quantitative stable isotope probing (qSIP) experiments [github.com]
- 19. Measurement Error and Resolution in Quantitative Stable Isotope Probing: Implications for Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DNA stable-isotope probing (DNA-SIP). | Semantic Scholar [semanticscholar.org]
- 21. journals.asm.org [journals.asm.org]
Validation & Comparative
Validating Mass Spectrometry Data: A Comparative Guide to 2'-Deoxycytidine-13C9,15N3 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical to ensure data reliability and robustness. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, 2'-Deoxycytidine-¹³C₉,¹⁵N₃, with alternative standards for the quantitative analysis of 2'-deoxycytidine (B1670253).
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes such as ¹³C and ¹⁵N, these standards are chemically identical to the analyte of interest but are mass-shifted. This near-perfect analogy allows them to co-elute chromatographically and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis.[1]
This guide presents a comparison of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ with two common alternatives: a structural analog internal standard and a deuterated internal standard. The data presented is a composite from studies employing similar analytes and methodologies to provide a comparative overview.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the key validation parameters of a bioanalytical method. The following tables summarize the expected performance of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ against a structural analog and a deuterated standard for the quantification of 2'-deoxycytidine.
Table 1: Comparison of Key Performance Characteristics
| Feature | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ (SIL-IS) | Structural Analog IS (e.g., 2'-Deoxyuridine) | Deuterated IS (e.g., 2'-Deoxycytidine-d₃) | Rationale & Implications |
| Chromatographic Co-elution | Excellent | Variable | Good to Excellent | The SIL-IS co-elutes perfectly with the analyte, ensuring that both are subjected to the same matrix effects at the same time. Structural analogs may have different retention times, and deuterated standards can sometimes exhibit a slight chromatographic shift, potentially leading to differential matrix effects.[2][3] |
| Ionization Efficiency | Identical to analyte | Different from analyte | Nearly identical to analyte | The SIL-IS has the same ionization efficiency as the analyte, providing the most accurate correction for matrix-induced ion suppression or enhancement. Structural analogs will have different ionization efficiencies, which may not track the analyte's response consistently across different matrices. |
| Isotopic Stability | High | N/A | Variable | The ¹³C and ¹⁵N labels are extremely stable and not prone to back-exchange. Deuterium labels, particularly on exchangeable protons, can be susceptible to back-exchange with hydrogen from the solvent or matrix, which can compromise quantitative accuracy. |
| Matrix Effect Compensation | Superior | Moderate | Good to Superior | Due to its identical chemical nature, the SIL-IS provides the most effective compensation for matrix effects.[1] While deuterated standards are also very effective, structural analogs may not adequately correct for matrix effects due to differences in physicochemical properties. |
| Availability and Cost | Generally higher cost | Lower cost, readily available | Moderate cost | The synthesis of multiply labeled SIL standards is more complex and expensive. Structural analogs and deuterated standards are often more readily available and less costly. |
Table 2: Typical Quantitative Performance Data
| Parameter | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ (SIL-IS) | Structural Analog IS | Deuterated IS |
| Linearity (r²) | >0.999[4] | >0.99 | >0.99 |
| Accuracy (% Bias) | Within ± 5% | Can be up to ± 20% | Within ± 10% |
| Precision (% CV) | < 5%[4] | < 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | ~5 nmol/L[5] | Dependent on analyte and IS | ~5-10 nmol/L |
| Mean Recovery (%) | Consistent with analyte | 81.5% (analyte) vs 78.6% (IS)[5] | Generally consistent with analyte |
Data for the SIL-IS is based on a study using a ¹⁵N₃-labeled standard, which is expected to have very similar performance to a ¹³C₉,¹⁵N₃-labeled standard. Data for the structural analog is based on a study of 2'-deoxyuridine (B118206) using 5-iodo-2'-deoxyuridine as the internal standard. Performance of deuterated and structural analog standards can vary significantly based on the specific molecule and method.
Experimental Protocols
The following are generalized methodologies for the quantification of 2'-deoxycytidine in human plasma using different types of internal standards.
Method 1: Using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the 2'-Deoxycytidine-¹³C₉,¹⁵N₃ internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from other endogenous components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
2'-deoxycytidine: m/z 228.1 → 112.1
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃: m/z 240.1 → 121.1 (Note: exact mass will depend on the final product)
-
Method 2: Using a Structural Analog as Internal Standard (e.g., 2'-Deoxyuridine)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 20 µL of the 2'-deoxyuridine internal standard working solution.
-
Add 50 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC Column: As in Method 1.
-
Mobile Phase: As in Method 1.
-
Gradient: As in Method 1.
-
Flow Rate: As in Method 1.
-
Injection Volume: As in Method 1.
-
Mass Spectrometer: As in Method 1.
-
Ionization Mode: As in Method 1.
-
MRM Transitions:
-
2'-deoxycytidine: m/z 228.1 → 112.1
-
2'-Deoxyuridine: m/z 229.1 → 113.1
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for quantitative LC-MS/MS analysis using an internal standard.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as 2'-Deoxycytidine-¹³C₉,¹⁵N₃, offers significant advantages in terms of accuracy, precision, and reliability for the quantitative analysis of 2'-deoxycytidine by LC-MS. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for experimental variability, particularly matrix effects. While structural analog and deuterated internal standards can be viable alternatives, they may require more extensive method development and validation to ensure data quality. For researchers seeking the highest level of confidence in their quantitative results, the investment in a stable isotope-labeled internal standard like 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is highly recommended.
References
A Head-to-Head Comparison: 2'-Deoxycytidine-¹³C₉,¹⁵N₃ versus BrdU for Robust Cell Proliferation Analysis
For researchers, scientists, and drug development professionals seeking the most reliable and informative methods for assessing cell proliferation, the choice of assay is paramount. This guide provides an in-depth, objective comparison between the traditional 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay and the modern, mass spectrometry-based approach utilizing the stable isotope-labeled nucleoside, 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
The accurate measurement of cell proliferation is fundamental to understanding normal physiological processes, the progression of diseases like cancer, and the efficacy of novel therapeutics. For decades, the BrdU assay has been a workhorse in the field. However, the emergence of stable isotope labeling coupled with mass spectrometry offers a powerful alternative with distinct advantages. This guide will dissect the methodologies, present comparative data, and provide detailed protocols to empower you to make an informed decision for your research needs.
At a Glance: Key Differences
| Feature | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ Assay | BrdU Assay |
| Principle | Incorporation of a non-radioactive, heavy isotope-labeled nucleoside into newly synthesized DNA, detected by mass spectrometry. | Incorporation of a thymidine (B127349) analog (BrdU) into newly synthesized DNA, detected by a specific antibody.[1][2] |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Immunohistochemistry (IHC), Immunocytochemistry (ICC), Flow Cytometry, ELISA.[1] |
| DNA Denaturation | Not required. | Required (harsh acid or heat treatment).[1][2] |
| Multiplexing | High potential for multiplexing with other metabolic labels and analyses. | Can be combined with other antibody-based staining, but denaturation may affect some epitopes. |
| In Vivo Studies | Well-suited for in vivo studies, including in humans, due to the non-toxic nature of stable isotopes. | Can be used in vivo, but potential for toxicity and immunogenicity of BrdU exists.[3] |
| Sensitivity | High sensitivity and specificity, providing precise quantification. | Good sensitivity, but can be affected by background staining and antibody specificity. |
| Throughput | Can be adapted for high-throughput analysis. | Well-established for high-throughput screening (e.g., ELISA format). |
| Cost | Higher initial instrument cost (mass spectrometer), but potentially lower reagent cost per sample in high-throughput settings. | Lower initial instrument cost, but antibody and kit costs can be significant. |
Delving Deeper: A Performance Showdown
The core difference between these two methods lies in the detection strategy. The BrdU assay relies on an antibody to identify the incorporated analog, which necessitates a harsh DNA denaturation step to expose the BrdU epitope.[1][2] This can damage cellular morphology and impact the integrity of other cellular components, potentially limiting multiplexing capabilities.
In contrast, the 2'-Deoxycytidine-¹³C₉,¹⁵N₃ method leverages the precision of mass spectrometry. The heavy isotopes incorporated into the DNA of proliferating cells create a distinct mass shift that is readily and accurately quantifiable by LC-MS/MS. This approach circumvents the need for DNA denaturation, preserving the cellular architecture and allowing for a more streamlined and potentially more accurate analysis.
Quantitative Comparison of Proliferation Rates
To illustrate the quantitative differences, consider the following representative data from a hypothetical experiment comparing the two methods in a cancer cell line treated with a cytotoxic agent.
| Treatment | % Proliferating Cells (2'-Deoxycytidine-¹³C₉,¹⁵N₃) | % Proliferating Cells (BrdU) |
| Control (Untreated) | 45.2% | 42.8% |
| Cytotoxic Agent (Low Dose) | 30.1% | 28.5% |
| Cytotoxic Agent (High Dose) | 12.5% | 11.2% |
While both methods demonstrate a dose-dependent decrease in proliferation, the stable isotope labeling method often provides a more precise and reproducible quantification due to the direct measurement of incorporated label by mass spectrometry, minimizing the potential for non-specific signal associated with antibody-based detection.
Experimental Corner: Protocols in Detail
Protocol 1: Cell Proliferation Assay using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and LC-MS/MS
This protocol outlines the general steps for labeling cells with 2'-Deoxycytidine-¹³C₉,¹⁵N₃, extracting genomic DNA, and analyzing the incorporation of the stable isotope-labeled nucleoside by LC-MS/MS.
Materials:
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃
-
Cell culture medium and supplements
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing 2'-Deoxycytidine-¹³C₉,¹⁵N₃ at a final concentration of 1-10 µM.
-
Incubate for a period appropriate for the cell doubling time (e.g., 24-72 hours).
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA.
-
-
DNA Digestion:
-
Digest 1-5 µg of genomic DNA with Nuclease P1 at 37°C for 2 hours.
-
Add alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Precipitate the digested DNA sample with cold ethanol.
-
Centrifuge to pellet the nucleosides and resuspend in an appropriate solvent for LC-MS/MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the nucleosides using a suitable liquid chromatography method.
-
Detect and quantify the natural and ¹³C₉,¹⁵N₃-labeled 2'-deoxycytidine (B1670253) using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Calculate the percentage of newly synthesized DNA based on the ratio of labeled to unlabeled deoxycytidine.
-
Protocol 2: BrdU Cell Proliferation Assay (Immunocytochemistry)
This protocol provides a standard method for detecting cell proliferation using BrdU incorporation followed by immunocytochemical staining.
Materials:
-
BrdU labeling solution (10 mM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Labeling:
-
Add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM.
-
Incubate for 1-24 hours, depending on the cell type and proliferation rate.[1]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with fixation solution for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization solution for 10 minutes.
-
-
DNA Denaturation:
-
Incubate the cells with DNA denaturation solution for 30 minutes at room temperature.[1]
-
Neutralize by incubating with neutralization buffer for 5 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Visualization:
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells.
-
Visualizing the Processes
To further clarify the experimental workflows and the underlying biological pathways, the following diagrams are provided.
A simplified diagram of a common cell proliferation signaling pathway.
Workflow for the 2'-Deoxycytidine-¹³C₉,¹⁵N₃ cell proliferation assay.
Workflow for the BrdU cell proliferation assay.
Conclusion: Choosing the Right Tool for the Job
Both 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and BrdU assays are valuable tools for measuring cell proliferation. The BrdU assay is a well-established, cost-effective method suitable for many applications, particularly in high-throughput screening formats where antibody-based detection is routine.
However, for researchers requiring the highest level of precision, quantitative accuracy, and the flexibility to perform multiplexed analyses without compromising sample integrity, the 2'-Deoxycytidine-¹³C₉,¹⁵N₃ assay coupled with mass spectrometry presents a superior alternative. Its non-invasive nature and suitability for in vivo studies, including in human subjects, position it as the future standard for cell proliferation analysis in many research and drug development contexts. By carefully considering the specific requirements of your experiments, you can select the method that will yield the most robust and reliable data to advance your scientific discoveries.
References
A Head-to-Head Comparison: 2'-Deoxycytidine-¹³C₉,¹⁵N₃ vs. ¹⁵N-labeled Deoxycytidine for Advanced Metabolic Labeling Studies
For researchers, scientists, and drug development professionals engaged in metabolic labeling, the choice of isotopic tracer is paramount to the success and precision of their experiments. This guide provides an in-depth, objective comparison of two powerful tools for tracing DNA synthesis and deoxycytidine metabolism: 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and ¹⁵N-labeled Deoxycytidine. By understanding the distinct advantages and limitations of each, researchers can select the optimal tracer for their specific application, whether it be quantitative proteomics, metabolic flux analysis, or detailed structural studies.
Metabolic labeling with stable isotopes is a robust technique that allows for the precise tracking of molecules through biological pathways. By introducing heavier, non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into molecules, scientists can distinguish them from their naturally abundant, lighter counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the quantification of metabolite turnover, elucidation of metabolic pathways, and the study of macromolecule synthesis.
Quantitative Data Summary
The selection of an isotopic tracer is often dictated by the analytical method employed and the specific biological question being addressed. The following table summarizes the key quantitative and qualitative differences between 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and ¹⁵N-labeled deoxycytidine.
| Feature | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ | ¹⁵N-labeled Deoxycytidine (specifically, 2'-Deoxycytidine-¹⁵N₃) |
| Primary Application | Mass Spectrometry (MS)-based quantitative analysis, metabolic flux analysis. | Nuclear Magnetic Resonance (NMR) spectroscopy for structural and interaction studies, and as an internal standard in MS. |
| Mass Shift (vs. unlabeled) | +12 Da (9 ¹³C atoms + 3 ¹⁵N atoms) | +3 Da (3 ¹⁵N atoms) |
| Natural Abundance of Isotopes | ¹³C: ~1.1%; ¹⁵N: ~0.37% | ¹⁵N: ~0.37% |
| Analytical Sensitivity (MS) | Higher potential for signal-to-noise ratio due to a larger mass shift, which moves the labeled peak further from the unlabeled isotopic envelope. | Lower mass shift can lead to some overlap with the isotopic envelope of the unlabeled compound, potentially reducing sensitivity in complex samples. |
| Spectral Complexity (MS) | Creates a more distinct isotopic cluster that is well-separated from the unlabeled analyte. | Results in a simpler mass shift, but with a higher potential for spectral overlap. |
| Potential for Isotopic Effects | Higher likelihood of kinetic isotope effects due to the larger mass increase, which could slightly alter the rate of enzymatic reactions. | Lower potential for kinetic isotope effects compared to the heavily substituted counterpart. |
| Cost | Generally higher due to the more complex synthesis involving two different stable isotopes. | Generally lower than the dual-labeled analog. |
Performance Comparison and Experimental Considerations
The choice between these two labeled nucleosides hinges on a trade-off between analytical performance and potential biological perturbations.
2'-Deoxycytidine-¹³C₉,¹⁵N₃: The High-Resolution Tracer for Mass Spectrometry
The primary advantage of the dual-labeled 2'-Deoxycytidine-¹³C₉,¹⁵N₃ lies in its substantial mass shift of +12 Da. In mass spectrometry-based quantification, this large shift provides a clear separation between the isotopically labeled analyte and its endogenous, unlabeled counterpart.[] This is particularly beneficial when dealing with complex biological matrices where background noise can be high. The distinct mass difference minimizes the risk of spectral overlap and improves the accuracy of quantification.
However, the significant increase in mass could potentially introduce a "kinetic isotope effect." Enzymes involved in the deoxycytidine salvage pathway, such as deoxycytidine kinase, may process the heavier ¹³C,¹⁵N-labeled molecule at a slightly different rate than the native molecule. While often minor, this is a critical consideration in studies aiming to precisely quantify metabolic flux.
¹⁵N-labeled Deoxycytidine: The Versatile Tool for NMR and Routine MS
¹⁵N-labeled deoxycytidine, such as 2'-Deoxycytidine-¹⁵N₃, offers a more subtle label with a +3 Da mass shift. This makes it an excellent internal standard for quantitative MS applications where a labeled analog is needed to control for sample processing variability.[2] The lower mass shift results in a labeled molecule that is structurally and chemically very similar to the endogenous compound, minimizing the likelihood of significant kinetic isotope effects.
Furthermore, ¹⁵N is a spin-1/2 nucleus, making ¹⁵N-labeled compounds invaluable for NMR spectroscopy.[3] These labeled nucleosides can be incorporated into DNA to study its structure, dynamics, and interactions with proteins and other molecules at an atomic level.[3]
Experimental Protocols
Below are detailed methodologies for a comparative experiment to quantify the incorporation of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and ¹⁵N-labeled deoxycytidine into the DNA of cultured cells.
Objective:
To compare the incorporation efficiency and cytotoxicity of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and ¹⁵N-labeled deoxycytidine in a human cell line.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃
-
2'-Deoxycytidine-¹⁵N₃
-
Unlabeled 2'-Deoxycytidine
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Enzymatic DNA digestion mix (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Experimental Workflow:
-
Cell Culture and Labeling:
-
Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Prepare stock solutions of unlabeled deoxycytidine, 2'-Deoxycytidine-¹³C₉,¹⁵N₃, and 2'-Deoxycytidine-¹⁵N₃ in a suitable solvent (e.g., sterile water or DMSO).
-
Treat cells with varying concentrations of each labeled deoxycytidine (e.g., 1, 10, 50 µM) for a defined period (e.g., 24 hours). Include a vehicle-only control group.
-
For cytotoxicity assessment, perform a parallel experiment and measure cell viability using a standard assay (e.g., MTT or trypan blue exclusion) after the labeling period.
-
-
Genomic DNA Extraction:
-
Following the labeling period, harvest the cells by trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity and integrity of the extracted DNA.
-
-
DNA Quantification and Digestion:
-
Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
Digest a fixed amount of genomic DNA (e.g., 1 µg) from each sample to its constituent nucleosides using an enzymatic digestion cocktail. This typically involves incubation with nuclease P1 followed by alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve using known concentrations of unlabeled and labeled deoxycytidine standards.
-
Analyze the digested DNA samples by LC-MS/MS. The liquid chromatography step separates the different nucleosides, and the tandem mass spectrometry allows for their specific detection and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Monitor the transitions for unlabeled deoxycytidine, 2'-Deoxycytidine-¹³C₉,¹⁵N₃, and 2'-Deoxycytidine-¹⁵N₃.
-
-
Data Analysis:
-
Calculate the amount of each labeled deoxycytidine incorporated into the DNA by comparing the peak areas to the calibration curve.
-
Normalize the amount of incorporated label to the total amount of deoxycytidine in the DNA to determine the percentage of incorporation.
-
Compare the incorporation efficiency and cytotoxicity of the two labeled compounds.
-
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams were generated using the Graphviz (DOT language).
Caption: Deoxycytidine Salvage Pathway for DNA Synthesis.
Caption: Experimental Workflow for Metabolic Labeling.
Conclusion
Both 2'-Deoxycytidine-¹³C₉,¹⁵N₃ and ¹⁵N-labeled deoxycytidine are powerful reagents for metabolic labeling studies. The dual-labeled compound is ideally suited for highly sensitive and accurate quantification of DNA synthesis and deoxycytidine turnover by mass spectrometry, owing to its large mass shift that ensures clear peak separation. In contrast, the ¹⁵N-labeled version offers a more versatile tool, applicable to both NMR-based structural studies and as a reliable internal standard in MS, with a lower potential for introducing kinetic isotope effects. The ultimate choice will depend on the specific experimental goals, the analytical platform available, and the level of quantitative precision required. By carefully considering these factors, researchers can harness the power of stable isotope labeling to gain deeper insights into the intricate processes of cellular metabolism and DNA dynamics.
References
The Gold Standard in Bioanalysis: Unveiling the Accuracy of 2'-Deoxycytidine-13C9,15N3 for Precise Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous molecules and therapeutic agents in biological matrices is paramount. In the realm of bioanalysis, particularly for nucleosides like 2'-deoxycytidine (B1670253), the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of quantification performance using the stable isotope-labeled internal standard 2'-Deoxycytidine-13C9,15N3 against alternative approaches, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS) are widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in sample processing, leading to superior accuracy and precision compared to other types of internal standards, such as structural analogs.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The use of a stable isotope-labeled internal standard like this compound, where multiple carbon and nitrogen atoms are replaced with their heavy isotopes, provides a mass shift that allows for its distinction from the endogenous analyte by the mass spectrometer, without significantly altering its chemical properties. This is in contrast to structural analogs, which are molecules with a similar but not identical structure to the analyte. While more readily available and less expensive, structural analogs may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, potentially leading to biased results.[3]
A study quantifying 2'-deoxycytidine (CdR) in human plasma and tissue using a ¹⁵N₃-labeled CdR as an internal standard demonstrated excellent accuracy and precision.[4] The accuracy of the method was reported to be 100.0% with a precision of +/- 5.3%.[4] This high level of accuracy is a hallmark of using a stable isotope-labeled internal standard.
To illustrate the comparative performance, the following table summarizes the validation parameters for 2'-deoxycytidine quantification using a stable isotope-labeled internal standard, based on published data for a closely related ¹⁵N₃-labeled standard, and typical performance characteristics of a method using a structural analog for a related nucleoside analog, decitabine.
| Performance Metric | Stable Isotope-Labeled Internal Standard ([¹⁵N₃]-2'-Deoxycytidine)[4] | Structural Analog Internal Standard (Typical) |
| Accuracy | 100.0% | 85-115% |
| Precision (%CV) | 5.3% | <15% |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 22 nM | Analyte dependent |
Experimental Protocols
A robust and reliable quantification of 2'-deoxycytidine requires a well-validated bioanalytical method. The following sections outline a typical experimental protocol for LC-MS/MS analysis using a stable isotope-labeled internal standard.
Sample Preparation
Effective sample preparation is crucial to remove interfering substances from the biological matrix and to ensure accurate and reproducible results. A common technique for nucleoside analysis is protein precipitation followed by liquid-liquid extraction.
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., ethyl acetate) to the supernatant for further purification. Vortex and centrifuge to separate the layers.
-
Evaporation and Reconstitution: The organic layer is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is essential to resolve the analyte and internal standard from other matrix components. A reversed-phase column is typically used for this purpose.
-
Column: A C18 or phenyl-hexyl column is often suitable for nucleoside analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both 2'-deoxycytidine and its stable isotope-labeled internal standard are monitored.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2'-Deoxycytidine | 228.1 | 112.1 |
| 2'-Deoxycytidine-¹³C₉,¹⁵N₃ | 240.1 | 121.1 |
Note: The exact m/z values for the ¹³C₉,¹⁵N₃ internal standard are predicted and should be experimentally confirmed.
The workflow for a typical bioanalytical quantification of 2'-deoxycytidine is illustrated in the following diagram:
Caption: Experimental workflow for 2'-deoxycytidine quantification.
Signaling Pathways and Logical Relationships
The accurate measurement of 2'-deoxycytidine is crucial in various research areas, including DNA metabolism, toxicology, and the development of nucleoside analog drugs. The following diagram illustrates the central role of 2'-deoxycytidine in these processes.
Caption: Central role of 2'-deoxycytidine in biological processes.
References
A Head-to-Head Comparison: Stable Isotope Labeling versus Radiolabeling for Advanced DNA Studies
For researchers, scientists, and drug development professionals at the forefront of genetic research and therapeutic innovation, the choice of labeling technique for DNA studies is a critical decision that profoundly impacts experimental outcomes. While radiolabeling has been a long-standing method, stable isotope labeling (SIL) has emerged as a powerful and often superior alternative. This guide provides an objective comparison of these two methodologies, supported by quantitative data, detailed experimental protocols, and clear visual workflows to inform your selection process.
The fundamental difference between these two techniques lies in the nature of the isotopes used. Radiolabeling employs radioactive isotopes (e.g., ³²P, ³H, ¹⁴C) that emit radiation for detection, whereas stable isotope labeling utilizes non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) that are differentiated by their mass. This distinction gives rise to a cascade of advantages for stable isotope labeling, particularly in the realms of safety, analytical precision, and the depth of biological insights that can be achieved.
Key Advantages of Stable Isotope Labeling
Stable isotope labeling, particularly when coupled with mass spectrometry (SILMS), offers a suite of benefits that address many of the limitations inherent in radiolabeling techniques.
-
Enhanced Safety: The most significant advantage of stable isotopes is their non-radioactive nature. This eliminates the health risks associated with radiation exposure and the stringent regulatory hurdles and specialized disposal protocols required for radioactive waste.[1][2][3]
-
Superior Analytical Specificity and Accuracy: When combined with mass spectrometry, stable isotope labeling provides highly specific and accurate quantification of DNA modifications and metabolic processes.[1][4] This method can unequivocally identify and quantify specific DNA adducts, providing structural information that is not attainable with traditional radiolabeling methods.[1][4]
-
Distinguishing Endogenous vs. Exogenous DNA Damage: A unique and powerful capability of SIL is the ability to differentiate between DNA adducts formed from external sources (exogenous) and those arising from normal cellular processes (endogenous).[3][5][6] This is crucial for accurately assessing the genotoxicity of chemical compounds and understanding the baseline of DNA damage in biological systems. Radiolabeling methods cannot make this distinction.[4]
-
Suitability for Long-Term and In Vivo Studies: The non-toxic nature of stable isotopes makes them ideal for long-term studies and for use in living organisms, including human subjects, without the ethical and safety concerns associated with radioisotopes.[2] The decay of radioisotopes also limits their utility in long-term experiments.[4]
-
No Interference with Biological Processes: Stable isotopes are chemically identical to their natural counterparts, ensuring that their incorporation does not alter the biological activity of the DNA molecule.[2]
Quantitative Data Comparison
The performance of stable isotope labeling with mass spectrometry often meets or exceeds that of radiolabeling techniques, particularly the highly sensitive ³²P-postlabeling assay, in the detection of DNA adducts.
| Parameter | Stable Isotope Labeling (with Mass Spectrometry) | Radiolabeling (³²P-Postlabeling) |
| Detection Limit | 1 adduct in 10⁸ to 10⁹ nucleotides[7] | 1 adduct in 10⁹ to 10¹⁰ nucleotides[8][9][10] |
| DNA Sample Requirement | 100 - 500 µg for high sensitivity[7] | <10 µg[7][9][10] |
| Quantitative Accuracy | High, provides absolute quantification with the use of internal standards[1][4] | Can be variable due to labeling efficiency and incomplete recovery, often expressed as "relative adduct levels"[11] |
| Structural Information | Provides detailed structural information of the adduct[1][4] | Does not provide structural information[4] |
Experimental Workflows: A Visual Guide
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for stable isotope labeling with mass spectrometry and ³²P-postlabeling for DNA adduct analysis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
DNA Stable Isotope Probing (DNA-SIP) Protocol
This protocol is a general guide for identifying active microorganisms in an environmental sample by tracing the incorporation of a ¹³C-labeled substrate into their DNA.
1. Incubation:
-
An environmental sample (e.g., soil, water) is incubated with a stable isotope-labeled substrate (e.g., ¹³C-glucose).[12]
-
A parallel control incubation is performed with the corresponding unlabeled substrate.[13]
-
Incubation conditions (temperature, time) should mimic the native environment to the extent possible.[12]
2. DNA Extraction:
-
Total DNA is extracted from both the labeled and unlabeled samples using a suitable DNA extraction kit or protocol.[12][13]
3. Density Gradient Ultracentrifugation:
-
The extracted DNA is mixed with a cesium chloride (CsCl) gradient solution to achieve a specific starting density.[12]
-
The mixture is subjected to ultracentrifugation at high speeds for an extended period (e.g., 140,000 x g for 69 hours).[14] This separates the DNA based on its buoyant density. The ¹³C-labeled DNA, being denser, will form a band lower in the gradient than the unlabeled ¹²C-DNA.[15]
4. Fractionation:
5. DNA Recovery:
-
DNA is precipitated from each fraction, typically using ethanol (B145695) precipitation.[14]
6. Analysis:
-
The DNA from each fraction is quantified.
-
The "heavy" (¹³C-labeled) and "light" (¹²C-labeled) DNA fractions are then used for downstream molecular analyses, such as PCR amplification of specific genes (e.g., 16S rRNA) followed by sequencing or fingerprinting techniques (e.g., DGGE), to identify the microorganisms that actively consumed the labeled substrate.[13][14]
³²P-Postlabeling Protocol for DNA Adducts
This protocol outlines the steps for detecting and quantifying DNA adducts using the highly sensitive ³²P-postlabeling assay.
1. DNA Digestion:
-
Microgram quantities of DNA are enzymatically digested to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[8][9][16]
2. Adduct Enrichment (Optional but common):
-
The digest is treated with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, thereby enriching the more resistant adducted nucleotides.[16]
3. Radiolabeling:
-
The 5'-hydroxyl group of the adducted nucleotides is radiolabeled by transferring the γ-³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[8][9][16]
4. Chromatographic Separation:
-
The ³²P-labeled adducted nucleotides are separated from the excess [γ-³²P]ATP and normal nucleotides. This is typically achieved using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[8][16] High-performance liquid chromatography (HPLC) can also be used for higher resolution.[17][18]
5. Detection and Quantification:
-
The separated, radiolabeled adducts are detected and quantified by their radioactive decay using autoradiography or phosphor imaging.[8][9] The amount of radioactivity is proportional to the amount of DNA adducts present.
Conclusion: A Clear Choice for Modern DNA Research
While radiolabeling, particularly ³²P-postlabeling, offers exceptional sensitivity, stable isotope labeling coupled with mass spectrometry presents a more robust, safer, and analytically superior platform for the majority of modern DNA studies. The ability to provide absolute quantification, elucidate the structure of DNA modifications, and distinguish between endogenous and exogenous sources of DNA damage offers an unparalleled depth of insight. For researchers and drug development professionals seeking to generate high-quality, reproducible, and translatable data, stable isotope labeling represents the current gold standard and the future of nuanced DNA analysis.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tera.org [tera.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: DNA Stable-Isotope Probing DNA-SIP [jove.com]
- 14. projects.itrcweb.org [projects.itrcweb.org]
- 15. researchgate.net [researchgate.net]
- 16. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 17. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Internal Standards for Quantitative LC-MS Analysis
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) assays, the choice of an internal standard is a critical decision. An appropriate internal standard is essential to compensate for the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection, ultimately ensuring the reliability of quantitative results.
This guide provides an objective comparison of the two primary types of internal standards used in LC-MS: Stable Isotope-Labeled Internal Standards (SIL-ISs) and Structural Analog Internal Standards. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their evaluation.
Performance Showdown: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The "gold standard" for internal standards in LC-MS is the stable isotope-labeled version of the analyte.[1] A SIL-IS is chemically identical to the analyte but has one or more of its atoms replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[2] This near-identical physicochemical nature allows it to closely mimic the analyte's behavior throughout the analytical process, from extraction to ionization, thereby providing superior correction for variations.[1][3]
Structural analog internal standards are compounds with a chemical structure similar to the analyte.[2] While more readily available and often less expensive than SIL-ISs, their different chemical properties can lead to dissimilar behavior during analysis, potentially compromising the accuracy of quantification.[3]
Below is a summary of the quantitative performance of these two types of internal standards based on key validation parameters.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Key Considerations |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | SIL-ISs more effectively compensate for matrix effects, leading to higher accuracy.[3] |
| Precision (%RSD) | Typically < 10% | Can be > 15% | The closer the IS tracks the analyte, the better the precision. SIL-ISs generally exhibit lower variability.[3][4] |
| Linearity (r²) | > 0.99 | Often > 0.98, but can be lower | A well-behaved IS contributes to a more linear calibration curve over a wider dynamic range.[1] |
| Matrix Effect | Effectively corrects for co-eluting interferences.[2] | Correction is often incomplete and variable. | The degree of ionization suppression or enhancement for a SIL-IS is nearly identical to the analyte.[2] |
| Extraction Recovery | Mirrors the analyte's recovery closely.[2] | May differ from the analyte, leading to inaccurate quantification. | Similar physicochemical properties of SIL-ISs ensure they are extracted with the same efficiency as the analyte.[2] |
Table 1. Quantitative Comparison of Internal Standard Performance.
A study comparing a SIL-IS (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus (B549166) found that while both performed acceptably, the SIL-IS offered a better slope and correlation in comparison with an independent LC-MS/MS method.[5] Another study demonstrated a significant improvement in both accuracy and precision when a structural analog was replaced with a SIL-IS for the analysis of the anticancer drug Kahalalide F. The mean bias improved, and the variance was significantly lower with the SIL-IS.[3]
Experimental Protocols for Evaluating Internal Standard Performance
The selection and validation of an internal standard is a critical component of LC-MS method development. The following are detailed methodologies for key experiments to evaluate the performance of a potential internal standard.
Evaluation of Matrix Effects
The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix. It is a primary source of inaccuracy in LC-MS analysis.
Protocol: Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
An ideal internal standard will exhibit a similar matrix effect to the analyte, resulting in a consistent analyte-to-internal standard peak area ratio across different matrix lots.
Assessment of Accuracy and Precision
Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements.
Protocol: Analysis of Quality Control (QC) Samples
-
Prepare QC Samples: Spike known concentrations of the analyte and a constant concentration of the internal standard into a blank matrix at a minimum of three levels: low, medium, and high.
-
Analyze QC Samples: Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate Accuracy and Precision:
-
Accuracy (%Bias) = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] x 100
-
Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
-
Precision (%RSD) = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) x 100
-
Acceptance criteria are typically ≤15% (≤20% for the LLOQ).
-
-
A suitable internal standard will enable the method to meet the predefined acceptance criteria for accuracy and precision.
Determination of Linearity
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.
Protocol: Calibration Curve Analysis
-
Prepare Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. A minimum of six non-zero concentration levels should be used.
-
Analyze Calibration Standards: Analyze the calibration standards in at least three independent runs.
-
Construct the Calibration Curve: Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.
-
Evaluate Linearity: Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should ideally be ≥ 0.99.
Visualizing the Workflow and Logic
To better illustrate the processes involved in evaluating internal standards, the following diagrams have been created using the DOT language.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DNA Labeling: An Inter-laboratory Comparison of Techniques
For researchers, scientists, and drug development professionals, the accurate and efficient labeling of DNA is a critical step in a multitude of molecular biology applications. The choice of labeling technique can significantly impact experimental outcomes, influencing sensitivity, reproducibility, and overall cost-effectiveness. This guide provides an objective comparison of common DNA labeling methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This comprehensive overview categorizes DNA labeling techniques based on the nature of the label's attachment to the DNA (covalent vs. non-covalent) and the labeling strategy (direct vs. indirect and enzymatic vs. chemical). We will delve into the principles of each method, present their performance characteristics in comparative data tables, and provide detailed experimental protocols for key techniques.
Covalent vs. Non-Covalent Labeling: A Tale of Two Bonds
The fundamental difference between covalent and non-covalent labeling lies in the type of chemical bond formed between the label and the DNA molecule. Covalent labeling results in a stable, permanent attachment, while non-covalent methods involve reversible interactions.
Covalent labeling provides a robust and stable linkage, making it ideal for applications requiring stringent washing steps or long-term signal stability.[1] This permanence ensures that the label remains attached to the DNA throughout complex experimental workflows.
Non-covalent labeling , on the other hand, relies on interactions such as intercalation or groove binding. A key advantage of this approach is that it is less likely to affect the functional activity of the DNA molecule.[2] However, the reversible nature of the binding can lead to label dissociation, which may be a concern in certain applications.
Direct vs. Indirect Labeling: A Trade-off Between Speed and Sensitivity
The choice between direct and indirect labeling strategies often comes down to a balance between experimental time and the desired level of signal amplification.
Direct labeling involves the incorporation of a labeled nucleotide directly into the DNA molecule. This method is generally faster and involves fewer steps.[3] However, it may be less sensitive for detecting low-abundance targets as there is no signal amplification.
Indirect labeling employs a two-step process. First, an unlabeled molecule (such as biotin (B1667282) or an aminoallyl-modified nucleotide) is incorporated into the DNA. Subsequently, a labeled secondary molecule (like streptavidin-fluorophore or an NHS-ester dye) is used to detect the incorporated tag.[4] This approach allows for significant signal amplification, as multiple labeled secondary molecules can bind to a single incorporated tag, enhancing detection sensitivity.[3] The trade-off for this increased sensitivity is a longer protocol and potentially higher costs.[4]
Enzymatic vs. Chemical Labeling: Harnessing Biology or Synthesis
DNA labeling can be achieved through either enzymatic reactions that mimic natural biological processes or through direct chemical synthesis.
Enzymatic labeling methods are widely used and rely on enzymes like DNA polymerases, kinases, and ligases to incorporate labeled nucleotides.[5] These methods are often highly efficient and specific.
Chemical labeling offers an alternative approach where DNA is directly modified with a reactive dye. This can be a simpler and more cost-effective option in some cases.[6]
Comparative Performance of DNA Labeling Techniques
To facilitate an objective comparison, the following tables summarize key performance metrics for various DNA labeling techniques. The data presented is a synthesis of information from multiple sources and may vary depending on the specific experimental conditions, reagents, and detection systems used.
| Labeling Technique | Labeling Efficiency | Signal-to-Noise Ratio | Relative Cost per Sample | Estimated Hands-on Time |
| Covalent Labeling | ||||
| Direct Enzymatic | High | High | Moderate | 2-4 hours |
| Indirect Enzymatic (e.g., Aminoallyl) | Very High | Very High | Moderate-High | 4-6 hours |
| Chemical (e.g., Random Primer) | Moderate-High | Moderate-High | Low-Moderate | 2-3 hours |
| Non-Covalent Labeling | ||||
| Intercalating Dyes | Variable | Moderate | Low | < 1 hour |
| Groove Binders | Variable | Moderate | Low | < 1 hour |
Table 1: General Performance Comparison of DNA Labeling Techniques. This table provides a qualitative overview of the different labeling strategies.
| Specific Method | Typical Labeling Efficiency (pmol dye/µg DNA) | Reported Signal-to-Noise Ratio | Advantages | Disadvantages |
| Nick Translation | 50-200 | Good | Uniformly labels dsDNA | Can fragment DNA |
| Random Primed Labeling | 100-500 | Very Good | High specific activity probes | Requires template denaturation |
| PCR Labeling | 20-100 | Excellent | Amplifies and labels simultaneously | Requires specific primers |
| 3' End Labeling (TdT) | 1-10 | Good | Labels 3' ends specifically | Lower label incorporation |
| 5' End Labeling (T4 PNK) | 1 | Good | Labels 5' ends specifically | Only one label per molecule |
| Aminoallyl-dUTP Labeling | 200-600 | Excellent | High label incorporation, signal amplification | Two-step process, longer protocol |
Table 2: Quantitative Comparison of Common Covalent DNA Labeling Methods. This table presents more specific, quantitative data where available in the literature. Note that these values can be highly dependent on the specific kit and protocol used.
Experimental Protocols
Detailed methodologies for key DNA labeling experiments are provided below.
Protocol 1: Random Primed DNA Labeling
This method is used to generate uniformly labeled DNA probes of high specific activity.
Materials:
-
DNA template (25-50 ng)
-
Random hexamer primers
-
Klenow fragment of DNA Polymerase I
-
dATP, dGTP, dCTP mix (0.5 mM each)
-
Labeled dUTP (e.g., Cy3-dUTP, Biotin-16-dUTP)
-
10X Klenow buffer
-
Nuclease-free water
-
Stop buffer (e.g., 0.5 M EDTA)
-
Purification column (e.g., spin column)
Procedure:
-
Combine 25-50 ng of DNA template with random hexamer primers in a microfuge tube.
-
Add nuclease-free water to a final volume of 10 µL.
-
Denature the DNA by heating at 95-100°C for 5 minutes, then immediately place on ice for 5 minutes.
-
Add 2.5 µL of 10X Klenow buffer, 1 µL of dNTP mix, 1 µL of labeled dUTP, and 1 µL of Klenow fragment.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 2.5 µL of stop buffer.
-
Purify the labeled probe using a spin column according to the manufacturer's instructions.
Protocol 2: PCR Labeling of DNA
This method allows for the simultaneous amplification and labeling of a specific DNA sequence.
Materials:
-
DNA template (1-10 ng)
-
Forward and reverse primers
-
Taq DNA polymerase
-
10X PCR buffer
-
dNTP mix (containing a lower concentration of dUTP)
-
Labeled dUTP (e.g., Cy5-dUTP)
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Set up a standard PCR reaction in a total volume of 50 µL, including the DNA template, primers, PCR buffer, and Taq polymerase.
-
Use a dNTP mix with a reduced concentration of dUTP and add the labeled dUTP. The ratio of unlabeled to labeled dUTP may need to be optimized.
-
Perform PCR using an appropriate cycling protocol for your target sequence.
-
Analyze a small aliquot of the PCR product on an agarose (B213101) gel to confirm amplification.
-
Purify the labeled PCR product using a PCR purification kit to remove unincorporated primers and nucleotides.
Protocol 3: Indirect Labeling using Aminoallyl-dUTP
This two-step method results in highly efficient labeling and allows for signal amplification.
Materials:
-
DNA template
-
Reverse transcriptase or DNA polymerase
-
Aminoallyl-dUTP/dNTP mix
-
Reactive fluorescent dye (e.g., NHS-ester Cy3 or Cy5)
-
Purification columns
Procedure: Step 1: Enzymatic incorporation of aminoallyl-dUTP
-
Perform a reverse transcription or DNA synthesis reaction as you would for direct labeling, but substitute the standard dNTP mix with one containing aminoallyl-dUTP.
-
Purify the aminoallyl-modified DNA using a purification column to remove unincorporated nucleotides.
Step 2: Chemical coupling of the fluorescent dye
-
Resuspend the purified aminoallyl-DNA in a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Add the reactive fluorescent dye (dissolved in DMSO) to the DNA solution.
-
Incubate the reaction in the dark at room temperature for 1-2 hours.
-
Purify the fluorescently labeled DNA using a purification column to remove unreacted dye.
Visualizing DNA Labeling Workflows
The following diagrams illustrate the workflows of the described DNA labeling techniques.
Figure 1. Workflow for Direct DNA Labeling.
Figure 2. Workflow for Indirect DNA Labeling.
Figure 3. Decision Tree for Selecting a DNA Labeling Method.
References
- 1. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Noncovalent Labeling of Biomolecules with Red and Near-Infrared Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indirect Labeling of DNA for Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 6. A fast, low cost, and highly efficient fluorescent DNA labeling method using methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2'-Deoxycytidine-¹³C₉,¹⁵N₃: A Comparative Guide for Researchers
In the landscape of quantitative bioanalysis and metabolic research, stable isotope-labeled nucleosides are indispensable tools. Among these, 2'-Deoxycytidine-¹³C₉,¹⁵N₃ stands out for its comprehensive labeling. This guide provides an objective comparison of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ against other commonly used labeled versions of 2'-deoxycytidine (B1670253), supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal internal standard for their analytical needs.
Data Presentation: A Quantitative Comparison of Labeled 2'-Deoxycytidine Analogs
The choice of an isotopically labeled internal standard is critical for the accuracy and precision of quantitative mass spectrometry-based assays. The ideal standard should co-elute with the analyte and exhibit identical ionization efficiency, thus compensating for matrix effects and variations during sample processing. Here, we compare the key performance attributes of 2'-Deoxycytidine labeled with ¹³C, ¹⁵N, and a combination of both.
| Feature | 2'-Deoxycytidine-¹³C₉ | 2'-Deoxycytidine-¹⁵N₃ | 2'-Deoxycytidine-¹³C₉,¹⁵N₃ |
| Mass Shift (vs. unlabeled) | +9 Da | +3 Da | +12 Da |
| Isotopic Purity | Typically ≥98% | Typically ≥98% | Typically ≥98% for both ¹³C and ¹⁵N |
| Co-elution with Analyte | Excellent | Excellent | Excellent |
| Potential for Isotopic Crosstalk | Minimal | Very Low | Extremely Low |
| Relative Signal Intensity (in MS) | High | High | High |
| Accuracy (% Bias) | < 5% | < 5% | < 3% |
| Precision (% CV) | < 5% | < 5% | < 3% |
| Natural Abundance of Isotopes | ¹³C: ~1.1% | ¹⁵N: ~0.37% | ¹³C: ~1.1%, ¹⁵N: ~0.37% |
Key Insights:
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃ offers the largest mass shift, which is highly advantageous in mass spectrometry to move the internal standard's signal away from the analyte's isotopic envelope and potential interferences, thereby improving the signal-to-noise ratio and reducing the risk of isotopic crosstalk.[] This enhanced separation contributes to superior accuracy and precision.
-
2'-Deoxycytidine-¹⁵N₃ benefits from the lower natural abundance of ¹⁵N compared to ¹³C, resulting in a cleaner background in the mass spectrum.[]
-
2'-Deoxycytidine-¹³C₉ provides a significant mass shift and is a robust and widely used internal standard.
For applications demanding the highest level of accuracy and the elimination of potential interferences, the dual-labeled 2'-Deoxycytidine-¹³C₉,¹⁵N₃ is the superior choice.
Experimental Protocols
Quantification of 2'-Deoxycytidine in DNA by Isotope Dilution LC-MS/MS
This protocol outlines a standard method for the accurate quantification of 2'-deoxycytidine in a DNA sample using an isotopically labeled internal standard.
a. DNA Extraction and Hydrolysis:
-
Extract genomic DNA from the biological sample of interest using a commercial DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer.
-
To 10 µg of DNA, add a known amount of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ internal standard.
-
Hydrolyze the DNA to its constituent nucleosides by enzymatic digestion. A common enzyme cocktail includes nuclease P1, followed by alkaline phosphatase.
b. Sample Preparation:
-
Following hydrolysis, precipitate the enzymes by adding a solvent like methanol (B129727) and centrifuging.
-
Transfer the supernatant containing the nucleosides to a new tube and dry it under a vacuum.
-
Reconstitute the dried sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled 2'-deoxycytidine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
2'-Deoxycytidine-¹³C₉,¹⁵N₃: Monitor the corresponding shifted precursor to product ion transition.
-
-
d. Data Analysis:
-
Integrate the peak areas for both the unlabeled analyte and the labeled internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the amount of 2'-deoxycytidine in the original sample by comparing the peak area ratio to a standard curve prepared with known concentrations of unlabeled 2'-deoxycytidine and a constant concentration of the internal standard.
Metabolic Labeling and Flux Analysis
This protocol provides a general workflow for tracing the metabolic fate of 2'-deoxycytidine in cell culture.
-
Culture cells in a standard medium.
-
Replace the standard medium with a medium containing 2'-Deoxycytidine-¹³C₉,¹⁵N₃ at a known concentration.
-
Harvest the cells at various time points.
-
Extract metabolites from the cells.
-
Analyze the extracts by LC-MS or GC-MS to identify and quantify the labeled 2'-deoxycytidine and its downstream metabolites. By tracking the incorporation of the heavy isotopes over time, researchers can elucidate metabolic pathways and calculate flux rates.[2]
Mandatory Visualization
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Caption: Metabolic Pathway of 2'-Deoxycytidine.
References
Safety Operating Guide
Navigating the Disposal of 2'-Deoxycytidine-¹³C₉,¹⁵N₃: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2'-Deoxycytidine-¹³C₉,¹⁵N₃, a non-radioactive, stable isotope-labeled compound. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle 2'-Deoxycytidine-¹³C₉,¹⁵N₃ with the appropriate safety measures. While not classified as a hazardous substance, good laboratory practices should always be observed.[1] The chemical, physical, and toxicological properties of this specific isotopically labeled compound have not been thoroughly investigated.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable protective gloves.
-
Protective Clothing: Use appropriate lab coats.
-
Eye Protection: Wear protective goggles.[2]
Handling:
Storage Conditions
Proper storage is essential to maintain the integrity of the compound and to prevent accidental spills or contamination.
| Parameter | Condition | Source |
| Temperature (Solid) | Refrigerated (+2°C to +8°C) | [2] |
| Temperature (In Solvent) | -20°C (1 month) or -80°C (6 months) | [4][5] |
| Other Conditions | Desiccated, protected from light | [2][4] |
Step-by-Step Disposal Procedure
The disposal of 2'-Deoxycytidine-¹³C₉,¹⁵N₃ should be managed as chemical waste. Since it contains stable isotopes, it is not considered radioactive waste.[6][]
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Waste 2'-Deoxycytidine-¹³C₉,¹⁵N₃".
-
Do not mix with general laboratory waste or radioactive waste.[6][8]
-
If the compound is in a solution, identify all constituents on the waste label.[8]
2. Containerization:
-
Use a suitable, sealed, and chemically resistant container for disposal.[2][8]
-
For empty original containers, the first rinse must be collected and disposed of as hazardous waste.[8] Subsequent rinses can be managed according to institutional protocols. Labels on the empty container should be defaced before disposal.[8]
3. Waste Collection and Removal:
-
Offer the surplus and non-recyclable solution to a licensed disposal company.[2]
-
Follow your institution's specific procedures for chemical waste pickup, which may involve contacting the Environmental, Health, and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2'-Deoxycytidine-¹³C₉,¹⁵N₃.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. moravek.com [moravek.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2'-Deoxycytidine-13C9,15N3
This document provides essential safety, handling, and disposal information for 2'-Deoxycytidine-13C9,15N3, a non-radioactive, stable isotope-labeled nucleoside. The safety and handling precautions are based on the properties of the parent compound, 2'-Deoxycytidine, as the isotopic labeling does not alter its chemical hazards.
Hazard Assessment
While some safety data sheets (SDS) for similar compounds suggest it is not a hazardous substance, others indicate potential risks associated with nucleoside analogs.[1] The toxicological properties of this specific labeled compound have not been thoroughly investigated.[2] Therefore, it is prudent to handle it as a potentially hazardous substance.
Primary Potential Hazards:
-
Inhalation: May cause respiratory tract irritation if inhaled as a dust.[2][3]
-
Ingestion: May be harmful if swallowed.[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required equipment based on standard laboratory safety protocols for handling chemical powders.
| Protection Area | Required Equipment | Specifications & Best Practices |
| Eye & Face | Safety Glasses with Side Shields or Goggles | Must conform to EN 166 (EU) or be NIOSH (US) approved.[4] Goggles provide superior protection against dust and splashes. |
| Skin & Body | Nitrile Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile).[4] Gloves must be inspected before use. A full-length lab coat, worn closed, is mandatory.[5] |
| Respiratory | Not required with proper engineering controls | Work in a well-ventilated area or chemical fume hood to prevent dust inhalation.[4][6] If dust formation is unavoidable or ventilation is inadequate, use a NIOSH-approved respirator.[4] |
Operational Plan: Handling Protocol
Adherence to a strict handling protocol is critical for ensuring personnel safety and preventing contamination.
3.1 Preparation:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Ensure the work surface is clean and covered with absorbent, plastic-backed paper to contain any potential spills.
-
Verify that an eye-wash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the compound.
3.2 Handling the Compound:
-
Don PPE: Put on a lab coat, safety glasses/goggles, and gloves as specified in the table above.
-
Avoid Dust: Handle the solid material carefully to avoid creating dust.[4]
-
Weighing: If weighing the powder, perform the task in a fume hood or a ventilated balance enclosure.
-
Storage: Keep the primary container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[4][6]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[4] Decontaminate all work surfaces and equipment.
Disposal Plan
As a stable isotope-labeled compound, this compound is not radioactive . Therefore, its waste should be managed as standard chemical waste.[]
4.1 Waste Segregation and Collection:
-
Chemical Waste: Collect all surplus solid material and any materials grossly contaminated (e.g., weigh boats, pipette tips) in a dedicated, sealable, and clearly labeled chemical waste container.
-
Labeling: The waste container must be labeled with its contents ("this compound Waste") and the appropriate hazard warnings.
-
Sharps: Any contaminated sharps (needles, glass) must be placed in a designated sharps container.
4.2 Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[8]
-
Do not discharge the chemical or its waste into drains or the environment.[4]
-
Arrange for pickup and disposal by a licensed chemical waste management company.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
